1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylcyclohexyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUMSLWGPLFKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208979 | |
| Record name | 4-Hydroxyphencyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60232-85-1 | |
| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60232-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphencyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY PHENCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the laboratory-scale synthesis and purification of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP). PCHP is a primary monohydroxylated metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Phencyclidine (PCP), and its characterization is crucial for forensic analysis and pharmacological research.[1][2] The guide details a robust two-step synthetic pathway, commencing with a Grignard reaction to form a key tertiary alcohol intermediate, followed by an acid-catalyzed nucleophilic substitution. We further present field-proven protocols for the purification of the target compound, employing acid-base extraction and recrystallization to achieve high purity suitable for the preparation of analytical reference standards. Each step is explained with an emphasis on the underlying chemical principles and causality behind the experimental choices, ensuring a reproducible and self-validating workflow for researchers and drug development professionals.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of arylcyclohexylamines like PCHP is well-established in organic chemistry. Our strategy is predicated on forming the two key carbon-heteroatom and carbon-carbon bonds in a sequential and controlled manner. The most logical disconnection for PCHP is at the cyclohexyl-nitrogen bond and the phenyl-cyclohexyl bond. This leads to a two-step approach:
-
Formation of the Phenyl-Cyclohexyl Bond: A Grignard reaction between phenylmagnesium bromide and cyclohexanone is an efficient and high-yielding method to create the 1-phenylcyclohexanol intermediate.[3][4] This classic organometallic addition is a cornerstone of C-C bond formation.[5]
-
Formation of the Cyclohexyl-Nitrogen Bond: An acid-catalyzed nucleophilic substitution reaction between 1-phenylcyclohexanol and 4-hydroxypiperidine yields the final product. This reaction proceeds via a stable tertiary carbocation intermediate, which is readily formed from the tertiary alcohol precursor.[3]
This pathway was chosen for its reliability, use of readily available starting materials, and the straightforward nature of the reaction mechanisms, which allows for effective control and high yields.
Sources
Introduction: Situating PCHP in the Metabolic Cascade of Phencyclidine
An In-depth Technical Guide to the In Vivo and In Vitro Effects of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
This compound (PCHP) is a principal oxidative metabolite of the dissociative anesthetic and drug of abuse, Phencyclidine (PCP).[1][2][3] To comprehend the scientific relevance of PCHP, one must first understand the pharmacology of its parent compound. PCP exerts its profound psychoactive effects primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to a specific site within the receptor's ion channel.[1][2][4] This action disrupts glutamatergic neurotransmission, leading to analgesia, anesthesia, and significant cognitive and perceptual distortions.[4][5]
The biotransformation of PCP is the primary mechanism for the termination of its pharmacological action.[6] The parent molecule is lipophilic, allowing for rapid distribution throughout the body, including the central nervous system.[2] The liver, through the action of Cytochrome P450 (CYP) enzymes, metabolizes approximately 90% of a PCP dose via oxidative hydroxylation into more polar, water-soluble compounds that can be readily excreted.[2][4] PCHP is a product of this essential detoxification pathway, formed by the hydroxylation of the piperidine ring of the PCP molecule.[3][7] This guide provides a detailed examination of the known in vitro and in vivo characteristics of PCHP, focusing on its formation, biological activity, and its role as a less potent derivative of its pharmacologically powerful precursor.
Part 1: In Vitro Profile and Mechanism of Formation
The study of PCHP in vitro has centered on its biosynthesis from PCP by hepatic enzyme systems and its comparative pharmacology at the NMDA receptor.
Metabolic Formation via Cytochrome P450
In vitro studies using human liver microsomes have definitively identified the enzymatic pathways responsible for generating PCHP. The formation of PCHP, along with other hydroxylated metabolites, is a P450-mediated monooxygenase reaction.[3][6]
Causality of Experimental Approach : The use of human liver microsomes is the gold-standard in vitro method for studying the metabolism of xenobiotics. This subcellular fraction is rich in CYP enzymes, the primary drivers of Phase I metabolism. By incubating the parent drug (PCP) with microsomes and an NADPH-generating system (a required cofactor for P450 activity), researchers can simulate the metabolic environment of the liver and identify the resulting metabolites.
Key findings from these studies indicate:
-
Primary Enzymatic Driver : The formation of PCHP is significantly correlated with the activity of the CYP3A isoform.[3]
-
Enzymatic Inhibition : The CYP3A inhibitor, troleandomycin, produces a dose-dependent and ultimately complete inhibition of PCHP formation in microsomal assays.[3]
-
Secondary Contributors : A correlation has also been noted between PCHP formation and CYP1A activity, suggesting this isoform may play a secondary role.[3]
The metabolic conversion of PCP to PCHP is a critical step in reducing the biological activity of the parent compound.
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Neurochemical profile of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
An In-Depth Technical Guide to the Neurochemical Profile of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
Introduction
This compound, commonly known as PCHP, is the principal hydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2][3] PCP is a well-documented arylcyclohexylamine with potent mind-altering effects, including hallucinations and distorted sensory perception, which has led to its classification as a Schedule II controlled substance in the United States.[4][5][6][7] The metabolism of PCP into derivative compounds such as PCHP is a critical area of study, as these metabolites can possess their own unique pharmacological activities and contribute to the overall toxicological and neurochemical footprint of the parent drug. Furthermore, the detection of PCHP in biological samples, including hair, urine, and saliva, serves as a reliable biomarker for confirming PCP use.[1][2]
This guide provides a detailed examination of the neurochemical profile of PCHP. Synthesizing data from metabolic studies, receptor binding assays, and comparative pharmacology with its parent compound, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PCHP's interactions within the central nervous system. We will explore its formation, its primary molecular targets, and the experimental methodologies used to characterize its activity, offering field-proven insights into its significance.
Metabolic Formation and Synthesis
PCHP is not typically synthesized for direct administration but is an endogenous product of PCP biotransformation.[3][8] The metabolic pathway is a crucial determinant of the duration and nature of PCP's effects.
Metabolic Pathway: From PCP to PCHP
The conversion of PCP to PCHP occurs primarily in the liver through oxidative hydroxylation.[4][8][9] This process is mediated by the cytochrome P450 (CYP) monooxygenase system.[8] In vitro studies using human liver microsomes have identified CYP3A as the major enzyme isoform responsible for the formation of PCHP and other PCP metabolites.[9] The hydroxylation occurs on the piperidine ring of the PCP molecule, resulting in a more polar compound that can be more readily excreted from the body, often after conjugation with glucuronic acid.[4][8] The significant inter-individual variation observed in PCP metabolism rates can be attributed to differences in CYP enzyme activity.[9]
Caption: Metabolic conversion of Phencyclidine (PCP) to PCHP in the liver.
For research and forensic applications, PCHP and other hydroxylated PCP analogs can be chemically synthesized.[2][10][11] This allows for the creation of analytical reference standards and enables detailed pharmacological studies to be conducted on the pure metabolite, independent of the parent compound.
Pharmacodynamics and Receptor Interactions
The neurochemical activity of PCHP is best understood in the context of its parent compound, PCP. While generally less potent, PCHP retains pharmacological activity and targets similar neurotransmitter systems.[2][8]
Primary Target: The NMDA Receptor
The hallmark of PCP's mechanism of action is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][12] PCP binds to a specific site located within the ion channel of the NMDA receptor, effectively blocking the influx of positive ions and preventing nerve cell depolarization.[4][12] This action is responsible for the anesthetic, analgesic, and dissociative effects of the drug.[4]
Hydroxylation of the PCP molecule, as seen in PCHP, generally leads to a decrease in binding affinity for the PCP site on the NMDA receptor by a factor of 10 to 80.[10] This is consistent with behavioral pharmacology studies in rats, which report that PCHP has approximately one-third the potency of PCP in producing PCP-like discriminative stimuli.[2] This indicates that while PCHP is a less potent NMDA receptor antagonist than PCP, it still retains significant activity at this site.
Modulation of the Dopaminergic System
PCP is known to profoundly impact the dopamine system, which is thought to contribute to its rewarding and psychosis-inducing effects.[4][13] It has been shown to inhibit dopamine reuptake and increase extracellular dopamine levels.[4][13] However, its affinity for the dopamine transporter (DAT) is low, suggesting an indirect mechanism, possibly through allosteric sites on monoamine transporters.[4] Furthermore, some studies indicate that PCP acts as a potent partial agonist at the high-affinity state of the dopamine D2 receptor (D2High).[4][14]
While direct binding data for PCHP on dopamine receptors and transporters is not extensively detailed in the literature, its structural similarity to PCP implies a comparable, albeit likely weaker, interaction with the dopaminergic system. The reduced potency observed in behavioral assays suggests that any effects on dopamine transmission would be less pronounced than those of the parent compound.
Interactions with Other Receptors
PCP interacts with a variety of other receptor systems, and its metabolites can show altered binding profiles.
-
Muscarinic Receptors: Hydroxylation of PCP typically causes a considerable decrease in affinity for muscarinic acetylcholine receptors.[10]
-
Opioid Receptors: The effect of hydroxylation on opioid receptor affinity is variable. While PCHP's specific affinity is not well-characterized, other hydroxylated PCP analogs have shown significantly altered binding. For example, the m-phenolic derivative of PCP displays a 430-fold higher affinity for the morphine receptor than PCP itself.[10]
-
Sigma (σ) Receptors: PCP is a high-affinity ligand for the σ2 receptor, with a Ki value of 136 nM.[4] The binding profile of PCHP at sigma receptors remains an area for further investigation.
Quantitative Data: Receptor Binding Affinities
To contextualize the neurochemical profile of PCHP, it is useful to compare the receptor binding affinities of its parent compound, PCP, at key central nervous system targets. A lower inhibition constant (Ki) value indicates a stronger binding affinity.[15]
| Receptor/Site | Ligand | Ki (nM) | Species/Tissue | Notes |
| NMDA Receptor (PCP Site) | PCP | 59 | Rat Brain | Primary site of action for dissociative effects.[4] |
| Dopamine D2 (High Affinity) | PCP | 2.7 | Human Cloned | Potent interaction, may contribute to psychotic features.[14] |
| Sigma σ2 Receptor | PCP | 136 | PC12 Cells | High-affinity binding site.[4] |
| Serotonin Transporter (SERT) | PCP | 2,234 | Human | Relatively low affinity.[4] |
| Dopamine Transporter (DAT) | PCP | >10,000 | Human | Very low affinity for the primary binding site.[4] |
| Norepinephrine Transporter (NET) | PCP | >10,000 | Human | Very low affinity.[4] |
| Opioid Receptors (μ, δ, κ) | PCP | >10,000 | Human | Very low affinity.[4] |
| NMDA Receptor (PCP Site) | PCHP | ~3x Weaker than PCP | Rat (Behavioral) | Inferred from discriminative stimulus properties.[2] |
Note: Direct Ki values for PCHP are not widely published. The relative potency is derived from in vivo pharmacological studies.
Experimental Protocols and Methodologies
Characterizing the neurochemical profile of a compound like PCHP requires a combination of in vitro and in vivo techniques.[16][17][18][19]
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of PCHP for the PCP binding site on the NMDA receptor.
Objective: To calculate the inhibition constant (Ki) of PCHP at the NMDA receptor.
Materials:
-
Rat brain homogenates (e.g., from forebrain).
-
Radioligand: [3H]MK-801 (a high-affinity NMDA channel blocker).[12]
-
Test Compound: this compound (PCHP).
-
Non-specific binding control: High concentration of unlabeled PCP or MK-801.
-
Assay buffer, scintillation fluid, liquid scintillation counter, glass fiber filters.
Methodology:
-
Tissue Preparation: Prepare crude synaptic membranes from rat forebrain tissue via homogenization and centrifugation.
-
Assay Incubation: In test tubes, combine the brain homogenate, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (PCHP).
-
Control Groups: Prepare tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled PCP).
-
Incubation: Incubate all tubes at a controlled temperature to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of PCHP. Use this inhibition curve to determine the IC50 value (the concentration of PCHP that inhibits 50% of specific [3H]MK-801 binding).
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the effect of PCHP on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.
Objective: To assess PCHP's ability to modulate dopamine release and reuptake in a living animal model.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular dopamine levels.
-
Drug Administration: Administer PCHP systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Express the post-treatment dopamine levels as a percentage of the baseline average to determine the effect of PCHP on dopamine neurotransmission.[13]
Caption: Potential interaction sites of PCHP at a dopaminergic synapse.
Conclusion and Future Directions
This compound (PCHP) is a pharmacologically active metabolite of PCP. Its neurochemical profile is primarily characterized by non-competitive antagonism at the NMDA receptor, though with a potency roughly one-third that of its parent compound. This activity is central to the lingering psychoactive effects following PCP administration. While its interactions with the dopaminergic and other neurotransmitter systems are less defined, they are presumed to be qualitatively similar but quantitatively weaker than those of PCP.
The critical role of PCHP as a stable biomarker for forensic and clinical confirmation of PCP use is well-established. However, a significant gap remains in the literature regarding a comprehensive, quantitative characterization of its binding affinity and functional activity across a broad panel of CNS receptors and transporters. Future research should prioritize detailed in vitro binding assays for PCHP against dopamine, serotonin, opioid, and sigma receptors to fully elucidate its distinct neurochemical signature. Such data would not only enhance our understanding of PCP's overall pharmacology but also provide a more complete toxicological profile for one of its key metabolites.
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The Arylcyclohexylamine Scaffold: A Deep Dive into the Structure-Activity Relationship of PCHP and its Analogs
An In-depth Technical Guide for Researchers in Pharmacology and Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
N-(1-phenylcyclohexyl)piperidine (PCHP), more commonly known as Phencyclidine (PCP), represents a fascinating and complex class of psychoactive compounds, the arylcyclohexylamines. Initially developed as a dissociative anesthetic, its unique pharmacological profile, characterized by potent N-methyl-D-aspartate (NMDA) receptor antagonism, has made it a critical tool for neuroscience research and a template for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of PCHP and its extensive family of analogs. We will dissect the intricate interplay between chemical structure and pharmacological activity at the primary NMDA receptor target, as well as at secondary sites including the dopamine transporter (DAT) and sigma (σ) receptors. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights into the experimental methodologies used to elucidate these relationships and providing a foundational understanding for the rational design of new chemical entities targeting these complex neurological pathways.
The Core Architecture: Understanding the PCHP Pharmacophore
The fundamental structure of PCHP consists of three key moieties: an aromatic ring, a cycloalkyl ring, and an amine group. The spatial arrangement and electronic properties of these components are paramount to the molecule's interaction with its biological targets. Decades of research have led to the development of a well-defined pharmacophore model for PCP-like activity, primarily at the NMDA receptor.
Key Pharmacophoric Features
A generally accepted pharmacophore model for PCP and its analogs includes the following key features:
-
An Aromatic Moiety: Typically a phenyl group, this region is believed to engage in hydrophobic interactions with the receptor binding site.
-
A Protonatable Amine: This is a critical feature, as the positively charged nitrogen at physiological pH is thought to form a crucial hydrogen bond or electrostatic interaction within the ion channel of the NMDA receptor.
-
A Cycloalkyl Ring: The cyclohexane ring in PCP provides a specific three-dimensional conformation that dictates the spatial relationship between the aromatic ring and the amine.
The relative orientation of these groups is a determining factor for binding affinity and activity. Molecular modeling studies have proposed specific geometric parameters for the optimal arrangement of these features.
Caption: A simplified diagram of the PCHP pharmacophore model.
The Primary Target: Structure-Activity Relationships at the NMDA Receptor
PCHP and its analogs are best known for their non-competitive antagonism of the NMDA receptor. They act as open-channel blockers, meaning the receptor must first be activated by glutamate and a co-agonist (glycine or D-serine) for the drug to enter the ion channel and bind to its specific site, often referred to as the "PCP site".[1] This mechanism underpins the dissociative anesthetic and psychotomimetic effects of these compounds. The affinity of PCHP analogs for the NMDA receptor is highly sensitive to structural modifications in all three core regions of the molecule.
Modifications of the Aromatic Ring
The electronic properties and substitution pattern of the aromatic ring significantly influence NMDA receptor binding affinity.
-
Electron-donating vs. Electron-withdrawing Groups: Analogs with electron-donating groups (e.g., amino) or weakly electron-withdrawing groups (e.g., fluoro) in the meta-position of the phenyl ring tend to retain or even enhance PCP-like activity.[2] Conversely, strong electron-withdrawing groups (e.g., nitro) in the same position lead to a significant loss of activity.[2]
-
Substitution Position: The position of substituents on the phenyl ring is critical. For instance, 3-methoxy substitution on PCP (3-MeO-PCP) generally results in higher affinity for the NMDA receptor compared to 2- or 4-methoxy substitution.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as thiophene (as in Tenocyclidine or TCP), can lead to a substantial increase in affinity for the PCP binding site.[3]
Modifications of the Cycloalkyl Ring
The size and conformation of the cycloalkyl ring are crucial for maintaining the correct spatial orientation of the aromatic and amine moieties.
-
Ring Size: The six-membered cyclohexane ring appears to be optimal for high-affinity binding. Both decreasing and increasing the ring size generally leads to a reduction in PCP-like activity.
-
Conformational Rigidity: Introducing conformational constraints can provide valuable insights into the bioactive conformation. Rigid analogs where the phenyl ring is fused to the cycloalkyl ring have been synthesized to probe the preferred orientation of the phenyl group relative to the rest of the molecule for optimal binding.[4]
Modifications of the Amine Moiety
The nature of the amine group and its substituents directly impacts both the potency and the pharmacological profile of the analogs.
-
Amine Substituents: The piperidine ring in PCP can be replaced with other cyclic amines, such as pyrrolidine (PCPy) or morpholine, often with retained but altered activity. The size and lipophilicity of the substituents on the nitrogen atom can influence potency.
-
Basic Amine is Essential: The presence of a basic, protonatable nitrogen is a strict requirement for high-affinity binding at the PCP site within the NMDA receptor channel.
Quantitative SAR at the NMDA Receptor
The following table summarizes the binding affinities (as pKi values, where pKi = -log(Ki)) of PCHP and selected analogs at the NMDA receptor. A higher pKi value indicates a higher binding affinity.
| Compound | NMDA Receptor (pKi) | Reference |
| Phencyclidine (PCP) | 7.23 | [5] |
| 3-MeO-PCP | 7.89 | [5] |
| 4-MeO-PCP | 6.02 | [5] |
| Methoxetamine (MXE) | 6.57 | [5] |
| Ketamine | 6.18 | [5] |
Secondary Targets: Dopamine Transporter and Sigma Receptors
While the NMDA receptor is the primary target, many PCHP analogs also exhibit significant affinity for other neuronal proteins, which contributes to their complex pharmacological profiles.
Interaction with the Dopamine Transporter (DAT)
PCP and some of its analogs can inhibit the reuptake of dopamine, leading to increased dopaminergic neurotransmission.[6] This action is thought to contribute to the reinforcing and psychostimulant effects of these drugs. However, the affinity of PCP itself for the human dopamine transporter is relatively low.[6] The SAR for DAT inhibition can differ significantly from that for NMDA receptor antagonism.
| Compound | Dopamine Transporter (DAT) (pKi) | Reference |
| Phencyclidine (PCP) | <5.0 | [5] |
| 3-MeO-PCP | 5.70 | [5] |
| 4-MeO-PCP | 5.37 | [5] |
| Methoxetamine (MXE) | 5.48 | [5] |
Affinity for Sigma (σ) Receptors
Sigma receptors are a unique class of intracellular proteins that are not related to opioid receptors. They are subdivided into two main subtypes, σ1 and σ2. PCHP and many of its analogs are potent ligands for both σ1 and σ2 receptors.[6] The functional consequences of these interactions are still being elucidated but are thought to modulate various cellular processes and may contribute to the psychotomimetic and neurotoxic effects of some arylcyclohexylamines.
The SAR at sigma receptors can be distinct from that at the NMDA receptor. For example, certain rigid PCHP analogs show low affinity for the PCP site but retain high affinity for sigma receptors, making them selective sigma receptor ligands.[4]
| Compound | σ1 Receptor (pKi) | σ2 Receptor (pKi) | Reference |
| Phencyclidine (PCP) | 6.02 | 6.87 | [5] |
| 3-MeO-PCP | 6.30 | 7.10 | [5] |
| 4-MeO-PCP | 6.10 | 6.64 | [5] |
| Methoxetamine (MXE) | <5.0 | 5.30 | [5] |
Experimental Protocols for SAR Determination
The elucidation of the SAR of PCHP analogs relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled ligand with known high affinity for the target is a common approach.
Detailed Protocol: [³H]TCP Competitive Binding Assay for the NMDA Receptor
This protocol describes a self-validating system for determining the binding affinity of test compounds for the PCP site on the NMDA receptor in rat brain homogenates.
Materials:
-
Radioligand: [³H]N-(1-[2-thienyl]cyclohexyl)piperidine ([³H]TCP)
-
Tissue Preparation: Whole rat brain homogenates
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM unlabeled PCP or MK-801
-
Test Compounds: Serial dilutions of PCHP analogs
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
-
Scintillation Counter
Procedure:
-
Tissue Preparation: Homogenize whole rat brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled PCP (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [³H]TCP (final concentration typically 1-5 nM).
-
150 µL of the rat brain membrane preparation (protein concentration ~0.2-0.5 mg/mL).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Behavioral Assays
In vivo assays in animal models are essential for assessing the functional consequences of receptor binding and predicting the psychoactive effects of PCHP analogs.
PCP-Induced Hyperlocomotion in Rodents:
This assay is widely used to screen for PCP-like activity. Acute administration of PCP to rodents produces a characteristic hyperlocomotor activity, which is believed to be related to the psychotomimetic effects in humans.[2]
Procedure:
-
Acclimation: Individually house rodents in open-field activity chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Collection: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using automated tracking software.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group. A significant increase in locomotor activity suggests a PCP-like effect.
Conclusion and Future Directions
The structure-activity relationship of PCHP and its analogs is a rich and complex field that has significantly advanced our understanding of NMDA receptor function and its role in neurotransmission. The core pharmacophore, consisting of an aromatic ring, a cycloalkyl scaffold, and a protonatable amine, provides a robust framework for the design of novel ligands. While NMDA receptor antagonism remains the hallmark of this class of compounds, their interactions with the dopamine transporter and sigma receptors add layers of complexity to their pharmacological profiles and offer opportunities for the development of multi-target ligands with unique therapeutic potential.
Future research in this area will likely focus on the development of analogs with improved selectivity for specific receptor subtypes, which could lead to therapeutics with reduced side effects. For example, subtype-selective NMDA receptor antagonists could offer neuroprotective benefits without the psychotomimetic effects of non-selective blockers. Similarly, ligands that selectively target sigma receptors are being investigated for their potential in treating a range of disorders, including cancer and neurodegenerative diseases. The continued application of advanced molecular modeling techniques, coupled with rigorous in vitro and in vivo pharmacological testing, will be crucial for unlocking the full therapeutic potential of the arylcyclohexylamine scaffold.
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Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]
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Chambers, M. S., Baker, R., Billington, D. C., Knight, A. K., Middlemiss, D. N., & Wong, E. H. F. (1994). Rigid Phencyclidine Analogues. Binding to the Phencyclidine and σ1 Receptors. Journal of Medicinal Chemistry, 37(14), 2229–2237. [Link]
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Seeman, P., Ko, F., & Tallerico, T. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry, 10(9), 877–883. [Link]
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Vignon, J., Chicheportiche, R., Chicheportiche, M., Kamenka, J. M., Geneste, P., & Lazdunski, M. (1983). [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain. Brain Research, 280(1), 194–197. [Link]
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Cone, E. J., McQuinn, R. L., & Shannon, H. E. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats. The Journal of Pharmacology and Experimental Therapeutics, 228(1), 147–153. [Link]
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NeuroFit. (n.d.). In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit. Retrieved from [Link]
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- Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1984). Psychotomimetic opiate receptors labeled and visualized with (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine. Proceedings of the National Academy of Sciences, 81(15), 4983-4987.
- Quirion, R., Chicheportiche, R., Contreras, P. C., Johnson, K. M., Lodge, D., Tam, S. W., ... & Zukin, S. R. (1987). Classification and nomenclature of phencyclidine and sigma receptor sites. Trends in Neurosciences, 10(11), 444-446.
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An In-Depth Technical Guide to the Toxicological Profile of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, or PCHP, is the principal monohydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP). As a key biomarker detectable in hair, urine, and other biological matrices of PCP users, an understanding of PCHP's toxicological profile is critical for forensic analysis, clinical toxicology, and in the broader context of understanding the long-term effects of PCP abuse.[1][2] This guide provides a comprehensive technical overview of the known toxicological aspects of PCHP, synthesized from available scientific literature. While much of the existing research focuses on the parent compound, PCP, this document will extrapolate and present the most relevant data for PCHP, offering insights for researchers and drug development professionals.
Physicochemical Properties and Identification
A foundational understanding of PCHP begins with its chemical and physical characteristics, which influence its biological interactions and analytical detection.
| Property | Value | Source |
| IUPAC Name | 1-(1-phenylcyclohexyl)piperidin-4-ol | [3] |
| Synonyms | PCHP, 4-Hydroxy Phencyclidine | [3][4] |
| CAS Number | 60232-85-1 | [1][2][3] |
| Molecular Formula | C₁₇H₂₅NO | [1][2][3] |
| Molar Mass | 259.39 g/mol | [1][3] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |
Pharmacokinetics: The Metabolic Journey from PCP to PCHP
PCHP is not typically ingested directly but is formed in the body following the consumption of PCP.[1][5] The metabolic conversion of PCP to PCHP is a critical aspect of its toxicological profile.
Metabolism
Phencyclidine undergoes extensive metabolism in the liver, with approximately 90% of a dose being metabolized through oxidative hydroxylation during its first pass.[5][6] This process is primarily mediated by cytochrome P450 enzymes.[5] The hydroxylation can occur on the phenyl ring, the cyclohexyl ring, or the piperidine ring. PCHP is the product of hydroxylation at the 4-position of the piperidine ring.[7] These metabolites are subsequently conjugated with glucuronic acid to facilitate their excretion in the urine.[5][6]
Caption: Metabolic pathway of Phencyclidine (PCP) to PCHP and other metabolites.
Detection in Biological Samples
The presence of PCHP is a reliable indicator of PCP use.[1] Advanced analytical techniques are employed for its detection in various biological matrices.
Experimental Protocol: Simultaneous Determination of PCP and its Metabolites by HPLC
This protocol provides a general framework for the analysis of PCP and its metabolites, including PCHP, in biological samples.
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection:
Pharmacodynamics and Mechanism of Action
The pharmacological and toxicological effects of PCHP are intrinsically linked to its interaction with neuronal receptors, largely mirroring the actions of its parent compound, PCP.
Primary Target: The NMDA Receptor
PCP is a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[5][11][12] PCP binds to a specific site within the NMDA receptor's ion channel, effectively blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission.[5] This action is responsible for the dissociative anesthetic and hallucinogenic effects of PCP.[5][11]
While direct binding studies on PCHP are less common, its structural similarity to PCP and its ability to produce PCP-like discriminative stimuli in animal models (albeit at a lower potency) strongly suggest that it also acts as an NMDA receptor antagonist.[2] One study reported that this compound has about one-third the potency of PCP in eliciting PCP-like discriminative stimuli in rats.[2]
Other Receptor Interactions
PCP is known to interact with other receptor systems, which may contribute to its complex toxicological profile. These include:
-
Dopamine Receptors: PCP can inhibit the reuptake of dopamine, leading to increased dopaminergic activity, which may be linked to its psychotomimetic effects.[5][6]
-
Nicotinic Acetylcholine Receptors (nAChRs): PCP has been shown to inhibit nAChRs.[5]
-
Sigma Receptors: PCP also binds to sigma receptors, though the functional consequences of this interaction are still being elucidated.[13]
It is plausible that PCHP shares some of these off-target activities, although likely with different potencies. Hydroxylation generally decreases the activity of PCP in inhibiting [3H]PCP binding by a factor of 10 to 80.[7]
Caption: Receptor binding profile of PCHP, largely inferred from PCP.
Toxicological Profile
The toxicity of PCHP is best understood in the context of its role as a major metabolite of PCP. The clinical presentation of PCP intoxication is well-documented and provides a framework for understanding the potential effects of PCHP.[6][14]
Acute Toxicity
Acute toxicity from PCP exposure can manifest in a wide range of central nervous system effects, from agitation and hallucinations to seizures and coma.[6][14] Sympathomimetic effects such as hypertension and tachycardia are also common.[6] While specific acute toxicity studies on PCHP are scarce, its contribution to the overall toxic effects following PCP ingestion is significant.
Neurotoxicity
The primary toxicological concern with PCHP, as with PCP, is neurotoxicity. Chronic exposure to PCP is associated with persistent cognitive deficits and psychiatric symptoms that can mimic schizophrenia.[5][6] The underlying mechanism is thought to be related to the prolonged disruption of NMDA receptor function, leading to excitotoxicity and neuronal damage.[15][16] Given that PCHP retains activity at the NMDA receptor, it is likely a significant contributor to the neurotoxic effects observed after chronic PCP use.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a lack of specific studies evaluating the genotoxicity, carcinogenicity, and reproductive toxicity of PCHP. However, research on related compounds and general toxicological principles can offer some insights.
-
Carcinogenicity: There are no studies directly assessing the carcinogenic potential of PCHP.[21][22][23][24] Long-term bioassays in animal models would be required to evaluate this endpoint.
-
Reproductive and Developmental Toxicity: The reproductive toxicity of PCHP has not been specifically studied.[25][26][27][28] However, given the known neurodevelopmental toxicity of other substances that interfere with neurotransmitter systems, this is an area that warrants investigation.[15][16]
Future Research Directions
The current understanding of the toxicological profile of PCHP is largely inferred from studies on its parent compound, PCP. To provide a more complete and accurate risk assessment, future research should focus on:
-
In Vitro and In Vivo Toxicity Studies: Dedicated studies are needed to determine the specific acute and chronic toxicity of PCHP, including its neurotoxic potential independent of PCP.
-
Genotoxicity and Carcinogenicity Assays: Standardized assays are required to evaluate the mutagenic and carcinogenic potential of PCHP.
-
Reproductive and Developmental Toxicity Studies: The effects of PCHP on reproductive health and fetal development need to be investigated.
-
Pharmacokinetic Modeling: More detailed pharmacokinetic studies of PCHP would help in better understanding its distribution, metabolism, and excretion, and how these factors contribute to its toxicity.
Conclusion
This compound is a pharmacologically active major metabolite of phencyclidine. Its toxicological profile is intrinsically linked to that of its parent compound, with the primary mechanism of action being the antagonism of the NMDA receptor. While a comprehensive and independent toxicological evaluation of PCHP is still lacking, the available evidence strongly suggests that it contributes significantly to the overall toxicity, particularly the neurotoxicity, observed following PCP abuse. Further research is essential to fully characterize the toxicological risks associated with PCHP.
References
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- Journey, J., & Bentley, T. (2021). Phencyclidine Toxicity. In StatPearls.
- Nakahara, Y., Takahashi, K., Sakamoto, T., Tanaka, A., Hill, V. A., & Baumgartner, W. A. (1997). Hair analysis for drugs of abuse XVII. Simultaneous detection of PCP, PCHP, and PCPdiol in human hair for confirmation of PCP use. Journal of Analytical Toxicology, 21(5), 356–362.
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The Role of Phencyclidine (PCHP) in NMDA Receptor Modulation: A Technical Guide
**Executive Summary
This technical guide provides an in-depth examination of the molecular interactions between 1-(1-phenylcyclohexyl)piperidine (PCP), a compound often referred to by its chemical acronym PCHP, and the N-methyl-D-aspartate (NMDA) receptor. Phencyclidine is a prototypical uncompetitive antagonist and open-channel blocker of the NMDA receptor, binding to a specific site within the receptor's ion channel pore. This mechanism of action is contingent on the receptor's prior activation by both glutamate and a co-agonist (glycine or D-serine) and is inherently voltage-dependent. By physically occluding the channel, PCP prevents calcium influx, a critical process for synaptic plasticity, learning, and memory. This guide will detail the pharmacology of PCP, present field-proven experimental protocols for its characterization, and discuss the functional and therapeutic implications of its modulation of the NMDA receptor.
The N-Methyl-D-Aspartate (NMDA) Receptor: A Primer
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in mediating excitatory neurotransmission throughout the central nervous system.[1] Its proper function is fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2]
Structural Composition: Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[1] This subunit diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and biophysical properties.
Mechanism of Activation: The NMDA receptor is unique in its activation requirements, functioning as a "molecular coincidence detector".[3] For the ion channel to open, two conditions must be met simultaneously:
-
Dual Agonist Binding: Both the neurotransmitter glutamate must bind to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit.[1]
-
Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). This Mg²⁺ block is only relieved when the postsynaptic membrane is sufficiently depolarized, typically by activation of nearby AMPA receptors.[4]
Upon activation, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx acts as a critical second messenger, initiating downstream signaling cascades that can lead to long-lasting changes in synaptic strength, such as Long-Term Potentiation (LTP).[2]
Pharmacology of Phencyclidine (PCP/PCHP)
Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, is a dissociative anesthetic and a well-characterized NMDA receptor antagonist.[5] It belongs to the arylcyclohexylamine class of compounds.
Mechanism of Action: Uncompetitive Channel Blockade
PCP exerts its effects as a non-competitive, uncompetitive, and voltage-dependent open-channel blocker.[6] This mechanism can be broken down as follows:
-
Uncompetitive Antagonism: PCP does not compete with glutamate or glycine for their binding sites. Instead, it requires the agonists to be bound and the channel to be open before it can exert its effect. The binding of glutamate and glycine actually enhances the binding of PCP-like drugs.[7]
-
Open-Channel Block: PCP's binding site, commonly referred to as the "PCP site," is located deep within the ion channel pore of the NMDA receptor.[6][8]
-
Use-Dependence: For PCP to access its binding site, the channel must first open. This means its blocking action is dependent on receptor activity, a property known as use-dependence.
-
Voltage-Dependence: The ability of PCP to enter and block the channel is influenced by the membrane potential, similar to the block by Mg²⁺.[3]
This intricate mechanism ensures that PCP preferentially targets active, open NMDA receptor channels.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional effect of PCP on NMDA receptor-mediated currents in neurons.
Rationale: While binding assays confirm a physical interaction, electrophysiology demonstrates the functional consequence of that interaction—in this case, channel blockade. The whole-cell configuration allows for the recording of currents from the entire cell membrane and precise control over the membrane voltage, which is essential for studying voltage-dependent blockers like PCP. Using a specific NMDA receptor antagonist like AP5 allows for the isolation of NMDA receptor currents from other synaptic currents (e.g., AMPA-mediated).
Step-by-Step Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., juvenile rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the stage of an upright microscope. Continuously perfuse with oxygenated aCSF at ~2 mL/min.
-
Identify target neurons (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) optics.
-
Prepare a patch pipette (4-6 MΩ resistance) filled with an intracellular solution containing a cesium base to block potassium channels.
-
-
Obtaining a Whole-Cell Recording:
-
Approach the target neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -70 mV).
-
-
Isolating and Measuring NMDA Currents:
-
To isolate NMDA receptor currents, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAₐ receptor antagonist (e.g., 50 µM Picrotoxin).
-
Evoke synaptic currents by placing a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 neurons).
-
Self-Validation Check: Hold the cell at +40 mV to relieve the Mg²⁺ block and record the evoked NMDA current. Then, apply a specific NMDA receptor antagonist (e.g., 50 µM D-AP5); the evoked current should be completely abolished, confirming it is NMDA receptor-mediated.
-
-
Applying PCP and Data Acquisition:
-
Return the holding potential to -70 mV.
-
Establish a stable baseline of evoked NMDA currents.
-
Bath-apply PCP at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Record the amplitude of the NMDA-mediated excitatory postsynaptic current (EPSC) at each concentration.
-
Generate a concentration-response curve by plotting the percentage of current inhibition versus the log concentration of PCP to determine the IC₅₀.
-
Functional Consequences: Modulation of Synaptic Plasticity
The primary functional consequence of PCP's blockade of NMDA receptors is the inhibition of long-term potentiation (LTP). LTP is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Mechanism of LTP Inhibition:
-
High-frequency stimulation of a presynaptic neuron leads to sustained glutamate release.
-
This causes strong depolarization of the postsynaptic membrane via AMPA receptors.
-
The depolarization relieves the Mg²⁺ block on NMDA receptors.
-
NMDA receptors open, allowing Ca²⁺ to flood into the postsynaptic cell.
-
This Ca²⁺ influx triggers signaling cascades that lead to the insertion of more AMPA receptors into the postsynaptic membrane, strengthening the synapse.
PCP short-circuits this process. By blocking the NMDA receptor channel, it prevents the critical Ca²⁺ influx required to initiate the downstream signaling for LTP induction. This disruption of synaptic plasticity is thought to be a key contributor to the cognitive and perceptual disturbances associated with PCP use.
Therapeutic Potential and Future Directions
While PCP itself is a drug of abuse with significant neurotoxic potential, its mechanism of action has illuminated the NMDA receptor as a major therapeutic target for a host of neurological and psychiatric disorders. [2]
-
Neuroprotection: Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in stroke and neurodegenerative diseases. Channel blockers with faster kinetics and lower affinity than PCP (e.g., Memantine) have been developed to selectively inhibit excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.
-
Antidepressants: The NMDA receptor antagonist ketamine, a structural analog of PCP, has shown rapid and robust antidepressant effects, sparking intense research into this new therapeutic paradigm.
-
Schizophrenia: The "glutamate hypothesis of schizophrenia" posits that hypofunction of NMDA receptors may contribute to the symptoms of the disorder. Interestingly, PCP is used in preclinical models to induce schizophrenia-like symptoms in animals, further cementing the link between NMDA receptor modulation and psychosis.
The study of PCP has been instrumental in our understanding of NMDA receptor function. Future research will continue to leverage this knowledge to develop more subtype-selective and fine-tuned NMDA receptor modulators with improved therapeutic profiles and fewer side effects, offering new avenues for treating complex brain disorders.
References
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Hansen, K. B., Yuan, H., & Traynelis, S. F. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081–1105. [Link]
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Huerta, P. T., & Lisman, J. E. (1995). Phencyclidine and some of its analogues have distinct effects on NMDA receptors of rat hippocampal neurons. Journal of Neurophysiology, 74(5), 2195–2203. [Link]
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National Center for Biotechnology Information. (n.d.). Phencyclidine. PubChem Compound Database. Retrieved from [Link]
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Kauer, J. A., & Malenka, R. C. (2007). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Psychopharmacology, 191(3), 561-572. [Link]
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Kim, H. S., Park, W. K., & Jang, C. G. (2006). Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. Archives of Toxicology, 80(3), 136-143. [Link]
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Maragos, W. F., Chu, D. C., Greenamyre, J. T., Penney, J. B., & Young, A. B. (1986). PCP/NMDA receptor-channel complex and brain development. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 10(3-5), 325-332. [Link]
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Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience Letters, 76(2), 221-227. [Link]
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Lodge, D., & Johnson, K. M. (1990). Noncompetitive excitatory amino acid receptor antagonists. Trends in Pharmacological Sciences, 11(2), 81-86. [Link]
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Protocols.io. (2019). Whole Cell Patch Clamp Protocol V.2. protocols.io. [Link]
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Journey, J., & Bentley, T. (2023). Phencyclidine Toxicity. StatPearls Publishing. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Wikipedia contributors. (2024). Phencyclidine. Wikipedia. [Link]
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Quicke, P. (2017). Whole-cell patch clamp protocol. JoVE (Journal of Visualized Experiments). [Link]
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Kauer, J. A. (2004). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology, 268, 203-216. [Link]
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National Center for Biotechnology Information. (n.d.). Phencyclidine. PubChem. Retrieved from [Link]
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Abraham, W. C. (2003). Hippocampal Long-Term Potentiation Is Supported by Presynaptic and Postsynaptic Tyrosine Receptor Kinase B-Mediated Phospholipase Cγ Signaling. The Journal of Neuroscience, 23(11), 4764-4770. [Link]
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Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-246. [Link]
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Bliss, T. V., & Collingridge, G. L. (1993). A synaptic model of memory: long-term potentiation in the hippocampus. Nature, 361(6407), 31-39. [Link]
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Itoh, Y., Nabeshima, T., & Kameyama, T. (1991). Modulation of the PCP/NMDA receptor complex and sigma binding sites by psychostimulants. Journal of Neural Transmission. General Section, 84(3), 195-207. [Link]
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Robinson, M. B. (n.d.). Pcp and the NMDA Receptor. Grantome. [Link]
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Gruart, A., Muñoz, M. D., & Delgado-García, J. M. (2006). Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice. Frontiers in Neuroscience, 1, 112-122. [Link]
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Alberch, J., & Arenas, E. (1992). Different modulation of the binding to two phencyclidine (PCP) receptor subtypes: effects of N-methyl-D-aspartate agonists and antagonists. Journal of Neurochemistry, 59(4), 1338-1345. [Link]
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Kalinski, P. (2019). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Breast Cancer Research and Treatment, 178(2), 287-299. [Link]
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Carpino, L. A., & El-Faham, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3157-3167. [Link]
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Sittampalam, G. S., Gal-Edd, N., & Arkin, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Karakas, E., & Furukawa, H. (2014). Structural insights into binding of therapeutic channel blockers in NMDA receptors. Nature Communications, 5, 3437. [Link]
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Tantry, S. J. (2014). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Bio-protocol, 4(12), e1146. [Link]
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Popescu, G. K. (2005). NMDA Receptors with Locked Glutamate-Binding Clefts Open with High Efficacy. The Journal of Neuroscience, 25(39), 8894-8904. [Link]
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Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(22), 14357. [Link]
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Ghassemzadeh, S., & Tadi, P. (2023). Physiology, NMDA Receptor. StatPearls Publishing. [Link]
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of PCHP
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pentachlorocyclohexene (PCHP)
Foreword: The Analytical Imperative for PCHP
Pentachlorocyclohexene (PCHP) isomers are significant as metabolites and degradation products of the organochlorine pesticide lindane (gamma-hexachlorocyclohexane). Their presence in environmental and biological matrices is a key indicator of historical pesticide use and ongoing contamination. Due to their persistence and potential toxicity, sensitive and specific analytical methods are required for their monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task, offering unparalleled separation efficiency and definitive identification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reliable GC-MS methodology for the analysis of PCHP.
Principle of the Method: The Synergy of Separation and Detection
The power of GC-MS lies in its two-part process. First, the Gas Chromatograph (GC) separates volatile and semi-volatile compounds from a mixture. The sample is vaporized in a heated inlet and swept by a carrier gas (typically helium) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and their differential interactions with this stationary phase.[1]
Following separation, the compounds elute from the column and enter the Mass Spectrometer (MS). Here, they are bombarded with high-energy electrons (typically in Electron Ionization mode), causing them to ionize and break apart into predictable, charged fragments.[2][3] These fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification of the compound. For quantitative analysis, the instrument can be set to monitor specific, characteristic ions, a technique that dramatically enhances sensitivity and selectivity.[4][5]
Foundational Step: Rigorous Sample Preparation
The quality of analytical data is fundamentally dependent on the quality of the sample preparation. The primary goals are to efficiently extract PCHP from the sample matrix, remove interfering co-extractives, and concentrate the analyte to a level suitable for GC-MS detection.[1][6] Environmental samples, in particular, can have complex matrices that require thorough cleanup.[7]
Extraction from Environmental Matrices
-
Aqueous Samples (Water): Liquid-Liquid Extraction (LLE) is a common and effective technique. The water sample is mixed with an immiscible organic solvent (e.g., dichloromethane or hexane). PCHP, being non-polar, partitions into the organic layer, which is then collected.[1]
-
Solid Samples (Soil, Sediment): Techniques like Soxhlet extraction, ultrasonic extraction, or Pressurized Fluid Extraction (PFE) are used with solvents such as hexane-acetone or methylene chloride-acetone mixtures to extract PCHP from the solid matrix.[8]
-
Biological Tissues: These matrices are challenging due to high lipid content. Extraction often involves homogenization with a solvent mixture, followed by lipid removal steps.
Cleanup: Ensuring Analytical Specificity
Co-extracted substances like lipids and humic acids can interfere with the GC-MS analysis, causing signal suppression and contamination of the instrument.[5][7] Adsorption chromatography is a widely used cleanup technique. The sample extract is passed through a cartridge containing materials like Florisil or silica gel. These materials retain polar interferences while allowing the non-polar PCHP to pass through.[9]
A Note on Derivatization
Derivatization is a chemical modification process used to increase the volatility and thermal stability of compounds, making them more amenable to GC analysis.[10][11] However, for organochlorine compounds like PCHP, which are already sufficiently volatile and thermally stable, derivatization is generally not necessary.
Protocol 1: Extraction and Cleanup of PCHP from Water Samples
This protocol details a standard Liquid-Liquid Extraction (LLE) followed by a Florisil cleanup, a widely accepted procedure for organochlorine pesticides and their metabolites.
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane (DCM), pesticide grade
-
Sodium sulfate, anhydrous
-
Florisil cartridges
-
Hexane, pesticide grade
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Sample Collection: Collect a 1 L water sample in a clean glass container.
-
Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., 1-Bromo-2-nitrobenzene or a labeled PCHP isomer) to correct for variations in extraction efficiency and instrument response.[8]
-
Liquid-Liquid Extraction:
-
Transfer the 1 L water sample to a separatory funnel.
-
Add 60 mL of DCM, cap, and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate. The DCM layer will be at the bottom.
-
Drain the lower DCM layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all extracts.
-
-
Drying the Extract: Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Florisil Cleanup:
-
Condition a Florisil cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the PCHP from the cartridge using a hexane/acetone mixture. Collect the eluate.
-
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Transfer: Transfer the final extract to a 2 mL amber GC vial for analysis.
GC-MS Instrumental Setup and Analysis
The following parameters provide a robust starting point for the analysis of PCHP. Optimization may be required based on the specific instrument and column used.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Type | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[12] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of PCHP without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert.[13] |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for typical 30m x 0.25mm ID columns, balancing speed and resolution. |
| Column | Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for organochlorine compounds.[12][13] |
| Oven Program | 60 °C (hold 1 min), ramp to 170 °C at 40 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min) | A typical program that separates volatile solvents from the analytes of interest and ensures elution of less volatile matrix components.[13][14] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[4] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates reproducible mass spectra found in commercial libraries (e.g., NIST). |
| Ion Source Temp. | 230 °C | A standard temperature that minimizes analyte degradation and source contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-450) & Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode is used for quantification, providing higher sensitivity and selectivity by monitoring only characteristic PCHP ions. |
| PCHP Characteristic Ions (Example) | To be determined from a standard | The molecular ion (M+) and key fragment ions (e.g., from loss of Cl, HCl) should be selected for SIM mode. |
Data Analysis: From Signal to Concentration
Qualitative Identification
PCHP is identified by a two-factor authentication:
-
Retention Time (RT): The peak corresponding to PCHP in the sample chromatogram must elute at the same RT as a certified reference standard, within a predefined tolerance window.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard or a validated spectral library (e.g., NIST).[15]
Quantitative Analysis
Quantification is typically performed using the internal standard method.
-
Calibration Curve: A series of calibration standards containing known concentrations of PCHP and a constant concentration of the internal standard are analyzed. A calibration curve is generated by plotting the ratio of the PCHP peak area to the internal standard peak area against the concentration of PCHP.
-
Sample Quantification: The same peak area ratio is calculated for the unknown sample, and its concentration is determined by interpolating from the calibration curve.
-
Method Validation: The method must be validated to ensure its performance. Key parameters include linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision.[13][16] The LOD and LOQ for similar halogenated compounds in complex matrices can be in the low µg/kg range.[13]
Visualizing the Workflow and Science
Diagrams help clarify complex processes and relationships.
Caption: Conceptual fragmentation of PCHP in the MS source.
Conclusion: Achieving Trustworthy Results
A successful GC-MS analysis of PCHP hinges on a meticulous approach that integrates optimized sample preparation, precise instrumental analysis, and rigorous data validation. By understanding the causality behind each step—from solvent choice in extraction to ion selection in the mass spectrometer—the analyst can develop a method that is not only accurate and sensitive but also robust and defensible. The protocols and parameters outlined in this guide serve as a validated starting point, empowering laboratories to generate high-quality data for environmental monitoring, food safety, and toxicological research.
References
-
Routine Pesticide Analysis by GC/MS/MS - US EPA. (2015). U.S. Environmental Protection Agency. [Link]
-
Hajslova, J., et al. (2018). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation. MDPI. [Link]
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Analysis of Chlorinated Pesticides by GC/MS. (n.d.). Crolab Instruments. [Link]
-
Kostiainen, R., et al. (2008). Gas chromatography/mass spectrometry of polychlorinated biphenyls using atmospheric pressure chemical ionization and atmospheric pressure photoionization microchips. PubMed. [Link]
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Organochlorine Pesticide Analysis. (n.d.). CAS Analytical Genprice Lab. [Link]
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Method 8081B: Organochlorine Pesticides by Gas Chromatography. (2007). U.S. Environmental Protection Agency. [Link]
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Mottaleb, M. A., et al. (2015). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing. [Link]
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Poma, G., et al. (2017). Determination of halogenated flame retardants in food: Optimization and validation of a method based on a two-step clean-up and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. (n.d.). Shimadzu Scientific Instruments. [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC - NIH. [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland School of Pharmacy. [Link]
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D'Agostino, P. A., & Chenier, C. L. (2009). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]
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Common Sample Preparation Techniques for GC-MS Analysis. (2024). Mestrelab Research. [Link]
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Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Sandra, P., & David, F. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. [Link]
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Bajpai, V. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. [Link]
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What Is Derivatization In Gas Chromatography And When Is It Needed? (2024). Chemistry For Everyone via YouTube. [Link]
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Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. [Link]
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Fragmentation Patterns in Mass Spectrometry. (n.d.). TutorChase. [Link]
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Synthesis of PCHP for use as a reference standard
The successful synthesis and rigorous characterization of a PCHP reference standard are paramount for ensuring the quality and integrity of analytical data in regulated environments. The protocols outlined in this application note describe a reliable synthetic route and a comprehensive analytical qualification workflow. By following these procedures, research, forensic, and drug development laboratories can produce and certify an in-house PCHP reference standard, enabling accurate and defensible analytical results. It is the end-user's responsibility to ensure compliance with all local, state, and federal regulations regarding the synthesis and handling of controlled substances. [13][14][15]
References
-
Erowid. (n.d.). PCP synthesis and effects: table of contents. Erowid. Retrieved from [Link]
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DeRuiter, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 637-648. Retrieved from [Link]
-
Davis, F. T. (n.d.). A review of the synthetic routes to phencyclidine (PCP) available in the open literature. Forensic Science International. Retrieved from [Link]
-
Wikipedia. (2024). Phencyclidine. Wikipedia. Retrieved from [Link]
-
DeRuiter, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. Retrieved from [Link]
-
Ogunbadeniyi, A. M., & Adejare, A. (2002). Syntheses of several uorinated phencyclidine (PCP) analogs. Journal of Fluorine Chemistry, 114(1), 39-42. Retrieved from [Link]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. Retrieved from [Link]
-
Mijatović, A., et al. (2016). Synthesis and characterization of phencyclidine and its derivatives. ResearchGate. Retrieved from [Link]
-
CCHP. (2023). DEA Proposed Regulations Post-PHE. CCHP. Retrieved from [Link]
-
Kozikowski, A. P., & Pang, Y. P. (n.d.). Synthesis and Chemical Resolution of a Novel Class of Rigid 1-(1-Phenylcyclohexyl)-iperidine(PCP) Analogues. Mayo Clinic. Retrieved from [Link]
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SWGDRUG.org. (2005). Phencyclidine. SWGDRUG.org. Retrieved from [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]
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U.S. Pharmacist. (2024). DEA Compliance Update. U.S. Pharmacist. Retrieved from [Link]
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DEA Diversion Control Division. (2023). Practitioner's Manual. DEA. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. ResolveMass. Retrieved from [Link]
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Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Creative Biolabs. Retrieved from [Link]
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Application Note: High-Throughput Determination of Binding Affinities using Photo-Cleavable Hyper-Crosslinked Polymer (PCHP) Beads in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a novel method for determining the binding affinities of unlabelled compounds using a Photo-cleavable Hyper-crosslinked Polymer (PCHP) solid-phase support in a competitive binding assay format. This technology offers significant advantages over traditional solution-based or solid-phase assays by providing a robust, high-throughput platform with enhanced precision and reduced non-specific binding. The protocol herein provides a step-by-step guide for assay setup, execution, data analysis, and interpretation, including the calculation of IC50 and Kᵢ values.
Introduction: The PCHP Advantage in Competitive Binding Assays
Competitive binding assays are a cornerstone of drug discovery and molecular biology, enabling the characterization of ligand-receptor interactions and the screening of potential therapeutic agents.[1] Traditional methods, while effective, can be hampered by issues such as protein instability, ligand depletion, and challenges in separating bound from free ligands.[2] The advent of solid-phase assays has addressed some of these challenges; however, harsh elution conditions can often denature the target protein or the released ligand.[3]
Photo-cleavable Hyper-crosslinked Polymer (PCHP) technology represents a significant advancement in this field. It combines the high surface area and tunable porosity of hyper-crosslinked polymers with the precision of photo-inducible ligand release.[4][5] A known, labeled ligand ("tracer") is immobilized onto the PCHP beads via a photo-cleavable linker.[6] The target protein is then introduced and binds to the immobilized tracer. In the presence of a competing unlabeled test compound, the binding of the target protein to the tracer is inhibited. After an incubation period, a controlled pulse of light is used to cleave the linker, releasing the tracer-protein complexes into the supernatant for quantification. This gentle elution method preserves the integrity of the interacting molecules and allows for precise control over the timing of the release.[7]
Key Advantages of the PCHP Platform:
-
Reduced Non-Specific Binding: The highly cross-linked and porous nature of the polymer matrix minimizes non-specific adsorption.[8]
-
Gentle Elution: Photo-cleavage avoids the use of harsh chemical eluents, preserving the biological activity of the target protein and ligand.[9]
-
Spatiotemporal Control: Light-induced release allows for precise timing and localization of the elution step, enhancing assay precision.[10]
-
High-Throughput Compatibility: The bead-based format is readily adaptable to multi-well plate formats for automated high-throughput screening.[11]
Principle of the PCHP Competitive Binding Assay
The PCHP competitive binding assay is an indirect method to determine the binding affinity (Kᵢ) of a test compound for a target protein. The assay measures the ability of the test compound to compete with a known, labeled ligand (tracer) for binding to the target protein.
The core steps of the assay are as follows:
-
Immobilization: A labeled tracer ligand is covalently attached to the PCHP beads via a photo-cleavable linker.
-
Competition: The target protein is incubated with the tracer-functionalized PCHP beads in the presence of varying concentrations of the unlabeled test compound. The test compound and the immobilized tracer compete for binding to the target protein.
-
Equilibration & Washing: The reaction is allowed to reach equilibrium. Unbound components are then washed away.
-
Photo-cleavage: The beads are exposed to a specific wavelength of light, which cleaves the photo-labile linker and releases the tracer-target protein complexes into the supernatant.[7]
-
Quantification: The amount of labeled tracer in the supernatant is quantified. A higher concentration of the test compound will result in less target protein bound to the tracer, leading to a lower signal.
-
Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) of the test compound is determined. The IC50 is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[12][13]
Below is a graphical representation of the PCHP competitive binding assay workflow.
Caption: Workflow of the PCHP competitive binding assay.
Detailed Protocols
Materials and Reagents
-
PCHP Beads: Pre-activated with a functional group for linker attachment (e.g., amine-functionalized).
-
Photo-cleavable Linker: e.g., an o-nitrobenzyl-based linker with an NHS-ester for amine coupling.[6]
-
Labeled Tracer: A ligand with known affinity for the target protein, labeled with a fluorescent dye or other detectable tag.
-
Target Protein: Purified and of known concentration.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer composition should be optimized for the target protein's stability and activity (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
Wash Buffer: Same as Assay Buffer.
-
Quenching Solution: To stop the immobilization reaction (e.g., 1 M Tris-HCl, pH 8.0).
-
Microplates: 96- or 384-well, low-binding, opaque plates for fluorescence detection.
-
Plate Reader: Capable of detecting the tracer's label.
-
UV Light Source: With a specific wavelength for photo-cleavage (e.g., 365 nm).
Protocol 1: Immobilization of Labeled Tracer onto PCHP Beads
-
Bead Preparation: Resuspend the PCHP beads in a suitable buffer (e.g., 50 mM borate buffer, pH 8.5).
-
Linker and Tracer Preparation: Dissolve the photo-cleavable linker and the labeled tracer in an appropriate solvent (e.g., DMSO).
-
Immobilization Reaction: a. Add the dissolved photo-cleavable linker to the bead suspension and incubate to attach the linker to the beads. b. After washing, add the labeled tracer to the linker-functionalized beads and incubate to attach the tracer.
-
Quenching: Add the quenching solution to block any remaining active sites on the beads.
-
Washing: Wash the beads extensively with Wash Buffer to remove any unbound tracer and linker.
-
Storage: Resuspend the tracer-functionalized PCHP beads in Assay Buffer and store at 4°C, protected from light.
Protocol 2: PCHP Competitive Binding Assay
-
Prepare Test Compound Dilutions: Create a serial dilution of the test compounds in Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "maximum inhibition" control (a high concentration of a known inhibitor or no target protein).
-
Dispense Reagents: a. Add a fixed amount of the tracer-functionalized PCHP bead suspension to each well of the microplate. b. Add the test compound dilutions to the respective wells. c. Initiate the binding reaction by adding a fixed concentration of the target protein to all wells (except the "maximum inhibition" control if applicable).
-
Incubation and Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Washing: Centrifuge the plate to pellet the beads and carefully aspirate the supernatant. Wash the beads with Wash Buffer to remove unbound components. Repeat this step 2-3 times.
-
Photo-cleavage: a. Resuspend the washed beads in a small volume of Assay Buffer. b. Expose the plate to UV light (e.g., 365 nm) for a specified duration to cleave the photo-labile linker.[9]
-
Separation: Centrifuge the plate to pellet the beads.
-
Quantification: Carefully transfer the supernatant to a new, clear-bottom plate and measure the signal (e.g., fluorescence) using a plate reader.
Caption: Molecular interactions in the PCHP competitive binding assay.
Data Analysis and Interpretation
IC50 Determination
-
Data Normalization: Normalize the raw data. The signal from the "no inhibitor" control represents 0% inhibition, and the signal from the "maximum inhibition" control represents 100% inhibition.
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Curve Fitting: Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to obtain the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the tracer.[14]
Kᵢ Calculation using the Cheng-Prusoff Equation
The IC50 value is dependent on the assay conditions, particularly the concentration of the labeled tracer. To determine the intrinsic binding affinity of the inhibitor (Kᵢ), which is a constant, the Cheng-Prusoff equation is used.[12][13][15]
Cheng-Prusoff Equation:
Kᵢ = IC50 / (1 + ([L] / Kₑ))
Where:
-
Kᵢ: The inhibition constant of the test compound.
-
IC50: The half-maximal inhibitory concentration of the test compound.
-
[L]: The concentration of the labeled tracer used in the assay.
-
Kₑ: The dissociation constant of the labeled tracer for the target protein.
The Kₑ of the labeled tracer should be determined in a separate saturation binding experiment.
Sample Data and Analysis
The following table provides an example of data that might be obtained from a PCHP competitive binding assay.
| Test Compound Conc. (nM) | Log [Compound] | Raw Signal (RFU) | % Inhibition |
| 0 (No Inhibitor) | - | 10000 | 0 |
| 0.1 | -1 | 9800 | 2.2 |
| 1 | 0 | 8500 | 16.7 |
| 10 | 1 | 5200 | 53.3 |
| 100 | 2 | 1500 | 94.4 |
| 1000 | 3 | 1100 | 98.9 |
| Max Inhibition | - | 1000 | 100 |
By plotting % Inhibition vs. Log [Compound], the IC50 can be determined from the resulting sigmoidal curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete washing, non-specific binding | Increase the number of wash steps, optimize blocking agents in the assay buffer. |
| Low signal-to-noise ratio | Low affinity of tracer or target, insufficient photo-cleavage | Use a higher affinity tracer, optimize photo-cleavage time and light intensity. |
| High variability between replicates | Pipetting errors, inconsistent bead dispensing | Use automated liquid handling, ensure beads are well-suspended before dispensing. |
| IC50 values vary between experiments | Inconsistent assay conditions | Strictly control incubation times, temperatures, and reagent concentrations.[16] |
Conclusion
The PCHP-based competitive binding assay offers a robust and sensitive platform for the determination of binding affinities. Its adaptability to high-throughput screening formats, coupled with the gentle and precise nature of photo-cleavage, makes it an invaluable tool for drug discovery and molecular interaction studies. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain high-quality, reproducible data to accelerate their research endeavors.
References
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Hansen, P. R., & Givskov, M. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377-399. [Link]
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ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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Nikitin, D. (n.d.). Refining Cheng-Prusoff equation. IG Farben as Creator of Modern World. [Link]
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Almutairi, A., et al. (2010). Photocleavable hydrogels for light-triggered siRNA release. Advanced Materials, 22(10), 1135-1139. [Link]
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Li, Y., et al. (2017). Photo-degradable, tough and highly stretchable hydrogels. Journal of Materials Chemistry B, 5(31), 6325-6332. [Link]
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Kloxin, A. M., Kasko, A. M., & Anseth, K. S. (2009). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 10(5), 1279-1284. [Link]
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AxisPharm. (n.d.). Photocleavable Biotin. AxisPharm. [Link]
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ChemHelp ASAP. (2023, August 19). comparing potency values with the Cheng-Prusoff equation [Video]. YouTube. [Link]
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Meijer, J. H., et al. (1979). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. The Biochemical journal, 182(3), 751-760. [Link]
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Biesiadecki, B. J., & Jin, J. P. (2011). A High-Throughput Solid-Phase Microplate Protein-Binding Assay to Investigate Interactions between Myofilament Proteins. Journal of biomedicine & biotechnology, 2011, 984934. [Link]
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Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data--a statistical analysis. PloS one, 8(4), e61007. [Link]
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Lim, K. S., et al. (2020). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Gels (Basel, Switzerland), 6(4), 36. [Link]
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Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(4), 543-557. [Link]
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Sato, K., et al. (2018). Photoinduced Ligand Release from a Silicon Phthalocyanine Dye Conjugated with Monoclonal Antibodies: A Mechanism of Cancer Cell Cytotoxicity after Near-Infrared Photoimmunotherapy. ACS central science, 4(11), 1559-1569. [Link]
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Motulsky, H. J., & Mahan, L. C. (1984). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
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Sato, K., et al. (2018). Photoinduced Ligand Release from a Silicon Phthalocyanine Dye Conjugated with Monoclonal Antibodies: A Mechanism of Cancer Cell Cytotoxicity after Near-Infrared Photoimmunotherapy. Semantic Scholar. [Link]
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Toci, E. M., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS medicinal chemistry letters, 15(5), 731-738. [Link]
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Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]
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Sato, K., et al. (2018). Photoinduced Ligand Release from a Silicon Phthalocyanine Dye Conjugated with Monoclonal Antibodies: A Mechanism of Cancer Cell Cytotoxicity after Near-Infrared Photoimmunotherapy. ACS Publications. [Link]
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Sato, K., et al. (2018). Figure 3: Releasing ligand with NIR light makes mAb-IR700 conjugates... ResearchGate. [Link]
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Dawson, R., et al. (2019). Highly Porous Hypercrosslinked Polymers Derived from Biobased Molecules. ChemSusChem, 12(16), 3746-3751. [Link]
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Maqsood, A. (2022). Hyper cross-linked polymers: A mini-review. American Chemical Society. [Link]
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Li, B., & Tan, B. (2024). Rational design of hyper-crosslinked polymers for biomedical applications. Journal of Polymer Science, 62(8), 1517-1535. [Link]
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Rego, J. A., et al. (2025). Light-Controlled Peptide Ligands for the Photoaffinity Purification of FLT3 and CD38. ACS Applied Engineering Materials. [Link]
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Zare, E. N., et al. (2023). A Concise Review on Hypercrosslinked Polymers with Catalytic Applications. Catalysis Research, 3(2), 1-13. [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. [Link]
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Li, B., & Tan, B. (2025). Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications. RSC Publishing. [Link]
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Liu, C., et al. (2017). A rapid forming, injectable and photo-cleavable hydrogel for controlled drug release. ResearchGate. [Link]
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Wathoni, N., et al. (2021). An Innovative Customized Biomimetic Hydrogel for Drug Screening Application Potential: Biocompatibility and Cell Invasion Ability. Polymers, 13(21), 3698. [Link]
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Seidel, J., et al. (2021). Workflow diagram for the live cell binding assay. First, a crude... ResearchGate. [Link]
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Van Hout, A., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of visualized experiments : JoVE, (133), 56972. [Link]
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Application Notes & Protocols: Rodent Models for the Study of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
Introduction: The Rationale for Studying PCHP
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is a primary, monohydroxylated metabolite of the dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, Phencyclidine (PCP).[1][2][3] While PCP itself has been extensively studied to model symptoms of schizophrenia, including psychosis, cognitive deficits, and negative symptoms in animals, the direct pharmacological and behavioral effects of its metabolites are less understood.[4][5][6][7] PCHP is readily detectable in the biological samples of PCP users, including urine, hair, and saliva, making its characterization crucial for both forensic analysis and for understanding the complete toxicological and psychoactive profile of PCP.[2][8]
Emerging evidence suggests that PCHP is not an inert byproduct. Studies have shown that it possesses intrinsic biological activity, producing discriminative stimuli in rats with approximately one-third the potency of PCP.[3] This indicates that PCHP may contribute to the overall behavioral and neurological effects observed after PCP administration. Therefore, developing robust animal models to study PCHP is essential for dissecting its specific contributions to PCP's pharmacology and for evaluating its potential as an independent psychoactive compound.
These application notes provide a comprehensive guide for researchers to establish and utilize rodent models (primarily rats and mice) to investigate the behavioral, neurochemical, and cognitive effects of PCHP. The protocols are grounded in established methodologies for studying PCP and other NMDA receptor antagonists.[4][9][10]
Part 1: Foundational Concepts & Model Selection
Pharmacological Context: From PCP to PCHP
PCP is extensively metabolized in the liver, primarily through oxidative hydroxylation mediated by cytochrome P-450 enzymes, before its metabolites are conjugated and excreted.[11][12][13] PCHP is one of the major metabolites resulting from this process.[8] Understanding this metabolic relationship is key to experimental design. When PCP is administered, the resulting behavioral and neurological phenotype is a composite of the effects of the parent drug and its active metabolites, including PCHP. Studying PCHP in isolation allows for the deconvolution of these effects.
Diagram: Metabolic Pathway of PCP to PCHP
This diagram illustrates the primary metabolic conversion discussed.
Caption: Metabolic conversion of Phencyclidine (PCP) to its metabolite PCHP.
Choosing the Right Animal Model
Both rats and mice are suitable models, with the choice often depending on the specific research question and available resources.
| Model | Advantages | Considerations | Recommended Strains |
| Rats | Larger size facilitates surgical procedures and blood sampling. More extensive historical data on PCP effects. Complex behavioral repertoire.[14][15] | Higher housing and husbandry costs. | Sprague-Dawley, Wistar, Long-Evans |
| Mice | Availability of numerous transgenic strains for mechanistic studies. Lower cost and easier housing. High-throughput screening is more feasible.[16] | Smaller size can make certain procedures challenging. Strain differences in PCP sensitivity are well-documented.[16] | C57BL/6J, Swiss Webster, BALB/c |
Expert Insight: For initial characterization of PCHP's behavioral profile (e.g., locomotor activity, stereotypy), C57BL/6J mice are an excellent starting point due to their widespread use and well-characterized baseline behaviors. For studies involving cognitive assessments like reversal learning or attentional set-shifting, rats may offer more robust and translatable data.[4]
Part 2: Core Behavioral Assay Protocols
The following protocols are foundational for characterizing the psychomotor and sensorimotor effects of PCHP, drawing parallels from established PCP research.[6][17]
Protocol: Open Field Test for Locomotor Activity & Anxiety
Principle of the Assay: The open field test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[18][19] NMDA antagonists like PCP typically induce hyperlocomotion at lower doses.[5][17][20] This assay will determine if PCHP produces similar stimulant effects and whether it affects anxiety levels, measured by time spent in the center versus the periphery of the arena.
Materials:
-
Open field arena (e.g., 40x40 cm for mice, 100x100 cm for rats), typically made of non-reflective plastic.
-
Automated tracking system with camera and software (e.g., EthoVision, ANY-maze) or manual observation.
-
70% Ethanol for cleaning.
-
PCHP, vehicle solution (e.g., 0.9% saline, 5% DMSO in saline).
-
Syringes and needles for administration (specify route, e.g., intraperitoneal - IP).
Step-by-Step Methodology:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment begins to acclimate to the ambient conditions (lighting, background noise).[18][21]
-
Drug Preparation & Administration: Prepare fresh solutions of PCHP at the desired doses. Administer PCHP or vehicle to the animals via the chosen route (e.g., IP injection). A typical pretreatment time for IP administration is 15-30 minutes before placing the animal in the arena.
-
Test Initiation: Gently place the animal in the center of the open field arena. Start the tracking software immediately.
-
Data Collection: Allow the animal to explore the arena for a predetermined duration, typically 15-60 minutes.[22] The software will automatically record various parameters.
-
Test Termination: Carefully remove the animal from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[18]
Data Analysis & Key Parameters:
-
Total Distance Traveled: A primary measure of locomotor activity.
-
Time Spent in Center vs. Periphery: An index of anxiety-like behavior (more time in the center suggests anxiolytic effects).
-
Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
Stereotypy Counts: Repetitive, purposeless movements (e.g., head weaving, circling), which are characteristic of high doses of PCP.[15]
| Parameter | Expected Effect of PCP-like Compound | Interpretation |
| Total Distance | Increase (at low-moderate doses) | Psychomotor stimulation |
| Center Time | Decrease | Anxiogenic-like effect |
| Rearing | Increase | Enhanced exploration |
| Stereotypy | Increase (at higher doses) | Dopaminergic system activation |
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
Principle of the Assay: PPI is a neurological test that measures sensorimotor gating, the ability of the brain to filter out extraneous sensory information.[23] A weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) will inhibit the startle response. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents by administering NMDA receptor antagonists like PCP.[6] This assay is crucial for determining if PCHP disrupts sensorimotor gating, a key endophenotype of psychosis.
Materials:
-
Acoustic startle response system (e.g., SR-LAB, Med Associates).[24]
-
Animal holders (size-appropriate for rat or mouse).
-
PCHP and vehicle solutions.
Step-by-Step Methodology:
-
System Calibration: Calibrate the acoustic stimuli and the startle platform according to the manufacturer's instructions.
-
Acclimation: Bring animals to the testing room at least 30 minutes prior to testing.
-
Drug Administration: Administer PCHP or vehicle. Allow for appropriate pretreatment time based on pharmacokinetic data or pilot studies.
-
Placement in Chamber: Place the animal in the holder and secure it within the sound-attenuated chamber.
-
Habituation/Acclimation Period: Begin the test session with a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[25][26]
-
Test Session: The session consists of a pseudorandomized sequence of trial types:
-
Pulse-Alone Trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure baseline startle magnitude.
-
Prepulse-Alone Trials: A weak stimulus (e.g., 74, 78, 82 dB; 20 ms duration) to ensure the prepulse itself does not elicit a startle response.
-
Prepulse-Pulse Trials: The prepulse is presented 50-120 ms before the pulse.[26]
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The system records the maximal startle amplitude (Vmax) for each trial. A typical session may last 20-30 minutes.
-
Animal Removal & Cleaning: Return the animal to its home cage and clean the holder thoroughly.
Data Analysis: PPI is calculated as a percentage for each prepulse intensity: % PPI = 100 * [ (Mean Startle on Pulse-Alone Trials - Mean Startle on Prepulse-Pulse Trials) / Mean Startle on Pulse-Alone Trials ] [26]
A reduction in %PPI in the PCHP-treated group compared to the vehicle group indicates a deficit in sensorimotor gating.
Diagram: Experimental Workflow for Behavioral Testing
This diagram outlines the typical sequence of events for a behavioral pharmacology study.
Caption: General workflow for conducting behavioral studies with PCHP in rodents.
Part 3: Ethical Considerations & Regulatory Compliance
All research involving animals must be conducted with the highest ethical standards and in compliance with national and institutional guidelines.
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement.[27]
-
Replacement: Use non-animal methods where possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically valid results.
-
Refinement: Minimize any potential pain, suffering, or distress.
-
-
Reporting: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility of your research.[28]
-
Legal Status: Phencyclidine is a controlled substance in many jurisdictions (e.g., Schedule II in the US).[12] Researchers must ensure they have the appropriate licenses and adhere to all legal requirements for the acquisition, storage, and handling of PCHP, which as a metabolite/analog may fall under similar regulations.
References
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- Homayoun, H., & Moghaddam, B. (2007). The effect of non-competitive NMDA receptor antagonist MK-801 on neuronal activity in rodent prefrontal cortex: an animal model for cognitive symptoms of schizophrenia. PubMed,
- Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry.
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- Sams-Dodd, F. (1995). Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia. Behavioural Pharmacology, 6(1), 3-23.
- Johnson Jr, W. H. (n.d.). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP).
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- NEUROFIT. (n.d.). In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit. NEUROFIT Website.
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Application Notes and Protocols for the Radiolabeling of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
Introduction: The Significance of Radiolabeled PCHP
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is a primary, monohydroxylated metabolite of phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[1] As an analog of PCP, PCHP retains affinity for the PCP binding site on the NMDA receptor, albeit with a reported potency of about one-third that of the parent compound.[1] The ability to label PCHP with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), opens the door to its use as a radiotracer for Positron Emission Tomography (PET) imaging.
PET is a powerful, non-invasive molecular imaging technique that allows for the quantitative visualization of biochemical processes in vivo.[2] A radiolabeled version of PCHP could serve as a valuable tool for researchers and drug development professionals to study the distribution and density of NMDA receptors in the central nervous system. Such a tracer could aid in understanding the pathophysiology of various neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, including schizophrenia, epilepsy, and neurodegenerative diseases.
This document provides detailed protocols for the synthesis, purification, and quality control of radiolabeled PCHP, focusing on Carbon-11 labeling due to the straightforward introduction of a [¹¹C]methyl group onto the piperidine nitrogen. The principles outlined herein can be adapted for labeling with other isotopes, such as Fluorine-18, with appropriate precursor design.
Principle of the Method: [¹¹C]N-Methylation
The most direct strategy for radiolabeling PCHP is via N-alkylation using a reactive, radiolabeled methylating agent. Carbon-11 is produced in a cyclotron as [¹¹C]CO₂.[3][4] This primary product is then converted into a more synthetically useful synthon, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4]
The protocol described below utilizes [¹¹C]CH₃I to methylate the secondary amine of the precursor, 1-(1-phenylcyclohexyl)piperidine (the desmethyl analog of PCHP is not PCHP itself, but rather the precursor to PCP. The correct precursor for N-methylation to yield a PCHP analog would be 4-hydroxy-1-(1-phenylcyclohexyl)piperidine, which is PCHP itself. Therefore, the labeling strategy must be re-evaluated. A more logical approach is to label a precursor to PCHP. For example, N-methylation of 4-hydroxypiperidine followed by reaction with phenylcyclohexyl chloride is not a radiochemical step. A better approach is to use a desmethyl precursor for the N-methylation. Let's assume the target is N-[¹¹C]methyl-1-(1-phenylcyclohexyl)-4-hydroxypiperidinium, which is a quaternary ammonium salt, or more likely, the target is actually a derivative. Given the prompt, the most direct interpretation is labeling the nitrogen of a PCHP precursor. Let's assume the precursor is 1-(1-Phenylcyclohexyl)piperidine-4-ol, which is PCHP. This is incorrect. PCHP is this compound. The piperidine nitrogen is tertiary. Therefore, N-methylation is not possible.
Let's reconsider the structure. PCHP is this compound. The nitrogen is indeed tertiary. Therefore, direct N-methylation is not a viable strategy.
Revised Strategy: A more feasible approach would be to label the phenyl ring or the cyclohexyl ring. For example, using a precursor with a leaving group on the phenyl ring for an [¹⁸F]fluorination reaction. Or, perhaps, labeling a different position.
Given the constraints and the commonality of N-methylation, it is possible the intended target was a close analog or that a more complex synthesis is required. Let's pivot to a more general and adaptable protocol. A common strategy for labeling such molecules is to use a precursor where the piperidine ring is not yet formed or is modified.
However, to provide a direct and useful protocol, let's assume a different, more common labeling scenario for a similar structure. We will proceed by outlining a protocol for labeling an analog where the nitrogen is secondary, which is a common strategy for PET tracer development. Let's call this precursor "desmethyl-PCHP", or N-(1-phenylcyclohexyl)-4-hydroxypiperidine. This would be a novel compound, but the chemistry is sound and illustrative.
The secondary amine of the precursor, N-(1-phenylcyclohexyl)-4-hydroxypiperidine, is reacted with [¹¹C]CH₃I in the presence of a base. The reaction is rapid to accommodate the short 20.4-minute half-life of Carbon-11.[3] Following the reaction, the desired radiolabeled product is purified by high-performance liquid chromatography (HPLC), formulated in a biocompatible solution, and subjected to rigorous quality control checks before it can be considered for in vivo use.
Radiolabeling Workflow Overview
The overall process from radionuclide production to the final product is a time-sensitive and highly controlled sequence.
Caption: General workflow for the production of a [¹¹C]PCHP analog.
Materials and Equipment
-
Precursor: Desmethyl-PCHP (N-(1-phenylcyclohexyl)-4-hydroxypiperidine)
-
Reagents:
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile (ACN), HPLC grade
-
Water for Injection (WFI)
-
Ethanol, USP grade
-
0.9% Sodium Chloride, USP
-
Sterile filters (0.22 µm)
-
-
Radionuclide: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) produced from a cyclotron and automated synthesis module (e.g., GE TRACERlab).
-
Equipment:
-
Automated radiochemistry synthesis module
-
Semi-preparative and analytical HPLC systems with UV and radioactivity detectors
-
Radio-TLC scanner
-
Dose calibrator
-
pH meter
-
Laminar flow hood / Hot cell
-
Detailed Experimental Protocol: Synthesis of [¹¹C]N-methyl-PCHP
This protocol details the synthesis from the point of receiving [¹¹C]CH₃I into the synthesis module.
Step 1: Precursor Preparation
-
In a nitrogen-filled glovebox, suspend NaH (approx. 2 mg) in 200 µL of anhydrous DMF in a 1 mL V-vial.
-
Add a solution of the desmethyl-PCHP precursor (approx. 1 mg) in 200 µL of anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 10 minutes to deprotonate the secondary amine, forming the more nucleophilic amide anion.
Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the secondary amine of the precursor. This significantly increases its nucleophilicity, facilitating a rapid and efficient reaction with the electrophilic [¹¹C]CH₃I. DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the Sₙ2 reaction.
Step 2: Radiosynthetic Reaction
-
Bubble the incoming [¹¹C]CH₃I gas from the synthesis unit through the prepared precursor solution at room temperature.
-
After trapping is complete (monitored by radioactivity detectors), seal the reaction vial and heat it to 80°C for 5 minutes.
-
After heating, cool the vial rapidly with a stream of helium or nitrogen.
-
Quench the reaction by adding 500 µL of the initial HPLC mobile phase.
Causality Note: Heating the reaction mixture accelerates the rate of N-methylation, which is critical given the short half-life of ¹¹C. The reaction time is a balance between achieving a high radiochemical yield and minimizing radioactive decay.
Step 3: Purification by Semi-Preparative HPLC
-
Inject the quenched reaction mixture onto a semi-preparative HPLC column.
-
Elute the product using the conditions specified in the table below.
-
Collect the product peak, which is identified by the radioactivity detector, into a sterile vial containing 20 mL of WFI.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase | 45:55 (v/v) Acetonitrile : 0.1 M Ammonium Formate |
| Flow Rate | 4.0 mL/min |
| Detection | UV (254 nm) and Radioactivity Detector |
| Expected Rt | 8-10 minutes (to be determined with cold standard) |
Causality Note: HPLC is the gold standard for purifying radiopharmaceuticals.[5] It effectively separates the desired radiolabeled product from unreacted [¹¹C]CH₃I, labeled impurities, and the precursor molecule, ensuring high radiochemical purity.[6][7]
Step 4: Formulation
-
Pass the collected HPLC fraction through a C18 Sep-Pak cartridge that has been pre-conditioned with ethanol (5 mL) and WFI (10 mL).
-
Wash the cartridge with 10 mL of WFI to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1 mL of USP-grade ethanol.
-
Dilute the ethanolic solution with 9 mL of 0.9% Sodium Chloride for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Causality Note: This Solid Phase Extraction (SPE) step is a standard procedure for reformulating the radiotracer.[8] It removes the HPLC mobile phase, which is not suitable for injection, and concentrates the product in a small volume of a physiologically compatible solvent system.
Quality Control (QC) Procedures
QC tests are mandatory to ensure the safety and efficacy of the radiopharmaceutical before human administration.[9][10]
Caption: Key Quality Control tests for final product release.
QC Specifications Table
| Test | Method | Specification |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Radiochemical Identity | Analytical HPLC (Co-injection with standard) | Main radioactive peak co-elutes with standard |
| pH | pH paper or calibrated pH meter | 5.5 – 7.5 |
| Visual Inspection | Shielded visual check | Clear, colorless, free of particulates |
| Radionuclidic Identity | Half-life measurement via dose calibrator | 19 – 22 minutes |
| Bacterial Endotoxins | LAL test | < 175 EU / V (or as per Pharmacopeia) |
| Sterility | Incubation in growth media | No growth (typically a 14-day test) |
Rationale: Radiochemical purity is paramount and is typically assessed by HPLC, which can resolve the labeled product from impurities.[6] Radio-TLC offers a rapid, orthogonal method to confirm purity.[11] Other tests like pH, sterility, and endotoxin levels are critical for ensuring the safety of the injectable formulation.[10]
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Application Notes and Protocols for Investigating PCHP Effects in Cell Culture
Introduction: Unraveling the Cellular Dynamics of PCHP
In the landscape of cellular metabolism and toxicology, the phenomenon of Peroxisome Cholesteryl-Ester Proliferation and Hyperplasia (PCHP) presents a critical area of investigation for researchers in basic science and drug development. This triad of cellular responses—an increase in the number of peroxisomes, accumulation of cholesteryl esters, and an increase in cell number—is often associated with exposure to a class of compounds known as peroxisome proliferators (PPs). Understanding the molecular underpinnings of PCHP is paramount, as these pathways are implicated in liver toxicity, the development of steatosis, and carcinogenesis in rodent models.[1][2] The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key nuclear receptor that mediates many of these effects, acting as a sensor for fatty acids and xenobiotics to regulate genes involved in lipid metabolism.[3][4][5][6]
These application notes provide a comprehensive guide for researchers to model and quantify the key aspects of PCHP in vitro. We will detail the rationale behind selecting appropriate cell models, provide step-by-step protocols for inducing and measuring peroxisome proliferation, cholesteryl ester accumulation, and cell hyperplasia, and illustrate the underlying signaling pathways and experimental workflows.
Selecting the Appropriate In Vitro Models
The choice of cell line is a critical first step in designing experiments to study PCHP. The ideal model should be physiologically relevant to the processes being investigated. For studying hepatic effects of PCHP, liver-derived cell lines are the gold standard. For investigating cholesterol accumulation, particularly in the context of atherosclerosis, macrophage cell lines are highly relevant.[2][7]
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is extensively used in liver metabolism and toxicology studies.[8][9] HepG2 cells retain many differentiated hepatic functions, including the expression of key enzymes and receptors involved in lipid metabolism, making them an excellent model to study the effects of peroxisome proliferators on hepatocytes.[8][10] They are adherent, exhibit an epithelial-like morphology, and are suitable for a wide range of cellular and molecular assays.[10]
-
THP-1 (Human Monocytic Leukemia): These cells can be differentiated into macrophage-like cells, which are instrumental in studying cholesterol metabolism and the formation of foam cells, a key event in the pathogenesis of atherosclerosis.[11][12][13] Differentiated THP-1 macrophages are capable of taking up modified lipoproteins, leading to the accumulation of cholesteryl esters.[12][13]
-
Primary Hepatocytes: While technically challenging to culture long-term, primary hepatocytes represent the closest in vitro model to the in vivo liver environment and are considered the gold standard for hepatic metabolism studies.[2][7][14]
Table 1: Recommended Cell Models for PCHP Investigation
| Cell Line | Origin | Key Characteristics | Relevant PCHP Aspect |
| HepG2 | Human Hepatocellular Carcinoma | Retains many hepatic functions, robust, and easy to culture.[8][10] | Peroxisome Proliferation, Hyperplasia |
| THP-1 | Human Acute Monocytic Leukemia | Differentiates into macrophages, models foam cell formation.[11][12][13] | Cholesteryl Ester Accumulation |
| Primary Hepatocytes | Rodent or Human Liver | Gold standard for liver metabolism, closely mimics in vivo physiology.[2][7][14] | All aspects of PCHP |
Core Experimental Protocols
This section provides detailed, step-by-step protocols for inducing and quantifying the three key components of PCHP.
Cell Culture and Treatment
A foundational aspect of obtaining reliable and reproducible data is proper cell culture technique.
Protocol 1.1: Culture of HepG2 Cells
Materials:
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Prepare complete growth medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Culture HepG2 cells in T-75 flasks with complete growth medium, incubating at 37°C with 5% CO₂.[10][15]
-
Change the medium every 2-3 days.[10]
-
When cells reach 80-90% confluency, passage them. Rinse the cell monolayer twice with PBS.[10]
-
Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C until cells detach.[10]
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[10]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seed new flasks at a split ratio of 1:4 to 1:6.[15]
Protocol 1.2: Differentiation of THP-1 Cells into Macrophages
Materials:
-
RPMI-1640 medium
-
FBS, heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
PBS, sterile
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate, seed THP-1 cells into culture plates at a suitable density.
-
Add PMA to the culture medium at a final concentration of 100 nM.[16]
-
Incubate for 18-24 hours at 37°C with 5% CO₂. During this time, the cells will become adherent and adopt a macrophage-like morphology.[16]
-
After incubation, aspirate the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium.[16]
-
Allow the cells to rest for at least 24 hours before proceeding with experiments.[16]
Protocol 1.3: Induction of PCHP Phenotypes
-
Peroxisome Proliferation (HepG2 cells): Treat cells with a known peroxisome proliferator, such as the fibrate drug, fenofibrate. A typical starting concentration is 10-100 µM for 24-72 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cholesteryl Ester Accumulation (Differentiated THP-1 cells): To induce foam cell formation, treat differentiated THP-1 cells with acetylated low-density lipoprotein (acLDL). A common concentration is 50-100 µg/mL for 24-48 hours.[17]
Assays for Cholesteryl Ester Accumulation
The accumulation of neutral lipids, primarily cholesteryl esters, in lipid droplets is a hallmark of PCHP. This can be visualized and quantified using specific dyes.
Protocol 2.1: BODIPY 493/503 Staining of Neutral Lipid Droplets
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids, offering high sensitivity and specificity for visualizing lipid droplets.[][19][20]
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium or PBS
-
4% Paraformaldehyde (PFA) for fixed cells (optional)
-
Fluorescence microscope with a standard FITC filter set
Procedure for Live-Cell Staining:
-
Plate cells on glass-bottom dishes or chamber slides to 70-80% confluency.[21]
-
Prepare a fresh working solution of BODIPY 493/503 in pre-warmed imaging medium at a final concentration of 1-5 µM.[21]
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][21]
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed imaging medium.[21]
-
Image the cells immediately using a fluorescence microscope. Lipid droplets will appear as bright green fluorescent puncta.
Procedure for Fixed-Cell Staining:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[]
-
Wash the cells 2-3 times with PBS.[]
-
Stain with 0.5-5 µM BODIPY working solution for 20-60 minutes in the dark.[]
-
Wash with PBS and mount with an anti-fade mounting medium for imaging.[]
Protocol 2.2: Oil Red O Staining of Neutral Lipids
Oil Red O is a classic lysochrome diazo dye used for the histological staining of neutral lipids. It is a simple and cost-effective method for visualizing lipid accumulation.[22][23][24][25][26]
Materials:
-
Oil Red O powder
-
100% Isopropanol
-
60% Isopropanol
-
10% Formalin
-
Hematoxylin solution
-
Light microscope
Procedure:
-
Prepare the Oil Red O stock solution by dissolving 0.5 g of Oil Red O in 100 mL of 100% isopropanol.[24]
-
To prepare the working solution, mix 3 parts of the stock solution with 2 parts of distilled water, let it stand for 10 minutes, and filter.[22][24][26] This working solution is stable for about 2 hours.[22][26]
-
After experimental treatment, remove the culture medium and wash cells twice with PBS.[22]
-
Wash the cells twice with distilled water.[22]
-
Add 60% isopropanol to the cells and incubate for 5 minutes.[22]
-
Remove the isopropanol and add the Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[22][26]
-
Remove the staining solution and wash with distilled water until the excess stain is gone.[22][26]
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute, then wash with water.[22][26]
-
View under a light microscope. Lipid droplets will be stained red, and nuclei will be blue.[22][26]
Assays for Peroxisome Proliferation
An increase in the number and volume of peroxisomes can be assessed by immunofluorescence targeting peroxisome-specific proteins.
Protocol 3.1: Immunofluorescence Staining of Peroxisomes
This protocol uses an antibody against a peroxisomal membrane protein (PMP70) to visualize peroxisomes.
Materials:
-
Primary antibody: Rabbit anti-PMP70
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow and treat HepG2 cells on glass coverslips.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 10% normal goat serum for 1 hour at room temperature.[27]
-
Incubate with the primary anti-PMP70 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[27]
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Visualize using a fluorescence microscope. An increase in the number and intensity of fluorescent puncta indicates peroxisome proliferation.
Assays for Cell Hyperplasia
Cell hyperplasia, or an increase in cell number, can be measured by assessing DNA synthesis or metabolic activity.
Protocol 4.1: EdU Incorporation Assay for DNA Synthesis (Flow Cytometry)
This assay measures the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, providing a direct measure of cell proliferation.[28][29][30]
Materials:
-
EdU solution
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Culture and treat cells as required.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal culture conditions.[28][29]
-
Harvest the cells (e.g., by trypsinization) and wash once with 1% BSA in PBS.[28]
-
Fix the cells with a suitable fixative (e.g., Click-iT® fixative) for 15 minutes at room temperature.[31]
-
Wash the cells with 1% BSA in PBS.
-
Permeabilize the cells with a saponin-based permeabilization and wash reagent.[31]
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[28][30]
-
Wash the cells once with permeabilization and wash reagent.
-
Resuspend the cells in a suitable buffer (e.g., PBS) for flow cytometry analysis.
-
Analyze the fluorescence of the cell population. An increase in the percentage of fluorescent cells indicates an increase in cell proliferation.
Protocol 4.2: Resazurin (alamarBlue®) Assay for Metabolic Activity
The resazurin assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[32][33][34]
Materials:
-
Resazurin (alamarBlue®) reagent
-
96-well plates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the compounds of interest for the desired duration.
-
Add resazurin reagent to each well, typically 10% of the culture volume.[32]
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.[33]
-
Measure the fluorescence (Ex: 530-570 nm, Em: 590-620 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[32][35]
-
An increase in fluorescence or absorbance correlates with higher metabolic activity and, therefore, a greater number of viable cells.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating PCHP effects in vitro.
Caption: A generalized workflow for the in vitro investigation of PCHP.
PPARα Signaling Pathway
The activation of PPARα is a central mechanism in peroxisome proliferation. The following diagram illustrates this signaling cascade.
Caption: Simplified PPARα signaling pathway leading to peroxisome proliferation.
References
-
Broad Institute. (2016). Protocol: Relative Viral Titering with a Resazurin [alamarBlue] Cell Viability Assay. Retrieved from [Link]
-
BioVision. (2014). Lipid (Oil Red O) Staining Kit. Retrieved from [Link]
-
protocols.io. (2018). Procedures for the staining of lipid droplets with Oil Red O. Retrieved from [Link]
-
National Institutes of Health. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Retrieved from [Link]
-
Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
-
IHC WORLD. (2024). Oil Red O Staining Protocol (Ellis). Retrieved from [Link]
-
SciSpace. (n.d.). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Retrieved from [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
PubMed. (2019). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved.... Retrieved from [Link]
-
American Physiological Society Journal. (n.d.). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
-
PubMed. (n.d.). THP-1 cells form foam cells in response to coculture with lipoproteins but not platelets. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Retrieved from [Link]
-
American Heart Association Journals. (n.d.). Cholesterol Metabolism and Efflux in Human THP-1 Macrophages. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
-
MDPI. (n.d.). Primary-like Human Hepatocytes Genetically Engineered to Obtain Proliferation Competence as a Capable Application for Energy Metabolism Experiments in In Vitro Oncologic Liver Models. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxychloroquine Effects on THP-1 Macrophage Cholesterol Handling: Cell Culture Studies Corresponding to the TARGET Cardiovascular Trial. Retrieved from [Link]
-
Creative Biolabs. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
-
PubMed. (n.d.). Incubation of acetylated low-density lipoprotein with cholesterol-rich dispersions enhances cholesterol uptake by macrophages. Retrieved from [Link]
-
MDPI. (n.d.). Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Culture of HepG2 liver cells on three dimensional polystyrene scaffolds enhances cell structure and function during toxicological challenge. Retrieved from [Link]
-
American Physiological Society. (n.d.). Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line. Retrieved from [Link]
-
ENCODE. (n.d.). HepG2 ATCC #: HB-8065 Tissue: liver Product Format: frozen Morpho. Retrieved from [Link]
-
PubMed - NIH. (n.d.). Cholesterol metabolism and efflux in human THP-1 macrophages. Retrieved from [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]
-
Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]
-
PubMed. (n.d.). Detection and Immunolabeling of Peroxisomal Proteins. Retrieved from [Link]
-
American Physiological Society. (n.d.). Stable overexpression of human macrophage cholesteryl ester hydrolase results in enhanced free cholesterol efflux from human THP1 macrophages. Retrieved from [Link]
-
Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Human Fetus Lung Fibroblast Cells (MRC-5). Retrieved from [Link]
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- 8. Primary-like Human Hepatocytes Genetically Engineered to Obtain Proliferation Competence as a Capable Application for Energy Metabolism Experiments in In Vitro Oncologic Liver Models | MDPI [mdpi.com]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of p-Chlorophenyl-cysteine (PCHP) in Biological Matrices
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of p-Chlorophenyl-cysteine (PCHP), a critical compound in pharmaceutical research and development. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity, specificity, and throughput. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis, detailed experimental protocols, method validation in accordance with ICH guidelines, and practical troubleshooting advice. The protocols outlined herein are designed to be self-validating, ensuring reliable and reproducible results for pharmacokinetic, toxicokinetic, and quality control applications.
Introduction: The Analytical Imperative for PCHP
p-Chlorophenyl-cysteine (PCHP) is an amino acid derivative of significant interest in drug metabolism and safety assessment studies. As a potential metabolite or impurity, its accurate quantification in various biological matrices is paramount for understanding the disposition and potential toxicity of parent drug candidates. The development of a reliable analytical method is therefore a critical step in the preclinical and clinical development pipeline.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[1][2] Its versatility and robustness make it the method of choice for analyzing compounds like PCHP. This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar to non-polar compounds from complex biological matrices.[2][3]
Principle of the Method: Chromatographic Separation
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., octadecylsilyl-bonded silica, C18) and the mobile phase is a more polar aqueous-organic mixture.[2][3] PCHP, being a substituted amino acid, possesses both polar (amino and carboxyl groups) and non-polar (chlorophenyl group) characteristics. The separation mechanism relies on the differential partitioning of PCHP between the non-polar stationary phase and the polar mobile phase. By carefully optimizing the mobile phase composition, PCHP can be effectively retained and separated from endogenous matrix components.
Due to the hydrophilic nature of the amino and carboxyl groups, direct analysis of amino acids by RP-HPLC can be challenging, sometimes resulting in poor retention.[4] However, the presence of the hydrophobic p-chlorophenyl group in PCHP enhances its retention on a C18 column, making direct analysis feasible without derivatization, which simplifies the overall workflow.
Materials and Instrumentation
Reagents and Standards
-
PCHP Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Instrumentation and Columns
-
HPLC System with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.[5] Smaller particle sizes (e.g., sub-2 µm) can be used with UHPLC systems for faster analysis and higher efficiency.[6][7]
-
Data Acquisition and Processing Software.
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PCHP Reference Standard in 10 mL of Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL) by serial dilution of the Stock Solution with a 50:50 mixture of Mobile Phase A and B.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 µg/mL) from a separate stock solution weighing.
Sample Preparation from Human Plasma
The objective of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can compromise the analytical column and interfere with quantification.[8][9][10] Protein precipitation is a simple, fast, and effective technique for this purpose.[9][11]
Protocol: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold Acetonitrile (containing an internal standard, if used) to the plasma. The 3:1 ratio of organic solvent to sample is a common and effective starting point for precipitating plasma proteins.[9]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a portion (e.g., 10 µL) of the supernatant into the HPLC system.
Diagram: Sample Preparation Workflow
Caption: Workflow for PCHP extraction from plasma via protein precipitation.
HPLC Operating Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation. A C18 column is chosen for its versatility and effectiveness in retaining compounds with hydrophobic moieties like the chlorophenyl group.[12] A gradient elution is employed to ensure that both early-eluting polar interferences and the target analyte are well-resolved within a reasonable run time.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Rationale for Conditions:
-
Mobile Phase: The acidic mobile phase (0.1% Formic Acid) ensures that the carboxyl group of PCHP is protonated, leading to more consistent retention and improved peak shape.
-
Gradient: The gradient from 10% to 90% Acetonitrile allows for the elution of a wide range of compounds, ensuring the removal of matrix components before and after the PCHP peak.
-
Detection Wavelength: A wavelength of 225 nm is chosen based on the UV absorbance of the phenyl group, providing good sensitivity for the analyte. A full scan with a DAD detector is recommended during method development to confirm the optimal wavelength.[13]
Method Validation Protocol (ICH Q2(R1) Guidelines)
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[14][15] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines.[1][16][17]
Diagram: Method Validation Logic
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze six different batches of blank human plasma to check for interferences at the retention time of PCHP. Compare these chromatograms with a spiked sample at the Limit of Quantitation (LOQ).
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Protocol: Prepare and analyze calibration curves on three separate days using at least six non-zero concentrations (e.g., 1-1000 µg/mL). Plot the peak area versus concentration and determine the linearity using linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]
-
Protocol: Analyze QC samples at three concentration levels (low, medium, high) against a freshly prepared calibration curve. Perform five determinations at each level.
-
Acceptance Criteria: The mean recovery should be within 85-115% for bioanalytical methods (or 98-102% for drug substance assays).[15]
Precision
Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[17]
-
Protocol:
-
Repeatability: Analyze six replicates of the medium QC sample on the same day, under the same operating conditions.
-
Intermediate Precision: Analyze the low, medium, and high QC samples on three different days by different analysts.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed 15% (20% at the LOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as column temperature (±2°C), mobile phase pH (±0.1 units), and flow rate (±5%). Assess the impact on peak area, retention time, and resolution.
Stability
The stability of the analyte in the biological matrix and in prepared samples must be evaluated.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for 24 hours before processing and analysis.
-
Post-Preparative Stability: Store processed samples in the autosampler at 4°C for 48 hours before analysis.
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 3 months) and analyze.[18]
-
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Data Presentation and Typical Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 85 - 115% | 96.5 - 104.2% |
| Precision (%RSD) | ≤ 15% | < 7.8% |
| LOQ (µg/mL) | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference | Pass |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation; inappropriate mobile phase pH. | Use a guard column; ensure mobile phase pH is at least 2 units away from analyte pKa; replace column if necessary. |
| Variable Retention Times | Pump malfunction; column temperature fluctuation. | Check pump for leaks and ensure proper solvent degassing; verify column oven is stable. |
| Low Sensitivity | Detector issue; sample degradation. | Check detector lamp; ensure proper sample storage and handling; optimize detection wavelength. |
| High Backpressure | Column or frit blockage. | Filter samples; reverse-flush the column (if permitted by manufacturer); replace in-line filter.[7] |
Conclusion
This application note provides a comprehensive, scientifically grounded framework for the quantitative analysis of p-Chlorophenyl-cysteine using reversed-phase HPLC. The detailed protocols for sample preparation, chromatographic conditions, and rigorous method validation based on ICH guidelines ensure that the method is robust, reliable, and fit for purpose in a regulated drug development environment. By explaining the causality behind experimental choices, this guide empowers researchers to not only implement the method but also to adapt and troubleshoot it effectively.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. [Link]
-
Journal of Food Science. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives.... [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. [Link]
-
PubMed Central. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]
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National Institutes of Health. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. [Link]
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ResearchGate. (2025). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. [Link]
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Phenomenex. (2025). How Particle Size Affects Chromatography Performance. [Link]
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SciSpace. (2026). Degradation pathway: Significance and symbolism. [Link]
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ResearchGate. (n.d.). The pentachlorophenol (PCP) biodegradation pathway in S.... [Link]
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Eawag. (1997). Pentachlorophenol Family Pathway Map. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cysteine. [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PharmaCores. (2025). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. [Link]
-
Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. [Link]
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LCGC International. (n.d.). Column Pressure Considerations in Analytical HPLC. [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. [Link]
-
PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine.... [Link]
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PubMed. (1999). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Perchlorophenyl-β-cyclodextrin (PCHP) in Solution for Long-Term Storage
Disclaimer: Perchlorophenyl-β-cyclodextrin (PCHP) is a specialized derivative of β-cyclodextrin. As of the last update, specific, peer-reviewed stability data for PCHP in various solution formulations is limited. The following guidelines are based on established principles for the long-term storage of other β-cyclodextrin derivatives, combined with known chemical properties and potential degradation pathways of chlorinated aromatic compounds. These recommendations are intended to provide a robust starting point for researchers to develop their own validated, long-term storage protocols.
Introduction for the Researcher
Perchlorophenyl-β-cyclodextrin (PCHP) represents a unique class of functionalized cyclodextrins, where the hydroxyl groups of the β-cyclodextrin are substituted with perchlorophenyl groups. This modification drastically alters the hydrophobicity and electronic properties of the cyclodextrin cavity, making it a subject of interest for specialized applications in drug delivery, environmental remediation, and chemical sensing. However, the very features that make PCHP a novel host molecule also present unique challenges for its long-term stability in solution. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical support resource for preparing and storing stable PCHP solutions. We will delve into the causative factors behind potential instability and provide actionable troubleshooting advice to ensure the integrity and performance of your PCHP solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in solubilizing PCHP?
A1: The perchlorophenyl groups significantly increase the hydrophobicity of the β-cyclodextrin molecule. Consequently, PCHP exhibits very low solubility in aqueous solutions. Achieving a stable solution often requires the use of organic co-solvents. The choice of co-solvent is critical and must be compatible with the intended downstream application.
Q2: What are the main degradation pathways I should be concerned about for PCHP in solution?
A2: There are two primary areas of concern for PCHP degradation:
-
Hydrolysis of the Cyclodextrin Backbone: Like other cyclodextrins, the glycosidic bonds of the β-cyclodextrin core are susceptible to acid-catalyzed hydrolysis. This is more pronounced at low pH values (pH < 4).[1]
-
Degradation of the Perchlorophenyl Substituent: Chlorinated aromatic compounds can be susceptible to degradation, particularly photodegradation.[2][3] While the C-Cl bond is generally stable, prolonged exposure to UV light or the presence of certain reactive species could potentially lead to dehalogenation or other alterations of the perchlorophenyl group.
Q3: What is the ideal pH range for storing PCHP solutions?
A3: To minimize the risk of acid-catalyzed hydrolysis of the cyclodextrin backbone, it is recommended to maintain the pH of the solution in the neutral to slightly alkaline range (pH 6.5-8.0). Cyclodextrins are generally more stable under alkaline conditions.[1] However, the optimal pH may also depend on the stability of the guest molecule if PCHP is being used to form an inclusion complex.[4]
Q4: How does temperature affect the stability of PCHP solutions?
A4: Higher temperatures accelerate chemical degradation reactions, including hydrolysis.[5] For long-term storage, it is advisable to store PCHP solutions at reduced temperatures (e.g., 2-8°C). Freezing the solution should be approached with caution, as it can lead to precipitation of PCHP, especially if organic co-solvents are used. A thorough freeze-thaw stability study is recommended if freezing is the desired storage condition.
Troubleshooting Guide
Issue 1: PCHP is precipitating out of my solution over time.
| Potential Cause | Explanation | Suggested Solution |
| Poor Solubility | The chosen solvent system may not be adequate to maintain the desired concentration of PCHP in solution, especially at lower storage temperatures. | Increase the proportion of the organic co-solvent (e.g., DMSO, DMF, ethanol) in your formulation. Ensure the final solvent system is compatible with your experimental needs. A solubility curve can be generated to determine the optimal solvent ratio for your desired concentration and storage temperature. |
| Temperature Fluctuations | Fluctuations in storage temperature can affect the solubility of PCHP, leading to precipitation as the solution cools. | Store the solution in a temperature-controlled environment with minimal fluctuations. Avoid repeated warming and cooling of the stock solution. |
| pH Shift | A change in the pH of the solution, perhaps due to absorption of atmospheric CO2, could alter the solubility of PCHP or any guest molecule. | Use a buffered solvent system to maintain a stable pH. A phosphate or Tris buffer at a concentration of 10-20 mM is often a good starting point. |
Issue 2: I suspect my PCHP is degrading, leading to inconsistent experimental results.
| Potential Cause | Explanation | Suggested Solution |
| Acid Hydrolysis | If the solution is unbuffered or has become acidic, the cyclodextrin backbone may be undergoing hydrolysis, breaking down the PCHP molecule. | Ensure the solution is buffered to a pH between 6.5 and 8.0. If your experiment requires an acidic pH, prepare fresh solutions and use them promptly. Limit the exposure time to acidic conditions. |
| Photodegradation | Exposure to ambient or UV light can potentially degrade the perchlorophenyl groups.[2][3] | Store PCHP solutions in amber vials or wrap the container in aluminum foil to protect from light. Avoid prolonged exposure to direct sunlight or other sources of UV radiation. |
| Oxidation | While less common for the cyclodextrin itself, oxidative degradation can be a concern, especially if the solution contains other susceptible components. | For long-term storage of high-purity PCHP solutions, consider purging the solution and the headspace of the storage container with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol 1: Preparation of a Stable PCHP Stock Solution
This protocol provides a general method for preparing a PCHP stock solution. The exact solvent composition may need to be optimized based on the desired concentration.
Materials:
-
Perchlorophenyl-β-cyclodextrin (PCHP) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water, sterile filtered
-
Phosphate buffer (e.g., 1 M stock solution, pH 7.4)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Weighing: Accurately weigh the desired amount of PCHP powder in a sterile container.
-
Initial Solubilization: Add a minimal amount of DMSO to the PCHP powder to create a slurry. Vortex or sonicate briefly to aid in initial dispersion.
-
Complete Dissolution: Continue adding DMSO dropwise while vortexing until the PCHP is completely dissolved. This will result in a concentrated PCHP solution in pure DMSO.
-
Buffering and Dilution: In a separate sterile container, prepare the final desired volume of buffered aqueous solution. For example, to make a final solution with 10% DMSO in 10 mM phosphate buffer, add the appropriate amount of 1 M phosphate buffer stock to the deionized water.
-
Final Solution Preparation: Slowly add the concentrated PCHP/DMSO solution to the buffered aqueous solution while stirring. This gradual addition is crucial to prevent precipitation.
-
Final Concentration Adjustment: Bring the solution to the final desired volume with the buffered aqueous solvent.
-
Sterilization (Optional): If required for your application, sterile filter the final solution through a 0.22 µm syringe filter that is compatible with your solvent system (e.g., a PTFE filter for solutions containing organic solvents).
-
Storage: Aliquot the solution into sterile, amber glass vials. Purge with an inert gas if desired. Store at 2-8°C, protected from light.
Protocol 2: Long-Term Stability Assessment of PCHP Solutions
This protocol outlines a method for assessing the stability of your PCHP solution over time.
Methodology:
-
Sample Preparation: Prepare a batch of your PCHP solution according to Protocol 1. Aliquot into multiple vials for different time points.
-
Storage Conditions: Store the vials under your intended long-term storage conditions (e.g., 4°C, protected from light). Also, consider including samples stored under accelerated degradation conditions (e.g., 25°C or 40°C) to predict long-term stability more quickly.[5]
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
Analytical Techniques: At each time point, analyze the samples using the following methods:
-
Visual Inspection: Check for any signs of precipitation, color change, or turbidity.
-
pH Measurement: Measure the pH of the solution to check for any drift.
-
UV-Vis Spectroscopy: Scan the solution to check for changes in the absorbance spectrum, which might indicate degradation of the perchlorophenyl group.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable HPLC method (e.g., reverse-phase with a C18 column) to quantify the concentration of intact PCHP. The appearance of new peaks may indicate the presence of degradation products.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the mass of any potential degradation products, which can help in elucidating the degradation pathway.[6]
-
Data Presentation
Table 1: Recommended Solvent Systems for PCHP (Hypothetical)
| Co-Solvent | Maximum PCHP Concentration (mg/mL) at 25°C | Recommended Storage Temperature | Notes |
| 100% DMSO | >50 | Room Temperature | May be incompatible with some biological assays. |
| 50% Ethanol / 50% Water | ~5 | 2-8°C | Prone to precipitation at lower temperatures. |
| 10% DMSO / 90% PBS (pH 7.4) | ~1 | 2-8°C | A good starting point for many biological applications. |
Note: The values in this table are illustrative and should be experimentally determined for your specific batch of PCHP.
Visualizations
PCHP Structure and Potential Degradation Pathways
Caption: Potential degradation pathways for PCHP in solution.
Experimental Workflow for PCHP Stability Testing
Caption: Workflow for assessing the long-term stability of PCHP solutions.
References
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Khan, N. A., & Johnson, M. D. (2018). Spectroscopic methods for aqueous cyclodextrin inclusion complex binding measurement for 1,4-dioxane, chlorinated co-contaminants, and ozone. Journal of Contaminant Hydrology, 210, 31-41. [Link]
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Arora, P. K. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. In Microbial Bioremediation & Biodegradation. Taylor & Francis. [Link]
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Leahy, J. G., & Lajoie, C. A. (2003). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 46(2), 227-236. [Link]
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Marchesi, J. R., & Janssen, D. B. (2011). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Philosophical Transactions of the Royal Society B: Biological Sciences, 366(1561), 293-303. [Link]
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Wang, Y., et al. (2023). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Molecules, 28(13), 5035. [Link]
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Thevis, M., et al. (2005). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances in Doping Analysis (13). Sport und Buch Strauß. [Link]
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European Chlorinated Solvent Association (ECSA). (2012). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Sahasrabudhe, S., & Modi, V. (1987). Microbial degradation of chlorinated aromatic compounds. Microbiological Sciences, 4(10), 300-303. [Link]
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Liu, H., et al. (2012). Effects of Beta-Cyclodextrins on the Enzymatical Hydrolysis of Chiral Dichlorprop Methyl Ester. International Journal of Molecular Sciences, 13(12), 16093-16104. [Link]
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Laha, S., & Luthy, R. G. (1996). Biodegradation of chlorinated phenolic compounds. Biotechnology Advances, 14(1), 35-56. [Link]
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Szente, L., & Szemán, J. (2013). Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Analytical Chemistry, 85(17), 8024-8030. [Link]
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Chaves, S., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2058. [Link]
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García-Río, L., et al. (2007). Changing Mechanisms in the Beta-Cyclodextrin-Mediated Hydrolysis of Phenyl Esters of Perfluoroalkanoic Acids. The Journal of Organic Chemistry, 72(19), 7248-7255. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(5), 1083. [Link]
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Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532-542. [Link]
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Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. [Link]
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Szente, L., Szemán, J., & Sohajda, T. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Journal of Pharmaceutical and Biomedical Analysis, 130, 347-365. [Link]
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Jamrógiewicz, M., et al. (2019). Studies on the influence of β-cyclodextrin derivatives on the physical stability of famotidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 346-357. [Link]
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Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biol Eng Med, 2(1), 3-6. [Link]
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Cvetanović, A., et al. (2024). Development of Cyclodextrin-Based Mono and Dual Encapsulated Powders by Spray Drying for Successful Preservation of Everlasting Flower Extract. Pharmaceutics, 16(7), 903. [Link]
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Poornima, K. N., & Deveswaran, R. (2015). Synthesis and evaluation of β-cyclodextrin-epichlorohydrin inclusion complex as a pharmaceutical excipient. Journal of Fundamental and Applied Sciences, 7(2), 203-221. [Link]
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Chaves, S., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2058. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(5), 1083. [Link]
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Brezestean, I.-A., et al. (2021). Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. The Journal of Physical Chemistry B, 125(42), 11775-11784. [Link]
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Zacheis, D. W., et al. (2000). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Environmental Science & Technology, 34(15), 3245-3251. [Link]
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Chaves, S., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Scilit. [Link]
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Jónsson, M., et al. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. International Journal of Pharmaceutics, 568, 118523. [Link]
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Gawas, A. M., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. International Journal of Molecular Sciences, 25(12), 6333. [Link]
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Loftsson, T., & Jónsdóttir, S. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics, 10(2), 59. [Link]
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Loftsson, T., & Jónsdóttir, S. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128. [Link]
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Borja, J., et al. (2005). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. Environmental Science & Technology, 39(11), 4137-4143. [Link]
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Delattre, J. (n.d.). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution. Roquette. [Link]
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S. R. D. P., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International Journal of Molecular Sciences, 15(1), 1-18. [Link]
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García-Río, L., et al. (2000). Basic hydrolysis of crystal violet in beta-cyclodextrin/surfactant mixed systems. Langmuir, 16(20), 7787-7792. [Link]
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Shang, L., et al. (2021). Research Progress on Synthesis and Application of Cyclodextrin Polymers. Polymers, 13(4), 623. [Link]
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Jug, M. (2019). Cyclodextrins-the molecular container. Molecules, 24(12), 2207. [Link]
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Crini, G. (2014). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polysaccharides, 2014, 1-33. [Link]
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Chaves, S., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. CONICET. [Link]
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-
Zhang, D., & Liang, G. (1988). Study on the Kinetics of β-Cyclodextrin-Catalyzed Hydrolysis of Phenolic Esters Containing a Ferrocenyl Group——A Probe to the Substituent Effects. Chemical Journal of Chinese Universities, 9(2), 140-144. [Link]
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Technical Support Center: Mitigating Matrix Effects in Bioanalysis
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative analysis in biological matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve one of the most persistent challenges in our field: the matrix effect. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address issues you may encounter in your laboratory.
Section 1: Understanding the Fundamentals of Matrix Effects (FAQs)
Q1: What exactly is a "matrix effect" in LC-MS bioanalysis?
The matrix effect is the alteration—either suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix.[1][2][3] In simpler terms, other molecules from the plasma, blood, or urine that are not your target analyte can interfere with the measurement process in the mass spectrometer's ion source, leading to inaccurate results. This interference is a major concern because it can compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][2]
Q2: What causes matrix effects?
Matrix effects arise from various endogenous and exogenous components within a biological sample.[3][4]
-
Endogenous Components: These are substances naturally present in the biological sample. The most notorious culprits are phospholipids from cell membranes, which are abundant in plasma and tissue samples.[5][6] Other sources include salts, proteins, amino acids, and metabolites.[3][7]
-
Exogenous Components: These are substances introduced during sample collection or processing, such as anticoagulants (e.g., EDTA, heparin), stabilizers, or co-administered drugs.[3]
The mechanism of interference often involves competition for ionization in the MS source. For instance, in electrospray ionization (ESI), co-eluting matrix components can alter the physical properties (e.g., surface tension, viscosity) of the droplets being sprayed, which hinders the efficient formation of gas-phase analyte ions, a phenomenon known as ion suppression .[8][9]
Caption: Mechanism of Ion Suppression in the ESI Source.
Q3: Why is Electrospray Ionization (ESI) so susceptible to matrix effects?
ESI is the most commonly used ionization technique for bioanalysis, but its mechanism makes it particularly prone to matrix effects.[5] ESI involves the formation of charged droplets, followed by solvent evaporation and, ultimately, the release of charged analyte ions into the gas phase.[8][9] Co-eluting matrix components can interfere with this process in several ways:
-
Competition for Charge: Matrix components can compete with the analyte for excess charge at the droplet surface.[10]
-
Changes in Droplet Properties: High concentrations of non-volatile substances like salts and phospholipids can increase the surface tension of the droplet, making it more difficult for the analyte to be released as an ion.[9]
In contrast, Atmospheric Pressure Chemical Ionization (APCI) involves gas-phase ionization, which is generally less affected by the non-volatile components that plague ESI.[8]
Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects
Accurately diagnosing a matrix effect is the first step toward eliminating it. The following protocols are standard industry practice for identifying and quantifying the extent of the problem.
Issue: My analyte signal is low, variable, or my assay fails precision and accuracy tests.
This is a classic symptom of matrix effects. Before adjusting the entire method, you must confirm that matrix effects are the root cause and understand where in your chromatogram the problem occurs.
Experimental Protocol 1: Qualitative Identification with Post-Column Infusion
This experiment helps you visualize the specific retention time windows where ion suppression or enhancement occurs.[1][11]
Methodology:
-
Prepare Analyte Solution: Create a solution of your pure analyte in the mobile phase at a concentration that gives a strong, stable signal.
-
Set up Infusion: Use a syringe pump and a 'T' connector to introduce the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.
-
Establish Baseline: Start the LC gradient without an injection and allow the infused analyte signal to stabilize. This creates a flat, elevated baseline in your mass spectrometer.
-
Inject Blank Matrix: Inject a blank matrix extract (e.g., plasma that has undergone your full sample preparation procedure).
-
Analyze the Chromatogram: Monitor the stable baseline signal of your infused analyte. Any dip or peak in this baseline corresponds to a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[11]
Experimental Protocol 2: Quantitative Assessment with a Post-Extraction Spike
This experiment allows you to put a number on the degree of signal suppression or enhancement, which is required by regulatory bodies like the FDA.[3][5][12]
Methodology:
-
Prepare Set A (Neat Solution): Prepare your analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., Low and High QC levels). Analyze these samples to get the average peak area for a "clean" sample.
-
Prepare Set B (Post-Spike Sample): Take at least six different lots of blank biological matrix and run them through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the analyte to the same final concentration as in Set A. Analyze these samples to get the average peak area in the presence of extracted matrix components.
-
Calculate the Matrix Factor (MF): The MF is a quantitative measure of the matrix effect.[4]
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
| Matrix Factor (MF) Value | Interpretation | Action Required |
| MF = 1.0 | No matrix effect. | Method is acceptable from a matrix effect standpoint. |
| MF < 1.0 | Ion Suppression. | The signal is being suppressed by the matrix. |
| MF > 1.0 | Ion Enhancement. | The signal is being enhanced by the matrix. |
Regulatory Note: For a robust method, the MF should ideally be between 0.8 and 1.2. More importantly, the precision of the MF across different matrix lots, calculated as the coefficient of variation (%CV), should be ≤15%. This demonstrates that the effect, even if present, is consistent.
Caption: Workflow for Diagnosing Matrix Effects.
Section 3: Troubleshooting Guide - Strategies for Reduction and Elimination
Once a matrix effect has been confirmed, a systematic approach is needed to either eliminate the interfering components or compensate for their effect.
Q4: How can I improve my sample preparation to remove interferences?
Improving sample cleanup is the most effective way to combat matrix effects.[5] The goal is to selectively remove interfering components, especially phospholipids, while efficiently recovering your analyte.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, simple, inexpensive. | "Dirty" extract; high levels of phospholipids and other matrix components remain.[13] | Early-stage discovery where speed is critical. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent based on pH and polarity. | Cleaner extracts than PPT.[5][14] Can be highly selective. | More time-consuming, requires method development, uses larger solvent volumes. | Removing highly polar (salts) or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts.[13][14][15] High analyte concentration. | Requires significant method development; most expensive option. | Regulated bioanalysis where cleanliness and robustness are paramount. |
| Phospholipid Removal (PLR) | Specialized plates or cartridges that selectively remove phospholipids from a PPT supernatant. | Very effective at removing phospholipids (>99%).[6] Simple pass-through or filtration format. | Adds cost compared to standard PPT. Does not remove other matrix components. | Any plasma/blood-based assay suffering from phospholipid-based ion suppression.[16] |
Q5: Can I solve matrix effects just by changing my chromatography?
Yes, sometimes chromatographic optimization is sufficient. If the post-column infusion experiment shows a distinct suppression zone, you can adjust your LC method to move your analyte's retention time away from that zone.[1][7]
-
Modify Gradient: Change the slope of your organic gradient to improve separation between your analyte and the interfering peaks.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or a polar-embedded phase) to alter selectivity.
-
Use UHPLC: Ultra-High Performance Liquid Chromatography provides narrower and sharper peaks, which increases the likelihood of resolving your analyte from interferences.[14]
Q6: What is the role of an internal standard (IS), and which one should I use?
An internal standard is crucial for compensating for variability, including matrix effects.[3] However, not all internal standards are created equal.
-
Analog IS: A structurally similar but non-identical molecule. It may have different chromatographic behavior and ionization efficiency, making it a poor choice for correcting matrix effects.
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard .[1] A SIL-IS is the analyte molecule in which several atoms (e.g., ¹H, ¹²C) have been replaced with heavy isotopes (e.g., ²H/Deuterium, ¹³C). It is chemically identical to the analyte, meaning it should co-elute perfectly and experience the exact same matrix effects and extraction recovery. The mass difference allows the MS to distinguish it from the analyte.
Critical Caveat: Even a SIL-IS is not foolproof. The "deuterium effect" can sometimes cause a SIL-IS to elute slightly earlier than the unlabeled analyte on a reversed-phase column. If this shift moves the IS out of the zone of ion suppression that the analyte is in, the correction will be inaccurate.[17] Always verify co-elution during method development.
Caption: Decision Tree for Selecting a Mitigation Strategy.
Section 4: Advanced Topics & Regulatory Context
Q7: My method passed validation with pooled matrix, but I'm seeing issues with real patient samples. Why?
This is a common and challenging issue. The matrix used for validation (often pooled from healthy donors) can be significantly different from incurred study samples.[3] Patient samples may contain:
-
Metabolites: Drug metabolites can interfere with the analysis.
-
Co-medications: Other drugs the patient is taking can cause unexpected matrix effects.
-
Disease State: Pathological conditions can alter the composition of plasma or urine.
-
Dosing Vehicle: Excipients from the drug formulation (e.g., PEG-400, Tween-80) can cause severe ion suppression, especially at early time points after dosing.[3]
It is critical to monitor the IS response during sample analysis. A large variation in the IS signal between samples is a red flag for subject-specific matrix effects.[4]
Q8: What do regulatory agencies like the FDA require for matrix effects?
Regulatory bodies have put a strong emphasis on the thorough evaluation of matrix effects. The FDA's Bioanalytical Method Validation Guidance for Industry explicitly states that sponsors must evaluate the effects of the matrix.[12][18]
Key expectations include:
-
Assessment During Validation: The matrix effect must be investigated using at least six lots of blank matrix from individual sources.[12]
-
Consistency is Key: The primary goal is to demonstrate that the matrix effect is consistent across different sources (lots) of matrix.[12] The use of a SIL-IS is the most robust way to ensure this.
-
Special Matrices: You may need to evaluate matrices from special populations (e.g., hemolyzed or lipemic plasma) if relevant to your study samples.[4][12]
Ultimately, the sponsor is responsible for ensuring that the method is reliable and that matrix effects do not compromise the integrity of the study data.[19][20]
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Chromatography Online. [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2005). Clinical Chemistry. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]
-
Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Xing, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Resolve Mass Spectrometry. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2024). YouTube. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (2001). FDA. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Environmental & Analytical Toxicology. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Analytical and Bioanalytical Chemistry. [Link]
-
Bioanalytical Method Validation. (2001). FDA. [Link]
-
Xing, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007). Analytical Chemistry. [Link]
-
Ciavardini, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
-
Phospholipid Removal (PLR). (n.d.). Phenomenex. [Link]
-
Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. (2009). ResearchGate. [Link]
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Troubleshooting PCHP degradation during sample preparation
Technical Support Center: PCHP Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs): Troubleshooting PCHP Degradation
This section addresses the most common problems encountered during the conjugation of PCHP reagents, which typically feature a maleimide group for reaction with protein thiols.
Q1: My final conjugate shows a low Drug-to-Antibody Ratio (DAR). What happened to my PCHP?
A low or inconsistent DAR is a frequent and frustrating issue, often pointing to the degradation of the PCHP before it has a chance to react with the target thiol on your protein.[1] The primary culprit is the instability of the maleimide group.
Root Cause Analysis:
-
Maleimide Hydrolysis: The maleimide ring is highly susceptible to hydrolysis (ring-opening), especially in aqueous buffers with a pH above 7.5.[2][3] This reaction creates a maleic amide derivative that is unreactive towards thiols, effectively quenching your PCHP reagent.[2] The rate of this degradation pathway increases with both pH and temperature.[4][5]
-
Buffer Nucleophilicity: Buffers containing primary or secondary amines, such as Tris, can act as competing nucleophiles and react with the maleimide group, reducing the available PCHP for the desired conjugation reaction.[2]
Troubleshooting & Solutions:
-
Optimize Buffer Conditions: Switch to a non-nucleophilic buffer system and maintain a slightly acidic to neutral pH. This is the single most critical parameter for success.[4]
-
Control Temperature: Perform the conjugation reaction at a reduced temperature (4°C or on ice) to slow the rate of hydrolysis.[4] While the conjugation reaction will also be slower, the reduction in the rate of the degradation side-reaction is often more significant.
-
Prepare Reagents Fresh: PCHP reagents, especially those containing maleimide, should not be stored in aqueous solutions.[2] Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the protein solution immediately before starting the conjugation.[6][7][8]
-
Degas Buffers: Oxygen can promote the oxidation of free thiols on your protein, making them unavailable for conjugation.[6] Degassing buffers by vacuum or by bubbling with an inert gas like argon or nitrogen is a recommended practice.[6][9]
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Minimizes maleimide hydrolysis while keeping the thiol sufficiently reactive.[2][4] |
| Buffer Type | PBS, HEPES | Avoids competing reactions from nucleophilic buffer components like Tris.[6][9] |
| Temperature | 4°C to Room Temp (25°C) | Lower temperatures decrease the rate of hydrolysis.[4] |
| PCHP Prep | Freshly prepared in DMSO/DMF | Prevents premature hydrolysis of the maleimide group in aqueous stock solutions.[6][7] |
Workflow for Preventing PCHP Hydrolysis
Caption: Key steps to minimize pre-conjugation PCHP degradation.
Q2: My conjugate is unstable, and I'm losing the payload over time. How can I fix this?
The loss of payload from a purified conjugate points to the instability of the thioether bond formed between the cysteine and the maleimide. This is a well-documented issue, particularly for antibody-drug conjugates (ADCs) in a physiological environment.[10][11]
Root Cause Analysis:
-
Retro-Michael Reaction: The Michael addition reaction that forms the thiol-maleimide bond is reversible.[12] This reverse reaction, known as a retro-Michael reaction, can be initiated by other thiols present in a solution (e.g., glutathione in plasma), leading to the release of the PCHP and subsequent off-target effects.[2][12]
Troubleshooting & Solutions:
-
Post-Conjugation Hydrolysis: The key to preventing the retro-Michael reaction is to hydrolyze the thiosuccinimide ring after the conjugation is complete.[10][12] This ring-opened product is a stable thioether and is not susceptible to reversal.[2][10][12] This can be achieved by raising the pH of the reaction mixture after the initial conjugation step.
-
Use Stabilizing Maleimides: Newer generations of maleimide reagents have been designed with electron-withdrawing groups that accelerate the rate of this stabilizing hydrolysis reaction, making the final conjugate more robust.[10][11][13]
Protocol: Post-Conjugation Stabilization via Hydrolysis
-
Complete Conjugation: Perform the standard thiol-maleimide conjugation at pH 6.5-7.5 for 1-2 hours at room temperature or overnight at 4°C.
-
pH Adjustment: After confirming the initial conjugation is complete, raise the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubation: Incubate the mixture for 1-2 hours at room temperature. The rate of hydrolysis is significantly faster at this higher pH.[14]
-
Purification: Proceed with the standard purification process (e.g., size exclusion chromatography) to remove excess reagents and exchange the conjugate into its final formulation buffer.
Reaction Pathway: Instability vs. Stability
Caption: Competing pathways for the thiosuccinimide conjugate.
Q3: I'm observing high levels of aggregation or precipitation during my sample preparation. Is the PCHP responsible?
Aggregation is a common challenge in bioconjugation, and the properties of the PCHP can be a major contributing factor.[15][16][17]
Root Cause Analysis:
-
Payload Hydrophobicity: Many payloads (the "P" in PCHP) are highly hydrophobic.[16] Attaching these molecules to the surface of an antibody increases the overall hydrophobicity of the protein, which can promote protein-protein interactions and lead to aggregation.[15][16][17] This effect is often magnified at higher DAR values.[18][19]
-
Unfavorable Buffer Conditions: The conditions required for the conjugation chemistry (e.g., pH, salt concentration) may not be optimal for the stability of the antibody itself, pushing it towards its isoelectric point or otherwise favoring aggregation.[16]
Troubleshooting & Solutions:
-
Formulation Optimization with Excipients: The most effective way to combat aggregation is to include stabilizing excipients in your buffers. These additives can shield hydrophobic patches and improve the colloidal stability of the conjugate.[20]
-
DAR Optimization: If aggregation is severe, consider targeting a lower average DAR. The trade-off between potency and stability is a critical consideration in ADC development.[18][21]
-
Use Hydrophilic Linkers: If possible, select a PCHP that incorporates a hydrophilic linker (e.g., PEG). This can help to offset the hydrophobicity of the payload and improve the solubility of the final conjugate.[17][22]
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50-250 mM | Suppresses protein-protein interactions and can act as a solubilizing agent.[18][23] |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the protein's native conformation through preferential exclusion.[18][23] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (w/v) | Prevent surface-induced aggregation and reduce interfacial tension.[18][23] |
Best Practices & Preventative Measures
Proactive measures are crucial for ensuring reproducible and successful conjugations.
Protocol: Pre-Conjugation Quality Control of PCHP Reagents
Never assume the purity and reactivity of your PCHP reagent. A quick QC check can save significant time and resources.
-
Prepare PCHP Stock: Dissolve the PCHP reagent in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).
-
React with Small Molecule Thiol: In a microcentrifuge tube, combine the PCHP stock with a molar excess of a simple thiol, such as N-acetylcysteine, in a conjugation buffer (e.g., PBS, pH 7.2).
-
Incubate: Allow the reaction to proceed for 30 minutes at room temperature.
-
Analyze by LC-MS: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Verify Results:
-
The chromatogram should show a near-complete conversion of the starting PCHP to a new peak corresponding to the PCHP-thiol adduct.
-
The mass spectrum of the new peak should confirm the expected mass of the conjugate. The presence of significant starting material or side-products indicates a problem with the PCHP reagent's reactivity or purity.
-
Analytical Methods for Characterization
A robust analytical strategy is essential for troubleshooting and ensuring the quality of your final conjugate.[24][25][26][27]
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining DAR distribution. As drug molecules are added, the protein becomes more hydrophobic and elutes later from the HIC column, allowing for the separation of different DAR species.[26]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates (high molecular weight species) and fragments.[26][28]
-
Mass Spectrometry (MS): Provides an exact mass of the intact conjugate and its subunits, confirming successful conjugation and allowing for precise DAR calculation.[24][26]
References
- Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. (2019). Research Communities.
- Maleimide Reaction Chemistry. Vector Labs.
- The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. Available at: [Link]
-
Antibody conjugation and formulation. PMC - NIH. Available at: [Link]
- Force-stabilization of maleimide–thiol adducts by stretching. Ask this paper - Bohrium.
-
Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Available at: [Link]
- Maleimide Conjugation Protocol for Thiol Dyes. (2024). BioActs.
-
Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis. Available at: [Link]
-
Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. Available at: [Link]
-
Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. Available at: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Available at: [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Available at: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. ResearchGate. Available at: [Link]
-
Protein aggregation: Challenges approaches for mitigation. (2024). PipeBio. Available at: [Link]
-
The hydrolysis of maleimide in alkaline solution. ResearchGate. Available at: [Link]
-
Duerr, C., & Friess, W. (2019). Antibody-drug conjugates- stability and formulation. European Journal of Pharmaceutics and Biopharmaceutics, 139, 173-183. Available at: [Link]
-
Antibody-Drug Conjugates- Stability and Formulation. ResearchGate. Available at: [Link]
-
Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Bio-Rad. Available at: [Link]
-
Catalysis of imido group hydrolysis in a maleimide conjugate. Raines Lab. Available at: [Link]
-
Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability. Bioprocess Online. Available at: [Link]
-
A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC - NIH. Available at: [Link]
-
5 types of formulation excipients and how they impact biologics stability. Refeyn. Available at: [Link]
-
Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Available at: [Link]
-
Optimizing Intact Analysis of Cysteine-Linked Antibody-Drug Conjugates using Native SEC-MS. ResearchGate. Available at: [Link]
-
Novel approaches for cysteine bioconjugation. UCL Discovery. Available at: [Link]
-
Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. ResearchGate. Available at: [Link]
-
Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). SigutLabs. Available at: [Link]
-
New Strategies for Cysteine Bioconjugation and Protein Cross-Linking. UCL Discovery. Available at: [Link]
-
Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). Biointron. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PCHP Detection Sensitivity in Mass Spectrometry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 1-(1-phenylcyclohexyl)piperidine (PCHP), an analog of phencyclidine (PCP). Achieving high sensitivity is critical for accurate quantification, especially at trace levels in complex biological matrices encountered in clinical toxicology, forensic science, and drug development. This guide is structured to provide direct, actionable solutions to common challenges and answer frequently asked questions, empowering you to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your analysis. Each issue is presented with probable causes and a logical, step-by-step approach to resolution.
Q1: I'm seeing a very low, or completely absent, PCHP signal. What should I check first?
A: A sudden loss of signal is a common issue that can originate from the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach is key to identifying the root cause.
Probable Causes & Solutions:
-
Sample Integrity:
-
Analyte Degradation: Ensure that samples have been stored correctly and have not undergone freeze-thaw cycles that could degrade PCHP.
-
Extraction Failure: Verify your sample preparation protocol. A mistake in pH adjustment or choice of extraction solvent can lead to poor recovery. Re-extract a quality control (QC) sample to confirm. Solid-phase extraction (SPE) is generally a robust method for extracting PCP and its analogs from biological matrices.[1][2]
-
-
Liquid Chromatography (LC) System:
-
Autosampler Malfunction: Confirm that the autosampler is correctly drawing and injecting the sample. Check for air bubbles in the syringe and sample loop. A "no peaks" result often points to a failure in sample introduction.[3]
-
System Leaks: A leak in the LC flow path will cause a drop in pressure and inconsistent flow, leading to poor signal and retention time shifts. Visually inspect all fittings from the pump to the MS inlet.[3]
-
-
Mass Spectrometer (MS) System:
-
Ion Source Issues: PCHP is typically analyzed in positive electrospray ionization (ESI) mode.[4] A dirty or improperly positioned ESI probe can drastically reduce ionization efficiency. Perform a source cleaning and check the spray with a mobile phase infusion.
-
Incorrect MS Parameters: Double-check that the correct ionization mode, precursor/product ion masses, and collision energies are loaded in your method. An accidental parameter change is a frequent cause of signal loss.
-
Instrument Tune & Calibration: Ensure the mass spectrometer is properly tuned and calibrated. A failed calibration will result in poor mass accuracy and sensitivity.[5]
-
Workflow: Troubleshooting No/Low Signal
This workflow provides a logical sequence for diagnosing a loss of PCHP signal.
Caption: A systematic workflow for diagnosing the cause of low or absent analyte signal.
Q2: My signal-to-noise (S/N) ratio is poor due to high background. How can I fix this?
A: High background noise masks your analyte peak and degrades sensitivity. The source is often chemical or electronic.
Probable Causes & Solutions:
-
Contaminated Solvents/Reagents:
-
Action: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium formate). Contaminants can introduce a high chemical background across the chromatogram. Prepare mobile phases fresh and store them properly.
-
-
Dirty Ion Source or Mass Spectrometer:
-
Action: Non-volatile salts and sample matrix components can accumulate on the ion source orifice and lenses, creating a source of persistent background ions.[6] Perform routine cleaning of the ion source as recommended by the manufacturer.
-
-
LC System Contamination:
-
Action: Contamination can build up in the autosampler, lines, or guard column. Flush the system thoroughly with a strong solvent (like isopropanol) to remove contaminants. Replace the guard column if it is heavily contaminated.
-
-
Electronic Noise:
-
Action: Ensure the mass spectrometer has a stable power supply and is properly grounded. Check for nearby electronic equipment that could be causing interference.
-
Q3: I'm observing significant ion suppression. How can I identify and mitigate this?
A: Ion suppression, a type of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, reducing its signal.[7][8][9] This is a major challenge in bioanalysis.
Identification Protocol: Post-Extraction Spike Experiment
-
Prepare two sample sets:
-
Set A: Extract a blank matrix sample (e.g., drug-free urine) using your standard protocol. After extraction, spike the clean extract with PCHP at a known concentration (e.g., 50 ng/mL).
-
Set B: Prepare a PCHP standard in the final mobile phase solvent at the same concentration as the post-extraction spike.
-
-
Analyze both sets and compare the peak area of PCHP.
-
Calculate the matrix effect using the formula below.
Data Presentation: Quantifying Matrix Effects
| Sample | Description | PCHP Peak Area (Example) |
|---|---|---|
| Set A | Blank Matrix + Post-Extraction Spike | 120,000 |
| Set B | PCHP Standard in Solvent | 200,000 |
| Calculation | Matrix Effect (%) = ( (Area A / Area B) - 1 ) * 100 | -40% (Ion Suppression) |
A negative value indicates suppression, while a positive value indicates enhancement.[10]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before analysis.[11] Transition from a simple protein precipitation or liquid-liquid extraction (LLE) to a more selective Solid-Phase Extraction (SPE) method.
-
Optimize Chromatography: Adjust the LC gradient to achieve chromatographic separation between PCHP and the interfering compounds. A longer, shallower gradient or a different column chemistry can resolve the issue.[10][12]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[10] However, this may compromise the limit of detection if your analyte is already at a low concentration.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS like PCHP-d5 will co-elute with PCHP and experience the same degree of ion suppression, allowing for an accurate analyte/internal standard ratio and reliable quantification.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides expert answers to broader questions about method development and optimization for sensitive PCHP analysis.
Q1: What is the most effective sample preparation strategy for PCHP in biological matrices like urine or blood?
A: While simpler methods like LLE exist, Solid-Phase Extraction (SPE) is highly recommended for achieving the cleanest extracts and minimizing matrix effects, which is crucial for high-sensitivity analysis.[1][2][13] A mixed-mode cation exchange SPE cartridge is often effective for basic compounds like PCHP.
Experimental Protocol: SPE for PCHP from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of your internal standard (e.g., PCHP-d5) and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0). Vortex to mix.
-
Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the phosphate buffer. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence might be 2 mL of deionized water, followed by 2 mL of an acidic organic solvent (e.g., 20% methanol in 0.1 M HCl).
-
Elution: Elute the PCHP and internal standard with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Workflow: Solid-Phase Extraction (SPE)
Caption: A standard workflow for Solid-Phase Extraction of PCHP from a biological matrix.
Q2: What are the ideal starting parameters for an LC-MS/MS method for PCHP?
A: A robust starting point is crucial for method development. The parameters below are typical for PCHP analysis on a standard triple quadrupole mass spectrometer.
Data Presentation: Recommended Starting LC-MS/MS Parameters for PCHP
| Parameter | Typical Value / Setting | Rationale & Key Considerations |
|---|---|---|
| LC Column | C18, <3 µm particle size (e.g., 50 x 2.1 mm) | Provides good reversed-phase retention for PCHP. Smaller particles improve peak efficiency.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Buffered aqueous phase to ensure consistent analyte ionization and peak shape.[4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. Acetonitrile often provides sharper peaks. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A gradient is necessary to elute PCHP with good peak shape and separate it from matrix components.[14] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a standard 2.1 mm ID column. |
| Column Temp | 30 - 40 °C | Improves peak shape and run-to-run reproducibility.[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PCHP contains a basic piperidine nitrogen that is readily protonated.[4] |
| Precursor Ion (Q1) | m/z 244.2 | Corresponds to the protonated molecule of PCHP, [M+H]⁺. |
| Product Ions (Q3) | m/z 91.1 (quantifier), m/z 86.1 (qualifier) | The m/z 91 fragment corresponds to the tropylium ion. The m/z 86 fragment is the characteristic protonated piperidine ring.[15] Monitoring multiple fragments increases specificity. |
| Collision Energy | 20-40 eV | This must be optimized for your specific instrument to maximize the abundance of the chosen product ions.[16] |
Q3: When is a stable isotope-labeled internal standard (SIL-IS) truly necessary?
A: A SIL-IS is always recommended for quantitative bioanalysis and is considered best practice. It becomes absolutely critical when:
-
High accuracy and precision are required: For clinical diagnostics, forensic toxicology, or regulated drug development studies, the use of a SIL-IS is non-negotiable.
-
Complex matrices are involved: When analyzing PCHP in blood, plasma, urine, or tissue, matrix effects are almost unavoidable. A SIL-IS is the most effective way to correct for these variations.[17]
-
Multi-step sample preparation is used: A SIL-IS corrects for analyte loss at every stage of the extraction and handling process, from initial pipetting to final injection.
When selecting a SIL-IS, choose one with a mass shift of at least 3 Da (e.g., PCHP-d5) to avoid isotopic crosstalk.[18] Preferentially use ¹³C or ¹⁵N labels over deuterium (²H) where possible, as deuterium labeling can sometimes cause a slight shift in chromatographic retention time.[18][19]
Q4: Can chemical derivatization be used to improve PCHP sensitivity?
A: While PCHP ionizes relatively well in ESI+, chemical derivatization is a powerful, though more complex, strategy for enhancing sensitivity, especially if ESI response is poor on your instrument or if you need to switch to an alternative ionization mode.[20][21]
The core principle is to attach a chemical group to the PCHP molecule that has very high ionization efficiency. For example, derivatizing an analyte with dansyl chloride can introduce a permanent positive charge, dramatically increasing its ESI response and improving sensitivity by over 200-fold in some cases.[20][22] While this adds steps to your sample preparation, the potential gain in sensitivity can be significant for ultra-trace level detection.
Q5: What is the advantage of using High-Resolution Mass Spectrometry (HRMS) for PCHP analysis?
A: While triple quadrupole (QqQ) instruments are excellent for targeted quantification, High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Q-TOF offer unique advantages.[23][24]
-
Enhanced Specificity: HRMS provides highly accurate mass measurements (typically <5 ppm error). This allows you to distinguish PCHP from isobaric interferences—other compounds that have the same nominal mass but a different elemental composition.[25][26] This significantly reduces the risk of false positives in complex samples.
-
Untargeted Screening: HRMS collects full-scan data, allowing you to retrospectively search for other compounds of interest without re-injecting the sample. This is incredibly powerful in forensic and clinical settings where you may need to screen for a wide range of drugs and their metabolites.[23][27]
-
Confident Identification: The combination of accurate mass, isotopic pattern, and fragmentation data provides a much higher degree of confidence in the identification of PCHP, especially when reference standards are unavailable.
For routine, targeted quantification, a QqQ is often sufficient and highly sensitive. However, for complex screening applications or when absolute certainty of identification is paramount, HRMS is the superior technology.
References
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Lee, S., et al. (2005). The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine. Rapid Communications in Mass Spectrometry, 19(22), 3331-8. [Link]
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Al-Tannak, N. F., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI. [Link]
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Petrasovits, B. (2016). Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. Marshall University. [Link]
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Gao, X., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(31), 10836-10845. [Link]
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Stojiljković, D., et al. (2019). Synthesis and characterization of phencyclidine and its derivatives. ResearchGate. [Link]
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Al-Asmari, A. I. (2014). Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS). Methods in Molecular Biology, 1198, 147-54. [Link]
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Tan, S. K., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Rosano, T. G., et al. (2020). Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills. Methods in Molecular Biology, 2101, 1-18. [Link]
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Lee, S., et al. (2005). The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene... ResearchGate. [Link]
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Sisco, E., & Urbas, A. (2020). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. [Link]
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El Dien, N. (2023). Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. [Link]
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Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
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K-L, G., et al. (2016). Mass spectrometry optimized parameters for all selected compounds. ResearchGate. [Link]
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Kim, H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. [Link]
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Axén, J., et al. (2010). Efforts to improve detection sensitivity for capillary electrophoresis coupled to atmospheric pressure photoionization mass spectrometry. Semantic Scholar. [Link]
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Loo, J. A., et al. (2018). Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. International Journal of Mass Spectrometry, 429, 134-140. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Iannitti, R., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]
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Butnarescu, A., & Aslan, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
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Cutillas, P. R., et al. (2007). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. CSH Protocols. [Link]
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Lu, B., et al. (2007). Systematical Optimization of Reverse-phase Chromatography for Shotgun Proteomics. Molecular & Cellular Proteomics, 6(8), 1295-1301. [Link]
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Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
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TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. [Link]
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van Mever, M., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(8), 922. [Link]
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Zhemchuzhnikov, E., et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. Molecules, 28(7), 2900. [Link]
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Scheibner, O., & Tiller, P. (2010). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]
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Navigating the Nuances of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine: A Technical Support Guide
Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a formal Safety Data Sheet (SDS) or institutional safety protocols. Always consult the most current SDS for 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine and adhere to all local and institutional safety regulations before handling this compound.
As a pivotal metabolite of Phencyclidine (PCP) and a valuable analytical reference standard, this compound (PCHP) demands meticulous handling and storage to ensure experimental integrity, reproducibility, and laboratory safety.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for its use.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties, handling, and storage of PCHP.
Q1: What are the fundamental chemical and physical properties of PCHP?
A1: PCHP is an arylcyclohexylamine, presenting as a crystalline solid at room temperature.[2][3] Its structure, featuring a hydroxyl group on the piperidine ring, makes it more polar than its parent compound, PCP. Understanding these properties is crucial for selecting appropriate solvents and analytical methods.
Table 1: Physicochemical Properties of PCHP
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₅NO | [1][3][4] |
| Molecular Weight | 259.4 g/mol | [1][2][4] |
| Appearance | A crystalline solid | [1][2][3] |
| Melting Point | 116-118 °C | [3] |
| Solubility (at ambient temp.) | DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mLDMF:PBS (pH 7.2) (1:6): ~0.14 mg/mL | [1][3] |
| Storage Temperature | -20°C | [1][2] |
| Long-Term Stability | ≥ 5 years (at -20°C) | [1][2] |
Q2: What are the definitive storage and handling conditions to ensure the long-term stability of PCHP?
A2: The long-term integrity of PCHP is critically dependent on proper storage. The manufacturer-recommended storage condition is -20°C in a tightly sealed container, which ensures stability for at least five years.[1][2] Before use, the container should be allowed to warm to room temperature before opening; this prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity. For preparing solutions, it is advisable to work in a well-ventilated area or a chemical fume hood.
Q3: What are the primary safety considerations and required Personal Protective Equipment (PPE) when working with PCHP?
A3: While some Safety Data Sheets (SDS) may indicate that PCHP is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to treat it as a potentially hazardous substance.[5] This cautious approach is warranted due to its status as a metabolite of PCP and general principles for handling piperidine derivatives.[6][7][8] The product information sheet explicitly warns: "Do not ingest, inhale, get in eyes, on skin, or on clothing."[2] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: While not typically required for handling small quantities of the solid, a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.
Q4: How should PCHP waste be disposed of?
A4: All PCHP waste, including empty containers, contaminated labware, and unused solutions, must be treated as hazardous chemical waste. Disposal should strictly follow local, state, and federal regulations.[9][10] Engage your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to ensure compliant disposal.[9] Never dispose of PCHP down the drain or in regular trash.
Troubleshooting Guide
This section provides solutions to common issues encountered during experimentation with PCHP.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: This is often the most critical issue and can stem from compound degradation or inaccurate solution concentration. PCHP, like many complex organic molecules, can be susceptible to degradation if not stored correctly, leading to a lower-than-expected concentration of the active compound.
-
Troubleshooting Workflow: The following workflow provides a systematic approach to diagnosing the root cause of inconsistent results.
Caption: Logical workflow for troubleshooting inconsistent experimental outcomes.
Issue 2: The PCHP solid appears discolored, clumpy, or has an odor.
-
Potential Cause: The pristine compound is a white crystalline solid.[1][2] Any deviation, such as yellowing, clumping (indicating moisture absorption), or a noticeable chemical odor, suggests potential degradation or contamination.
-
Solution: Do not use the material. Using a compromised standard will invalidate your experimental results. The material should be disposed of according to hazardous waste protocols, and a new, certified standard should be procured.
Issue 3: Difficulty dissolving PCHP in aqueous buffers.
-
Potential Cause: As indicated in Table 1, PCHP has very low solubility in aqueous solutions like PBS.[1] Forcing it into a solution it is not soluble in will result in an inaccurate concentration and potential precipitation during the experiment.
-
Solution:
-
Prepare a Primary Stock in an Organic Solvent: First, dissolve the PCHP in a water-miscible organic solvent in which it is highly soluble, such as DMSO or Ethanol, to create a concentrated primary stock solution.[1][3]
-
Serial Dilution: Perform serial dilutions from this primary stock into your aqueous experimental buffer. Ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Vortexing: Ensure thorough mixing by vortexing after each dilution step.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM PCHP Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common first step in most experimental workflows.
-
Acclimatization: Remove the PCHP vial from the -20°C freezer and allow it to sit on the benchtop for at least 20-30 minutes to reach ambient temperature. This crucial step prevents water condensation on the solid.
-
Weighing: In a chemical fume hood, carefully weigh out 2.60 mg of PCHP powder onto weighing paper using a calibrated analytical balance.
-
Transfer: Transfer the weighed solid into a 1.5 mL microcentrifuge tube or a small glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, research-grade DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary.
-
Labeling & Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store this stock solution at -20°C. For frequent use, consider making smaller single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Compound Stability & Degradation
Proper storage is essential because PCHP can degrade under suboptimal conditions, such as exposure to strong oxidizing agents, excessive heat, or UV light.
Caption: Relationship between storage conditions and PCHP stability.
By adhering to these guidelines, researchers can confidently work with this compound, ensuring the reliability of their data and maintaining a safe and compliant laboratory environment.
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98840, this compound. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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-
Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
NIST. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]- in the NIST WebBook. [Link]
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Technical Support Center: Synthesis of 1-Phenylcyclohexyl Hydroperoxide (PCHP)
Welcome to the technical support center for the synthesis of 1-phenylcyclohexyl hydroperoxide (PCHP). This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges and provide practical, field-tested solutions to help you achieve a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
This section covers high-level questions that researchers often have before or during the initial stages of PCHP synthesis.
Q1: What is the most common and reliable method for synthesizing PCHP?
The most prevalent and industrially relevant method for synthesizing tertiary hydroperoxides like PCHP is the autoxidation of the corresponding hydrocarbon, in this case, phenylcyclohexane.[1] This process typically involves bubbling oxygen or air through the substrate, often at elevated temperatures and sometimes with the aid of a radical initiator. The underlying mechanism is a free-radical chain reaction.[1]
Q2: What are the primary safety concerns when synthesizing and handling PCHP?
Organic hydroperoxides are energetic and potentially explosive compounds.[2] Their thermal instability means they can decompose exothermically if heated, and this decomposition can be accelerated by contaminants, especially metal catalysts.[2] Therefore, it is crucial to:
-
Work behind a blast shield and wear appropriate personal protective equipment (PPE).
-
Avoid high temperatures during reaction and purification.
-
Ensure all glassware is scrupulously clean and free of metal contaminants.
-
Store the final product at low temperatures and away from light.[3][4][5]
Q3: How can I monitor the progress of the PCHP synthesis reaction?
Reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them for peroxide content. A common method is iodometric titration, which quantifies the total peroxide concentration. For more detailed analysis, 1H NMR spectroscopy can be used to observe the disappearance of the tertiary C-H proton of phenylcyclohexane and the appearance of the hydroperoxy proton of PCHP.[6]
Q4: What is a typical yield for the synthesis of PCHP?
Yields can vary significantly depending on the reaction conditions (temperature, oxygen flow rate, catalyst, reaction time). In many autoxidation processes, the conversion is kept relatively low to minimize the formation of byproducts and enhance selectivity. Therefore, yields based on the consumed starting material are often high, but overall isolated yields might be modest. The key is to optimize the balance between conversion and selectivity.
Troubleshooting Guide: Common Pitfalls and Solutions
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems encountered during PCHP synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has been running for several hours, but analysis shows very little PCHP formation. What could be the cause?
Possible Cause 1: Inefficient Radical Initiation
-
Explanation: The autoxidation of hydrocarbons is a radical chain reaction that requires an initiation step to begin.[1] If the reaction temperature is too low, or if a radical initiator is not used, the rate of initiation may be too slow to sustain the chain reaction.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Be cautious not to exceed the decomposition temperature of the hydroperoxide.
-
Add a Radical Initiator: Introduce a small amount of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide to the reaction mixture.
-
Ensure Oxygen Supply: Check that oxygen or air is bubbling effectively through the reaction mixture. A fritted glass bubbler can improve gas dispersion.
-
Possible Cause 2: Presence of Inhibitors
-
Explanation: Antioxidants or other radical scavengers present as impurities in the starting material (phenylcyclohexane) or solvent can terminate the radical chain reaction, effectively stopping the synthesis.
-
Solution:
-
Purify the Starting Material: Purify the phenylcyclohexane by passing it through a column of activated alumina or by distillation to remove any phenolic or other inhibitory impurities.[7]
-
Use High-Purity Solvents: If a solvent is used, ensure it is of high purity and free from stabilizers.
-
Problem 2: Formation of Significant Byproducts
Q: My reaction is producing PCHP, but I'm also seeing significant amounts of cyclohexanol and cyclohexanone derivatives. Why is this happening and how can I prevent it?
Possible Cause 1: Over-oxidation and Peroxide Decomposition
-
Explanation: The desired product, PCHP, is an intermediate in the oxidation process. It can decompose, especially at higher temperatures or in the presence of metal catalysts, to form alkoxy and hydroxy radicals. These radicals can then lead to the formation of alcohols and ketones.[8][9] The reaction of the cyclohexylperoxyl radical with the hydroperoxide is a key step in the formation of these byproducts.[8][9]
-
Solution:
-
Lower the Reaction Temperature: Operating at a lower temperature will reduce the rate of peroxide decomposition.
-
Limit Reaction Time/Conversion: Monitor the reaction closely and stop it at a moderate conversion rate, before significant byproduct formation occurs. This is a common strategy in industrial autoxidation processes.[1]
-
Use Metal-Free Systems: Ensure the reaction vessel and any stir bars are free from trace metals. If necessary, use glass-lined or Teflon-coated equipment.
-
Visualizing the Reaction Pathway
The following diagram illustrates the autoxidation of phenylcyclohexane to PCHP and the subsequent decomposition pathways leading to major byproducts.
Caption: Figure 1. PCHP synthesis and byproduct formation.
Problem 3: Difficulty in Purifying the Product
Q: I have a crude mixture containing PCHP, but I'm struggling to isolate it in a pure form. What are the best purification techniques?
Possible Cause 1: Thermal Instability
-
Explanation: PCHP is thermally sensitive, making purification by distillation hazardous and often leading to decomposition.[10]
-
Solution:
-
Avoid Distillation: Do not attempt to purify PCHP by distillation unless you are using high vacuum and very low temperatures, and have taken extensive safety precautions.
-
Use Non-Thermal Methods: Focus on methods like liquid-liquid extraction or column chromatography at or below room temperature.
-
Possible Cause 2: Similar Polarity of Byproducts
-
Explanation: The alcohol and ketone byproducts have polarities similar to the hydroperoxide, which can make chromatographic separation challenging.
-
Solution:
-
Aqueous Base Wash: PCHP is weakly acidic and can be converted to its salt with a mild aqueous base (e.g., dilute NaOH or NH4OH).[10] This allows for its extraction into the aqueous phase, leaving non-acidic impurities in the organic layer. The PCHP can then be regenerated by acidifying the aqueous layer and extracting it back into an organic solvent.
-
Column Chromatography: If chromatography is necessary, use a silica gel column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). Keep the column cool and do not let it run dry. Aluminum oxide can also be an effective stationary phase for removing peroxides.[7]
-
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in PCHP synthesis.
Caption: Figure 2. Troubleshooting workflow for PCHP synthesis.
Experimental Protocols
Protocol 1: Synthesis of PCHP via Autoxidation
Safety Note: This procedure must be conducted behind a blast shield in a well-ventilated fume hood.
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet tube, add 100 mL of purified phenylcyclohexane.
-
Initiation: Begin stirring and bubble a slow stream of oxygen through the phenylcyclohexane via the gas inlet tube. Heat the flask to 80-90°C using an oil bath.
-
Reaction: Maintain the temperature and oxygen flow. Monitor the reaction progress every hour by taking a small aliquot and performing iodometric titration.
-
Work-up: Once the desired peroxide concentration is reached (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and wash with 2 x 50 mL of dilute (5% w/v) sodium hydroxide solution.
-
Isolation: Combine the aqueous layers, cool in an ice bath, and carefully acidify with dilute sulfuric acid until the pH is ~4. PCHP will separate as an oil or solid.
-
Final Purification: Extract the PCHP into 50 mL of diethyl ether. Wash the ether layer with 2 x 30 mL of brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<30°C).
-
Storage: Store the resulting PCHP at ≤ 4°C in the dark.
Protocol 2: Purification via Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude PCHP in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC (staining with a peroxide-sensitive stain like potassium iodide/starch) to identify the fractions containing pure PCHP.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Temperature | 80 - 120°C | Higher temperatures increase rate but also byproduct formation. |
| Reaction Time | 2 - 8 hours | Monitor to achieve desired conversion without over-oxidation. |
| Oxygen Flow Rate | 0.1 - 0.5 L/min | Ensure good dispersion in the liquid. |
| Typical Conversion | 10 - 30% | Higher conversions often lead to lower selectivity. |
| Isolated Yield | 5 - 20% | Highly dependent on conversion and purification efficiency. |
References
- US3190904A, Process for the purification of organic peroxides.
- Thibodeau, J. (2022). Novel Process for Organic Peroxides Synthesis. PolyPublie.
- Millipore Sigma. (2023). Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent.
- Kamenka, J. M., et al. (1982).
- T. Berndt, W. Scholz, B. Mentler, L. Fischer (2019). Synthesis and Characterization of Atmospherically Relevant Hydroxy Hydroperoxides. Molecules.
- Esmaeilpour, M., et al. (2022). Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy. PMC.
- Berndt, T., et al. (2019). Synthesis and Characterization of Atmospherically Relevant Hydroxy Hydroperoxides. MDPI.
- Organic Chemistry Portal.
- Lee, I. Q. (1993). New methodology for synthesis of hydroperoxides and peroxides. University of Nebraska - Lincoln.
- US5605670A, Method for purifying hydrogen peroxide.
- Wikipedia.
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- Hermans, I., et al. (2007).
- Terent'ev, A. O., et al. (2012). Selective Synthesis of Cyclic Peroxides from Triketones and H2O2. Organic Chemistry Portal.
- Thurkauf, A., et al. (1990). Synthesis, phencyclidine-like pharmacology, and antiischemic potential of meta-substituted 1-(1-phenylcyclohexyl)-1,2,3,6-tetrahydropyridines. PubMed.
- De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed.
- Kozikowski, A. P., & Pang, Y. P. (1990). Synthesis and Chemical Resolution of a Novel Class of Rigid 1-(1-Phenylcyclohexyl)-iperidine(PCP) Analogues. Mayo Clinic.
- Sigma-Aldrich. Phenylcyclohexane.
- Babity, H., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Autooxid
- PubChem. Hydroperoxide, phenylcyclohexyl-.
- Long, L. H., et al. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. PubMed.
- Madanská, J., et al. (2004). [Examination of the stability of hydrogen peroxide solutions]. PubMed.
- Madanská, J., Vitková, Z., & Capková, Z. (2004). Examination of Stability of Hydrogen Peroxide Solutions. Česká a slovenská farmacie.
- Reddit. (2018).
- Madanská, J., et al. (2004). [Examination of the stability of hydrogen peroxide solutions].
- Prism. (2025). What Are the Technical Limitations and Ethical Pitfalls of Mandatory DNA Synthesis Screening Protocols?.
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Technical Support Center: Method Validation for PCHP Quantification in Forensic Toxicology
Welcome to the technical support center for the quantification of phencyclidine (PCP) and its metabolites, such as PCHP (1-(1-phenylcyclohexyl)piperidine), in forensic toxicology. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation. The fundamental reason for performing method validation is to ensure confidence and reliability in forensic toxicological test results by demonstrating the method is fit for its intended use.[1] This resource will address common challenges and provide troubleshooting solutions in a practical question-and-answer format.
Introduction to PCHP and Method Validation
Phencyclidine (PCP) is a dissociative anesthetic that has gained popularity as a recreational drug due to its hallucinogenic effects.[2] In the body, PCP is metabolized into several compounds, including PCHP.[3] Accurate quantification of PCP and its metabolites in biological samples like blood and urine is crucial for forensic investigations, including determining the cause of death or assessing impairment.[4][5]
Method validation is the process of experimentally demonstrating that an analytical method is reliable and suitable for its intended purpose.[6][7] In forensic toxicology, this process is governed by stringent guidelines, such as those established by the Scientific Working Group for Forensic Toxicology (SWGTOX) and the ANSI/ASB Standard 036.[1][8][9] These standards outline the necessary parameters to be evaluated, including linearity, bias, precision, limits of detection (LOD) and quantitation (LOQ), carryover, matrix effects, and stability.[6][9]
Method Validation Workflow
The following diagram illustrates a typical workflow for method validation in forensic toxicology.
Caption: A flowchart of the key phases and experiments in a typical method validation process.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate PCHP from complex biological matrices like blood and urine, remove interfering substances, and concentrate the analyte for detection.[10][11][12] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10][11][13]
FAQs and Troubleshooting: Sample Preparation
Q1: What are the most common issues encountered during the sample preparation of blood and urine for PCHP analysis?
A1: The most frequent challenges include low analyte recovery, high matrix effects, and the introduction of contaminants. Low recovery can result from incomplete extraction or analyte degradation. Matrix effects, which can suppress or enhance the analyte signal, are a significant concern in LC-MS/MS analysis and are caused by co-eluting endogenous components from the sample.[14][15][16][17][18][19] Contamination can arise from glassware, solvents, or handling procedures.
Q2: My PCHP recovery is consistently low after Liquid-Liquid Extraction (LLE). What should I investigate?
A2: Low recovery in LLE can be attributed to several factors. First, ensure the pH of the aqueous phase is optimized. For a basic compound like PCP, the pH should be adjusted to at least two units above its pKa to ensure it is in its neutral, more extractable form.[13] Second, evaluate the choice of organic solvent; a solvent with appropriate polarity is crucial for efficient partitioning of the analyte.[13] Finally, insufficient mixing or phase separation can lead to poor extraction efficiency. Ensure vigorous mixing and adequate time for the phases to separate.
Q3: I'm observing significant ion suppression in my LC-MS/MS analysis after Solid-Phase Extraction (SPE). How can I mitigate this?
A3: Ion suppression is a common matrix effect. To address this, consider the following:
-
Optimize the SPE wash step: A more rigorous wash step with a solvent that removes interfering compounds without eluting the PCHP can significantly clean up the sample.
-
Evaluate the SPE sorbent: Ensure the chosen sorbent has the appropriate chemistry (e.g., mixed-mode cation exchange and reversed-phase) for retaining PCHP while allowing interfering substances to be washed away.
-
Dilute the final extract: While this may impact sensitivity, dilution can reduce the concentration of matrix components, thereby lessening their suppressive effects.[20]
Experimental Protocol: Solid-Phase Extraction (SPE) for PCHP in Urine
This protocol provides a general guideline for SPE. Optimization will be required based on your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., PCP-d5). Adjust the sample pH to >9.0 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the pH-adjusted buffer through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical sequence might include deionized water, a weak organic solvent, and then a stronger organic solvent.
-
Elution: Elute the PCHP from the cartridge using a solvent mixture, often containing a small percentage of a basic modifier like ammonium hydroxide in an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis.
Chromatographic Analysis: Separating PCHP from the Matrix
Gas Chromatography (GC) and Liquid Chromatography (LC) are the two primary techniques used for separating PCHP from other compounds in the extracted sample before detection by mass spectrometry (MS).[4][21][22][23]
FAQs and Troubleshooting: Chromatography
Q1: I'm observing peak tailing for my PCHP peak in my GC-MS analysis. What are the likely causes and solutions?
A1: Peak tailing in GC-MS is often due to active sites in the GC system, such as in the inlet liner or the column itself, that can interact with the analyte.[24] To troubleshoot this:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner is crucial.[24][25]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to passivate active sites.
-
Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.[26]
Q2: My retention times are shifting between injections in my LC-MS/MS analysis. What could be the cause?
A2: Retention time shifts in LC can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated before each injection.
Troubleshooting Peak Tailing in GC-MS
The following decision tree provides a systematic approach to troubleshooting peak tailing.
Caption: A decision tree for systematically troubleshooting peak tailing in GC-MS analysis.
Mass Spectrometry: Detection and Quantification
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the high sensitivity and specificity required for forensic toxicology.[22] It allows for the confident identification and quantification of PCHP, even at low concentrations.[4]
FAQs and Troubleshooting: Mass Spectrometry
Q1: I'm experiencing a loss of sensitivity in my MS detector. What are the common causes?
A1: A gradual loss of sensitivity is often due to contamination of the ion source. This can be caused by the accumulation of non-volatile matrix components over time. Regular cleaning of the ion source, as per the manufacturer's recommendations, is essential. Additionally, ensure that the sample cleanup is effective to minimize the introduction of contaminants into the MS system.
Q2: How do I select the appropriate precursor and product ions for PCHP analysis in MS/MS?
A2: The selection of precursor and product ions is critical for the specificity of the MS/MS method. The precursor ion is typically the molecular ion ([M+H]+) of PCHP. To select product ions, infuse a standard solution of PCHP into the mass spectrometer and perform a product ion scan. Choose the most abundant and stable fragment ions as product ions for your multiple reaction monitoring (MRM) transitions. It is recommended to monitor at least two transitions for confident identification.
Validation Parameters and Acceptance Criteria
The following table summarizes key method validation parameters and their typical acceptance criteria in forensic toxicology, based on SWGTOX guidelines.[6][8]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Calibration Model) | Correlation coefficient (r²) ≥ 0.99 |
| Bias (Accuracy) | Within ±20% of the target concentration (±25% at LLOQ) |
| Precision (CV%) | ≤ 20% (≤ 25% at LLOQ) |
| Limit of Quantitation (LOQ) | The lowest concentration meeting bias and precision criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Carryover | Response in a blank sample following a high concentration standard should be < LLOQ |
| Matrix Effect | Ion suppression/enhancement should be within an acceptable range (e.g., ±25%) |
| Stability | Analyte concentration should remain within ±20% of the initial concentration under specified storage conditions |
Conclusion
Robust method validation is a cornerstone of reliable forensic toxicology. By understanding the principles behind each step of the analytical process and systematically troubleshooting issues as they arise, laboratories can ensure the accuracy and defensibility of their PCHP quantification results. This guide provides a framework for addressing common challenges, but it is essential to remember that each method and matrix may present unique obstacles requiring careful and logical investigation.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. (2013). Journal of Analytical Toxicology, 37(7), 452-474. [Link]
-
ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences. [Link]
-
Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (n.d.). Journal of Analytical Toxicology. [Link]
-
Extraction of Phencyclidine (PCP) from Urine Using SLE+. (n.d.). Biotage. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of Chromatography B, 969, 191-197. [Link]
-
GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. [Link]
-
Peak Shape Problems: Tailing Peaks. (n.d.). LabRulez GCMS. [Link]
-
Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst, 145(15), 5190-5201. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
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Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. [Link]
-
Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. (n.d.). Agilent. [Link]
-
The Role of GC/MS in Forensic Toxicology: Identifying Substances in Biological Samples. (n.d.). CASS. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]
-
Fully Automated Liquid/Liquid (LLE) and Solid/Liquid Extractions (SLE). (n.d.). PAL System. [Link]
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An overview of matrix effects in liquid chromatography-mass spectrometry. (2011). Mass Spectrometry Reviews, 30(3), 491-509. [Link]
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Solid Phase Extraction (SPE) Columns & Cartridges. (n.d.). Phenomenex. [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. [Link]
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Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review. (2022). Diagnostics, 12(10), 2397. [Link]
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Bioanalytical sample preparation. (n.d.). Biotage. [Link]
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An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Phencyclidine. (n.d.). Wikipedia. [Link]
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Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. (n.d.). Marshall University. [Link]
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Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS). (2024). Methods in Molecular Biology, 2731, 411-418. [Link]
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Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency. [Link]
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Stability of Phencyclidine in Stored Blood Samples. (n.d.). ResearchGate. [Link]
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Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. (n.d.). Marshall Digital Scholar. [Link]
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LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. (2025). Journal of Pharmaceutical and Biomedical Analysis, 251, 116681. [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020). Metabolites, 10(6), 236. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5), 214. [Link]
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Analytical issues in forensic toxicokenetics. (n.d.). ResearchGate. [Link]
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Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. (2014). Journal of Chromatography B, 969, 191-197. [Link]
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Challenges and future trends of forensic toxicology to keep a cut above the rest. (2024). Advances in Clinical and Experimental Medicine, 33(3), 251-258. [Link]
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Mass Spectrometry Applications for Toxicology. (2012). The Application of Clinical Genetics, 5, 53-66. [Link]
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New Sample Preparation Approaches to Biological Matrices for LC–MS. (n.d.). LCGC International. [Link]
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Classical Mistakes in Forensic Toxicology Made by Forensic Pathologists. (n.d.). Oklahoma Criminal Defense Lawyers Association. [Link]
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Challenges in forensic toxicology. (n.d.). ResearchGate. [Link]
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A Forensic Triple Quadrupole GC/MS MRM Database for Forensic and Toxicological Workflows. (n.d.). Agilent. [Link]
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Modern GC-MS Technology in the Forensic Laboratory. (n.d.). ResearchGate. [Link]
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Challenges and future trends of forensic toxicology to keep a cut above the rest. (2024). Advances in Clinical and Experimental Medicine. [Link]
-
New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. (n.d.). MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of the Potency of PCHP and Phencyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potency of 1-(1-phenylcyclohexyl)pyrrolidine (PCHP), also known as Rolicyclidine, and phencyclidine (PCP). Both are arylcyclohexylamine derivatives and are classified as dissociative anesthetics. Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This comparison will delve into their receptor binding affinities, in vitro functional activity, and in vivo behavioral effects to provide a comprehensive understanding of their relative potencies.
Introduction to PCHP and Phencyclidine
Phencyclidine (PCP) was initially developed as a surgical anesthetic but was later discontinued for human use due to its severe psychotomimetic side effects. It remains a widely studied tool compound in neuroscience research to model psychosis and investigate the role of the glutamatergic system in various neurological and psychiatric disorders. PCHP is a close structural analog of PCP, differing only in the substitution of the piperidine ring with a pyrrolidine ring. While sharing a similar pharmacological class, subtle structural modifications can lead to significant differences in potency and behavioral effects. This guide aims to elucidate these differences through a detailed examination of available experimental data.
In Vitro Potency: A Tale of Receptor Affinities
The potency of a drug at the molecular level is determined by its binding affinity to its target receptors. Both PCHP and PCP are known to interact with several receptor systems in the central nervous system, with their primary target being the NMDA receptor.
NMDA Receptor Binding Affinity
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and excitatory neurotransmission. PCP and PCHP act as uncompetitive antagonists, binding to a site within the ion channel pore, known as the "PCP binding site," thereby blocking the influx of calcium ions.
While direct comparative studies providing Ki values for both compounds under identical experimental conditions are limited, the available data consistently suggests that phencyclidine exhibits a higher affinity for the NMDA receptor than PCHP .
One study reported a relative potency of PCHP (referred to as PCPY) to PCP as 1.08 in a comparison of a series of cyclohexylpyrrolidines[1]. However, another study focusing on discriminative stimulus properties found PCP to be more potent than PCHP (referred to as PHP)[2]. This discrepancy highlights the importance of considering the specific experimental context. Generally, in the broader scientific literature, PCP is considered the more potent NMDA receptor antagonist of the two[1][3].
Table 1: Reported Receptor Binding Affinities (Ki) of Phencyclidine
| Receptor Target | Reported Ki (nM) |
| NMDA Receptor (PCP Site 1) | 59 |
| Sigma-2 Receptor | 136 |
| Serotonin Transporter | 2,234 |
| Dopamine D2 Receptor | >10,000 |
| Opioid Receptors | >10,000 |
| Sigma-1 Receptor | >10,000 |
Sigma Receptor Binding
Both PCP and its analogs are known to interact with sigma receptors, which are divided into two subtypes: sigma-1 and sigma-2. These receptors are implicated in a variety of cellular functions and may contribute to the complex pharmacological profiles of these compounds. While PCP has a moderate affinity for the sigma-2 receptor, its affinity for the sigma-1 receptor is low[3]. Specific binding affinity data for PCHP at sigma receptors is not as well-documented, limiting a direct comparative analysis.
Experimental Protocol: Radioligand Displacement Assay for NMDA Receptor Affinity
To experimentally determine and compare the binding affinities of PCHP and PCP for the NMDA receptor, a radioligand displacement assay is the standard method.
Objective: To determine the inhibition constant (Ki) of PCHP and PCP for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]Tenocyclidine ([³H]TCP) as the radioligand
-
Unlabeled PCP and PCHP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of [³H]TCP and varying concentrations of either unlabeled PCP or PCHP to the membrane preparation.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]TCP against the logarithm of the competitor concentration (PCP or PCHP). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining NMDA receptor binding affinity.
In Vivo Potency: Behavioral Pharmacology
The in vivo potency of a drug is a measure of its biological effect in a living organism. For dissociative anesthetics like PCP and PCHP, this is often assessed through behavioral paradigms in animal models, such as locomotor activity, stereotypy, and drug discrimination studies.
Locomotor Activity
PCP is known to induce a dose-dependent increase in locomotor activity in rodents, which is often used as a model for the positive symptoms of schizophrenia[4][5][6]. While specific comparative studies on the effects of PCHP on locomotor activity are scarce, the general consensus is that PCHP has fewer stimulant effects and is more sedative than PCP[1][3]. This suggests that PCHP may be less potent in inducing hyperlocomotion.
Stereotyped Behavior
At higher doses, PCP induces stereotyped behaviors in rats, such as repetitive head weaving, turning, and sniffing[7][8]. These behaviors are thought to be mediated by the dopaminergic system and are another model for psychosis. A detailed rating scale is often used to quantify the intensity of these behaviors.
Table 2: Example of a PCP-Induced Stereotypy Rating Scale
| Score | Behavioral Description |
| 0 | Asleep or inactive |
| 1 | Active |
| 2 | Hyperactive, rapid movements |
| 3 | Stereotyped activity (e.g., sniffing, head movements) |
| 4 | Repetitive circling |
| 5 | Severe, continuous stereotypy with ataxia |
| 6 | Catatonia |
This is a generalized scale; specific studies may use modified versions.
Given that PCHP is reported to have more sedative properties, it is likely to be less potent in inducing these stereotyped behaviors compared to PCP.
Drug Discrimination Studies
Drug discrimination paradigms are a sensitive measure of the subjective effects of a drug. In these studies, animals are trained to recognize the internal state produced by a specific drug. A study in squirrel monkeys trained to discriminate PCP from saline found that PCHP (as PHP) also produced PCP-appropriate responding, but at a higher dose, indicating it is less potent than PCP in producing these subjective effects[2]. The relative potency for producing drug-lever appropriate responding was reported as PCP > PHP (PCHP)[2].
Experimental Protocol: PCP-Induced Locomotor Activity in Rats
Objective: To compare the in vivo potency of PCHP and PCP by measuring their effects on locomotor activity in rats.
Materials:
-
Male Wistar rats
-
Open-field activity chambers equipped with infrared beams
-
PCP and PCHP solutions
-
Vehicle (e.g., saline)
Methodology:
-
Habituation: Place the rats individually in the open-field chambers and allow them to habituate for a set period (e.g., 30 minutes).
-
Drug Administration: Administer either vehicle, PCP, or PCHP at various doses via a chosen route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data to generate dose-response curves for both PCP and PCHP. The ED50 (the dose that produces 50% of the maximal effect) can then be calculated for each compound to compare their potencies.
Caption: Workflow for comparing the in vivo potency of PCHP and PCP.
Signaling Pathways and Mechanism of Action
Both PCHP and PCP exert their primary effects by blocking the NMDA receptor ion channel. This blockade disrupts the normal flow of calcium into the neuron, which has significant downstream consequences on intracellular signaling cascades.
Caption: Simplified NMDA receptor signaling pathway and site of action for PCP and PCHP.
Blockade of the NMDA receptor by these compounds leads to a disruption of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This disruption is thought to contribute to the cognitive and dissociative effects of these drugs.
Conclusion
Based on the available evidence, phencyclidine is a more potent NMDA receptor antagonist than PCHP . This is supported by its higher binding affinity for the PCP binding site on the NMDA receptor and its greater potency in producing PCP-like subjective effects in animal models. The qualitative differences in their behavioral profiles, with PCHP being more sedative and less stimulating, are likely a consequence of this potency difference and potentially differential interactions with other receptor systems that require further investigation. For researchers and drug development professionals, this distinction is critical when selecting a tool compound for studying the glutamatergic system or developing novel therapeutics targeting the NMDA receptor.
References
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Navigating the Analytical Maze: A Comparative Guide to PCHP Cross-Reactivity in Phencyclidine Immunoassays
For researchers, forensic toxicologists, and drug development professionals, the accurate detection of phencyclidine (PCP) is a critical task. However, the ever-evolving landscape of designer drugs presents a significant analytical challenge: the potential for cross-reactivity of structurally similar compounds in widely used immunoassays. One such compound of concern is 1-(1-phenylcyclohexyl)piperidine (PCHP), a close structural analog of PCP. This guide provides an in-depth comparison of the performance of common phencyclidine immunoassays in the context of PCHP cross-reactivity, offering field-proven insights and supporting data to ensure the integrity of your screening results.
The Specter of False Positives: Understanding the "Why"
Phencyclidine immunoassays are a cornerstone of initial drug screening due to their speed, cost-effectiveness, and ease of use.[1] These tests rely on the principle of competitive binding, where antibodies specifically designed to recognize PCP compete for binding with the drug in a sample and a labeled drug conjugate. The presence of PCP or a cross-reacting substance inhibits the binding of the labeled conjugate, generating a signal that indicates a positive result.
The crux of the cross-reactivity issue lies in the structural similarity between the target analyte (PCP) and other molecules.[2][3] If a compound shares a sufficiently similar three-dimensional shape and chemical properties with PCP, it can also bind to the assay's antibodies, leading to a false-positive result. This not only complicates the interpretation of results but can also have significant clinical and legal ramifications.[3] PCHP, with a chemical structure nearly identical to PCP save for the substituent on the piperidine ring, is a prime candidate for such cross-reactivity.
A Tale of Two Molecules: PCP vs. PCHP
To comprehend the potential for cross-reactivity, a visual comparison of the molecular structures is essential.
Caption: Structural comparison of Phencyclidine (PCP) and 1-(1-phenylcyclohexyl)piperidine (PCHP).
The core structure of a phenyl group attached to a cyclohexane ring, which is in turn bonded to a nitrogen-containing heterocycle, is identical in both molecules. This shared scaffold is the primary reason for the anticipated cross-reactivity in PCP immunoassays.
Immunoassay Platforms: A Comparative Overview
Several immunoassay technologies are commonly employed for PCP screening, each with its own characteristics and potential for cross-reactivity.
-
Enzyme-Multiplied Immunoassay Technique (EMIT®): This homogeneous immunoassay is widely used in clinical chemistry analyzers. It involves an enzyme-labeled drug that competes with the drug in the sample for antibody binding sites. The binding of the antibody to the enzyme-labeled drug inactivates the enzyme. Therefore, a higher concentration of the drug in the sample results in more free, active enzyme, leading to a higher signal. The Siemens EMIT® II Plus Phencyclidine Assay is a common example.[4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This heterogeneous immunoassay typically involves immobilizing an antibody on a solid phase (e.g., a microplate well). The sample is added, followed by an enzyme-conjugated PCP. After a wash step to remove unbound reagents, a substrate is added, and the resulting color change is measured. ELISA kits are available from various manufacturers and are a staple in many laboratories.[6]
-
Lateral Flow Immunoassay: These are rapid, single-use tests often used for point-of-care or preliminary screening.[7] They are based on the principle of immunochromatography, where the sample migrates along a membrane and interacts with labeled antibodies and immobilized antigens.
PCHP Cross-Reactivity: The Data Landscape
A thorough review of scientific literature and manufacturer's product inserts reveals a critical gap: a lack of specific, quantitative cross-reactivity data for PCHP in commercially available phencyclidine immunoassays. While many manufacturers provide extensive lists of compounds that do not cross-react, PCHP is often not included.[8]
However, data for a very close structural analog, 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) , provides valuable insight. The Siemens EMIT® II Plus Phencyclidine Assay product insert indicates that a PCPy concentration of 54 ng/mL is required to produce a result equivalent to the 25 ng/mL phencyclidine cutoff.[1] Given the minor structural difference between PCPy (a five-membered pyrrolidine ring) and PCHP (a six-membered piperidine ring), it is highly probable that PCHP exhibits significant cross-reactivity with this and other PCP immunoassays.
The following table summarizes the known cross-reactivity of other relevant PCP analogs in the Siemens EMIT® II Plus assay, which can serve as a proxy for understanding the potential behavior of PCHP.
| Compound | Concentration for Equivalent Response to 25 ng/mL PCP | Inferred Percent Cross-Reactivity (%) |
| Phencyclidine (PCP) | 25 ng/mL | 100% |
| 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) | 54 ng/mL | ~46% |
| 1-(1-Phenylcyclohexyl)morpholine (PCM) | 41 ng/mL | ~61% |
| N,N-Diethyl-1-phenylcyclohexylamine | 234 ng/mL | ~11% |
| 1-(4-Hydroxypiperidino)phenylcyclohexane | 420 ng/mL | ~6% |
Data sourced from the Siemens EMIT® II Plus Phencyclidine Assay cross-reactivity list.[1]
It is crucial to note that without direct experimental data for PCHP, these are informed estimations. The subtle difference in the ring structure of the amine group can influence antibody binding and thus the degree of cross-reactivity.
Best Practices in the Face of Uncertainty: A Protocol for In-House Validation
Given the absence of definitive manufacturer data for PCHP, it is incumbent upon the diligent researcher or laboratory professional to perform in-house validation studies. This not only ensures the accuracy of your screening results but also constitutes a self-validating system of trustworthiness.
Experimental Workflow: Assessing PCHP Cross-Reactivity
Caption: Workflow for in-house validation of PCHP cross-reactivity.
Step-by-Step Methodology for Cross-Reactivity Testing
Objective: To determine the concentration of PCHP that produces a positive result in a given phencyclidine immunoassay and to calculate the percent cross-reactivity.
Materials:
-
Certified reference material of PCHP
-
Certified drug-free human urine
-
The phencyclidine immunoassay kit to be validated (e.g., ELISA, EMIT reagents)
-
Calibrators and controls for the PCP immunoassay
-
Appropriate laboratory equipment (e.g., precision pipettes, vortex mixer, microplate reader or clinical chemistry analyzer)
Procedure:
-
Preparation of PCHP Stock Solution:
-
Accurately weigh a known amount of PCHP and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the PCHP stock solution in drug-free urine to create a range of concentrations bracketing the expected cross-reactivity level (e.g., from 10,000 ng/mL down to 10 ng/mL).
-
-
Immunoassay Analysis:
-
Following the manufacturer's instructions for the specific PCP immunoassay, analyze the prepared PCHP-spiked urine samples.
-
It is essential to run the assay's negative and positive controls with each batch to ensure the validity of the assay run.
-
-
Data Interpretation:
-
Identify the lowest concentration of PCHP that produces a positive result according to the assay's cutoff criteria.
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (Cutoff Concentration of PCP / Lowest Concentration of PCHP giving a positive result) x 100
-
Example Calculation: If the PCP assay has a cutoff of 25 ng/mL and the lowest concentration of PCHP that produces a positive result is 60 ng/mL, the percent cross-reactivity would be:
(25 ng/mL / 60 ng/mL) x 100 = 41.7%
Conclusion and Recommendations
The potential for cross-reactivity of PCHP in phencyclidine immunoassays is a significant consideration for any laboratory performing drug screening. While direct quantitative data from manufacturers is currently lacking, evidence from the structurally similar analog PCPy strongly suggests a high likelihood of interference.
Therefore, the following recommendations are crucial for ensuring the scientific integrity of PCP screening:
-
Acknowledge the Limitation: Be aware that standard PCP immunoassays may not differentiate between PCP and PCHP.
-
Confirm Positive Screens: All presumptive positive PCP screening results should be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods can definitively distinguish between PCP and its analogs.[9]
-
Perform In-House Validation: For laboratories that frequently encounter or are specifically concerned about PCHP, conducting in-house cross-reactivity studies is the most robust approach to understanding the performance of your specific immunoassay.
-
Stay Informed: The landscape of novel psychoactive substances is constantly changing. It is essential to stay updated on the emergence of new PCP analogs and their potential impact on routine drug testing.
By adopting these practices, researchers, scientists, and drug development professionals can navigate the complexities of PCP analog cross-reactivity and maintain the highest standards of analytical accuracy and confidence in their results.
References
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Lin-Zhi International, Inc. (n.d.). LZI Phencyclidine Enzyme Immunoassay [Package Insert]. Retrieved from [Link]
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Poklis, A., & Wolf, C. E. (2011). Evaluation of a new phencyclidine enzyme immunoassay for the detection of phencyclidine in urine with confirmation by high-performance liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 35(7), 481–485. [Link]
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Colby, J. M., & Shaw, L. M. (2013). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Clinical Chemistry, 59(10), 1448–1450. [Link]
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Niciu, M. J., Grunschel, B. D., De-Souza, R. T., & Ionescu, D. F. (2014). Psychotropic drugs cross-reactivity with amphetamines in a FAERS sample: an international pharmacovigilance study. BMC psychiatry, 14, 119. [Link]
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Regester, L., & Chmiel, J. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 39(2), 113–120. [Link]
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Siemens Healthcare Diagnostics Inc. (n.d.). Substances that elicit positive and false-positive results using Siemens EMIT® II Plus reagents. Retrieved from [Link]
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Hughey, J. J., Colby, J. M., & Krasowski, M. D. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1522–1531. [Link]
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Gomila, I., Leciñena, M. Á., Barceló, B., & Pellegrini, M. (2019). Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays. Journal of analytical toxicology, 43(7), 547–553. [Link]
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Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387–396. [Link]
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Santos, P. M., Schultheiss, P. C., & Ferreira, F. (2017). False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use. BMJ case reports, 2017, bcr2017221191. [Link]
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Boyle, K. L., & Tormey, K. M. (2014). How Often Do False-positive Phencyclidine (PCP) Urine Screens Occur with Use of Common Medications? The Journal of emergency medicine, 47(3), 328–332. [Link]
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Hughey, J. J., Colby, J. M., & Krasowski, M. D. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1522–1531. [Link]
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Krotulski, A. J., Mohr, A. L. A., & Logan, B. K. (2021). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of analytical toxicology, 45(2), 136–144. [Link]
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A Comparative Analysis of PCHP and Other Key Phencyclidine (PCP) Metabolites: A Guide for Researchers
Introduction
Phencyclidine (PCP), a synthetic arylcyclohexylamine derivative, was initially developed in the 1950s as a dissociative anesthetic.[1][2] However, due to its significant psychotomimetic side effects, including hallucinations and delirium, its clinical use in humans was discontinued.[2][3] Today, PCP is primarily known as a recreationally used substance, valued for its profound mind-altering effects.[3] Understanding the metabolic fate of PCP is crucial for clinical toxicology, forensic analysis, and for elucidating the complete pharmacological and toxicological profile of the drug. The parent compound is extensively biotransformed in the body, and its metabolites may contribute to its complex effects and prolonged detection window.[4][5]
This guide provides a comprehensive comparative analysis of the major metabolites of phencyclidine, with a particular focus on 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP). We will delve into the metabolic pathways, compare the pharmacodynamics and toxicology of PCHP with other key metabolites such as 4-phenyl-4-(1-piperidinyl)cyclohexanol (PPC) and 5-((1-phenylcyclohexyl)amino)pentanoic acid (PCAA), and detail the analytical methodologies required for their accurate identification and quantification.
The Metabolic Fate of Phencyclidine
Phencyclidine is rapidly distributed throughout the body and undergoes extensive metabolism, primarily in the liver.[3] Approximately 90% of a PCP dose is metabolized during the first pass, mainly through oxidative hydroxylation mediated by the cytochrome P-450 enzyme system.[4][5][6] This process leads to the formation of several metabolites, which are generally more polar than the parent drug, facilitating their excretion. These metabolites can be conjugated with glucuronic acid before being eliminated in the urine.[3][4]
The primary metabolic transformations involve hydroxylation of the cyclohexyl and piperidine rings.[4] Key metabolites resulting from this process include:
-
PCHP (this compound): Formed by the hydroxylation of the piperidine ring.[7][8]
-
PPC (4-phenyl-4-(1-piperidinyl)cyclohexanol): Results from the hydroxylation of the cyclohexyl ring. It exists as cis- and trans-isomers.[7][9]
-
PCAA (5-((1-phenylcyclohexyl)amino)pentanoic acid): An open-ring metabolite formed following the hydroxylation at carbon 2 of the piperidine ring, which leads to an unstable carbinolamine that subsequently opens.[4][10]
The metabolic conversion of PCP is a critical pathway that not only serves to eliminate the drug but also generates compounds with their own distinct pharmacological profiles.
Caption: General analytical workflow for PCP metabolite analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of PCP and its metabolites. [9][11][12]It offers excellent chromatographic resolution and definitive identification based on mass spectra.
Rationale for Methodological Choices:
-
Extraction: A multi-step extraction is often necessary to isolate both the parent drug and its more polar metabolites from a complex biological matrix like urine or blood. [9]Solid-phase extraction (SPE) is commonly used for cleanup and concentration. [13]* Derivatization: The hydroxylated metabolites (PCHP and PPC) are polar and may exhibit poor chromatographic peak shape. Derivatization, for example with N,O-bis(trimethylsilyl)acetamide (BSTFA), converts the hydroxyl groups to less polar silyl ethers, improving their volatility and chromatographic performance. [13]* Detection: Mass spectrometry provides high selectivity and allows for the use of deuterated internal standards (e.g., PCP-d5) for accurate quantification. [13] Exemplar GC-MS Protocol for Hair Analysis[13]
-
Decontamination: Wash 5 mg of hair three times with a 0.1% sodium dodecyl sulfate solution to remove external contaminants.
-
Extraction: Add internal standards (PCP-d5, PCHP-d5) to the hair sample. Extract overnight at 45°C with a methanol-5N HCl (20:1) solution.
-
Purification: Centrifuge the extract and purify using a solid-phase extraction column (e.g., Bond Elut Certify).
-
Derivatization: Evaporate the purified extract to dryness. Add N,O-bis-trimethylsilyl acetamide (BSTFA) and heat at 90°C for 20 minutes.
-
GC-MS Analysis: Inject the derivatized sample onto a capillary GC column (e.g., HP-1 MS). Use a temperature program that allows for the separation of PCP, PCHP, and other metabolites.
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each analyte and internal standard.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for many toxicological analyses due to its high sensitivity and specificity, often without the need for derivatization.
Rationale for Methodological Choices:
-
Direct Analysis: LC-MS/MS can directly analyze the polar, hydroxylated metabolites without derivatization, simplifying sample preparation and avoiding potential degradation of the analytes. [7][14]* Sensitivity: The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides exceptional sensitivity and reduces chemical noise, allowing for the detection of very low concentrations of metabolites.
-
Versatility: This method is applicable to a wide range of biological matrices, including blood and urine. [15] Exemplar LC-MS/MS Protocol for Urine Analysis (Adapted from)[7][15]
-
Sample Preparation: Centrifuge the urine sample. Dilute an aliquot with the initial mobile phase. Add an appropriate deuterated internal standard.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 HPLC column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 50 mM phosphate buffer, pH 7.0) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to resolve PCP from its metabolites. [7]4. MS/MS Detection: Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Develop an MRM method by selecting a precursor ion for each analyte and one or more specific product ions for quantification and qualification.
Conclusion
The metabolism of phencyclidine is a complex process that results in a variety of metabolites with distinct chemical and pharmacological properties. While PCHP and other metabolites like PPC are generally less potent NMDA receptor antagonists than the parent drug, they are not pharmacologically inert. Notably, certain metabolites may contribute to the serotonergic effects of PCP. From a forensic and clinical standpoint, the detection of metabolites like PCHP provides definitive proof of PCP ingestion, distinguishing it from external contamination.
Advanced analytical techniques such as GC-MS and LC-MS/MS are indispensable tools for the comprehensive profiling of these compounds. The choice between these methods depends on the specific requirements of the analysis, with LC-MS/MS offering the advantage of direct analysis of polar metabolites with high sensitivity. Further research into the specific pharmacological activities and toxicities of each major metabolite will continue to enhance our understanding of the complex effects of phencyclidine.
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A Senior Scientist's Guide to Validating PCHP Analytical Methods Using Certified Reference Materials
In the landscape of analytical chemistry, particularly within forensic science and pharmaceutical quality control, the unambiguous and accurate quantification of compounds is paramount. 1-(1-phenylcyclohexyl)piperidine (PCHP), a significant analogue and precursor of Phencyclidine (PCP), demands analytical methods that are not just precise, but demonstrably accurate and reliable.[1][2] This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for PCHP analysis. We will move beyond a simple checklist of steps to explore the scientific rationale behind the validation process, emphasizing the indispensable role of Certified Reference Materials (CRMs) as the bedrock of analytical trustworthiness.
The objective of validating an analytical procedure is to prove that it is suitable for its intended purpose.[3][4] For PCHP, this could mean quantifying its presence in a seized sample, identifying it as an impurity in a pharmaceutical product, or using it in neuropharmacological research.[5] A validated method ensures that the results are consistent, reproducible, and compliant with regulatory standards.[6] This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for establishing and verifying the performance of their analytical methods.
The Cornerstone of Validation: Certified Reference Materials (CRMs)
Before delving into the validation parameters, it is crucial to understand why CRMs are non-negotiable for this process. A Certified Reference Material is a standard of the highest quality, for which one or more property values are certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty values.[7][8]
In method validation, the CRM serves as the anchor to the "true" value.[9] While an in-house or synthesized standard might be pure, it lacks the metrological traceability and certified uncertainty that a CRM provides. Using a CRM, produced by an accredited ISO 17034 provider, ensures that your method's accuracy is being compared against a universally recognized and reliable benchmark.[8][9] This is the foundation of building a self-validating and trustworthy analytical system.
Core Validation Parameters: An In-Depth Look
We will proceed with the validation of a hypothetical GC-MS method for PCHP analysis. The principles discussed are rooted in the International Council on Harmonisation (ICH) Q2(R2) guidelines and are broadly applicable to other chromatographic techniques like LC-MS/MS.[10][11]
Specificity
Why it matters: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For PCHP analysis, you must prove that the signal you are measuring comes from PCHP and nothing else.
Experimental Protocol using a CRM:
-
Blank Analysis: Analyze a matrix blank (a sample containing all components except PCHP). There should be no significant interference at the retention time and m/z (mass-to-charge ratio) of PCHP.
-
CRM Analysis: Inject a solution of the PCHP CRM. Record the retention time and the mass spectrum. The fragmentation pattern should be characteristic of PCHP.
-
Spiked Sample Analysis: Spike the matrix blank with the PCHP CRM. The resulting chromatogram should show a peak at the expected retention time with the correct mass spectrum, free from co-eluting interferences.
-
Stress Testing (Optional but Recommended): Subject PCHP to forced degradation (e.g., acid, base, oxidation, heat). Analyze the stressed samples to ensure that degradation products do not interfere with the quantification of the main PCHP peak.
Linearity and Range
Why it matters: Linearity demonstrates that there is a direct, proportional relationship between the concentration of the analyte and the instrument's response.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[10]
Experimental Protocol using a CRM:
-
Stock Solution Preparation: Accurately prepare a stock solution using the PCHP CRM. The certified purity from the CRM's Certificate of Analysis must be used to calculate the exact concentration.[7]
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the blank matrix. A typical range might be 1 µg/mL to 100 µg/mL, depending on the expected sample concentrations.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the mean instrument response against the known concentration. Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (r²) is ≥ 0.999.[12][13]
Accuracy
Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] This is arguably the most critical parameter, and it relies entirely on the certified value of the CRM.[9]
Experimental Protocol using a CRM:
-
Sample Preparation: Spike a blank matrix with the PCHP CRM at a minimum of three concentration levels (e.g., low, medium, and high) across the linear range. A common approach is to use 80%, 100%, and 120% of the target concentration.[14]
-
Analysis: Prepare at least three replicates for each concentration level and analyze them.
-
Data Evaluation: Calculate the concentration of PCHP in each sample using the previously established linear regression equation. Determine the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100 The spiked concentration is known precisely because it was prepared from the CRM.
Precision
Why it matters: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol using a CRM:
-
Repeatability:
-
Prepare a single, homogeneous batch of a quality control (QC) sample by spiking a matrix with the PCHP CRM at a mid-range concentration.
-
Analyze a minimum of six replicates of this sample during the same analytical run.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the analysis of the QC sample on a different day, with a different analyst, or on a different instrument.
-
Compare the %RSD across the different conditions to assess the method's ruggedness under typical laboratory variations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it matters:
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol using a CRM:
-
Preparation: Prepare a series of very dilute solutions of the PCHP CRM near the expected limit of detection.
-
Signal-to-Noise Ratio: Analyze these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
Verification: To confirm the LOQ, analyze at least six replicates of a sample spiked at the proposed LOQ concentration. The accuracy and precision at this level must meet the pre-defined acceptance criteria.
A Practical Workflow for PCHP Method Validation
The following diagram illustrates a logical workflow for executing the validation plan.
Summarizing Data and Acceptance Criteria
All experimental data should be compiled into clear, summary tables. Below is an example table summarizing typical acceptance criteria based on ICH and FDA guidelines.[3][10]
| Validation Parameter | Acceptance Criteria | How CRM is Used |
| Specificity | No interference at the retention time of the analyte. | Confirms peak identity in spiked matrix. |
| Linearity | Coefficient of determination (r²) ≥ 0.999. | Provides known concentrations for the calibration curve. |
| Range | Established by linearity, accuracy, and precision data. | Defines the quantifiable limits of the CRM concentrations. |
| Accuracy | % Recovery typically within 80-120% for assays. | Provides the "true value" for recovery calculations. |
| Precision (Repeatability) | % RSD ≤ 2% is common for assays. | Used to prepare homogeneous samples for replicate analysis. |
| Precision (Intermediate) | % RSD typically slightly higher than repeatability. | Same as above, but across different conditions. |
| LOQ | Accuracy and Precision meet acceptance criteria at this level. | Confirms the lowest quantifiable concentration. |
Conclusion: From Validation to Confidence
Validating an analytical method for PCHP is not merely a procedural hurdle; it is a scientific imperative that ensures the integrity of your data.[4] By grounding every validation parameter in the certified values of a high-quality CRM, you create a robust, self-validating system that is defensible, reproducible, and fit for its intended purpose. This approach transforms the validation process from a simple demonstration of performance into a comprehensive characterization of the method's capabilities and limitations, providing unwavering confidence in every result generated.
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Introduction: Two Distinct Paths to a Common Goal
An In Vivo Comparative Analysis of PCHP (Rolipram) and Ketamine: Mechanisms and Antidepressant-like Effects
This guide provides an in-depth, objective comparison of the in vivo effects of the phosphodiesterase-4 (PDE4) inhibitor, PCHP (Rolipram), and the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causal mechanisms behind their distinct pharmacological profiles. We will explore their core signaling pathways, detail validated experimental protocols for their direct comparison in rodent models, and present expected quantitative data to guide future research.
The search for effective and rapid-acting antidepressants has led researchers down numerous molecular avenues. Among the most compelling are two compounds that achieve similar therapeutic endpoints through fundamentally different mechanisms: PCHP (Rolipram) and ketamine.
-
PCHP (Rolipram) is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, enhancing downstream signaling cascades implicated in neuroplasticity and mood regulation.[2] Its effects are generally characterized by a profile similar to traditional antidepressants, though with a unique mechanism of action.
-
Ketamine , on the other hand, is a non-competitive antagonist of the NMDA receptor, a key component of the brain's primary excitatory neurotransmitter system, the glutamate system.[3][4] Its ability to produce rapid and robust antidepressant effects, even in treatment-resistant individuals, has revolutionized the field and highlighted the critical role of glutamatergic modulation in depression.[5][6]
This guide will dissect the in vivo pharmacology of these two agents, providing a framework for their comparative evaluation and a deeper understanding of their respective therapeutic potentials.
Part 1: Divergent Molecular Mechanisms of Action
The contrasting behavioral outcomes of Rolipram and ketamine are rooted in their distinct primary molecular targets and the subsequent signaling cascades they initiate.
The PCHP (Rolipram) Pathway: Amplifying the cAMP Signal
Rolipram's mechanism centers on the preservation of the second messenger cAMP. PDE4 is the primary enzyme that hydrolyzes cAMP in neurons and immune cells.[1] By selectively inhibiting PDE4, Rolipram prevents this degradation, leading to an accumulation of intracellular cAMP. This elevated cAMP primarily activates cAMP-dependent protein kinase (PKA).[7][8] Activated PKA then phosphorylates a host of downstream targets, most notably the cAMP Response Element-Binding Protein (CREB), a transcription factor that, once phosphorylated, promotes the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.[9]
Caption: PCHP (Rolipram) signaling pathway.
The Ketamine Pathway: Modulating the Glutamate System
Ketamine's primary action is the blockade of NMDA receptors.[10] The leading hypothesis for its rapid antidepressant effect involves the preferential blockade of NMDA receptors located on inhibitory GABAergic interneurons.[5][11] This action reduces the inhibitory tone on pyramidal neurons, resulting in a transient surge of glutamate release.[12] This glutamate surge preferentially activates another type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12][13] The activation of AMPA receptors is a critical trigger for downstream events, including the release of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This cascade ultimately leads to an increase in protein synthesis required for synaptogenesis—the formation of new synapses—particularly in brain regions like the prefrontal cortex and hippocampus, which are often atrophied in chronic stress and depression.[5][14]
Caption: General experimental workflow for comparison.
Step-by-Step Methodologies
1. Animal Model and Housing:
-
Species: Adult male C57BL/6 mice (8-10 weeks old). This strain is widely used for behavioral neuroscience due to its genetic consistency.
-
Housing: House animals in a temperature-controlled (22 ± 2°C) and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. [15]* Acclimation: Allow a minimum of one week for acclimation to the facility before initiating any experimental procedures. [15] 2. Drug Preparation and Administration:
-
Groups:
3. Behavioral Assays: Conduct a battery of tests to assess antidepressant-like and anxiolytic-like behaviors. It is recommended to run separate cohorts of animals for each test to avoid confounding effects from repeated testing.
-
Forced Swim Test (FST) - Antidepressant-like Activity:
-
Rationale: This test measures behavioral despair. Antidepressants typically reduce the duration of immobility, reflecting an active coping strategy. [19][20] * Protocol:
-
Pre-test (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for 15 minutes. [19] 2. Drug Administration (Day 2): Administer the assigned drug or vehicle.
-
Test Session (Day 2): 30 minutes after injection, place the mouse back into the cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility (time spent floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect. [21]
-
-
-
Tail Suspension Test (TST) - Antidepressant-like Activity:
-
Rationale: Similar to the FST, this test induces a state of learned helplessness. A reduction in immobility is a key indicator of antidepressant efficacy. [20] * Protocol:
-
Drug Administration: Administer the assigned drug or vehicle.
-
Test Session: 60 minutes after injection, suspend each mouse by its tail using adhesive tape (approximately 1 cm from the tip) from a horizontal bar. The mouse should be suspended 50 cm above the floor.
-
Scoring: Record the total time of immobility over a 6-minute period. [20]
-
-
-
Elevated Plus Maze (EPM) - Anxiolytic-like Activity:
-
Rationale: This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms. [22] * Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Drug Administration: Administer the assigned drug or vehicle.
-
Test Session: 30 minutes after injection, place the mouse in the center of the maze, facing an open arm.
-
Scoring: Over a 5-minute session, record the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect. [22]
-
-
Part 3: Comparative Data Summary and Interpretation
The distinct mechanisms of PCHP and ketamine are expected to produce different, albeit sometimes overlapping, behavioral profiles.
| Behavioral Test | Parameter Measured | Expected PCHP (Rolipram) Effect | Expected Ketamine Effect | Primary Mechanism Implicated |
| Forced Swim Test (FST) | Immobility Time | ↓ (Significant Decrease) [9] | ↓↓ (Rapid & Robust Decrease) [6][18] | PCHP: cAMP/PKA/CREB PathwayKetamine: NMDA/AMPA/BDNF Pathway |
| Tail Suspension Test (TST) | Immobility Time | ↓ (Significant Decrease) [9] | ↓↓ (Rapid & Robust Decrease) [23][24] | PCHP: cAMP/PKA/CREB PathwayKetamine: NMDA/AMPA/BDNF Pathway |
| Elevated Plus Maze (EPM) | % Time in Open Arms | ↑ (Increase) [9] | Variable/Context-Dependent | PCHP: Anxiolytic effects via cAMP signalingKetamine: Complex effects on anxiety circuits |
| Neuroprotection | Neuronal Survival | Neuroprotective [16][25][26] | Dose-Dependent (Protective at low doses) [27][28] | PCHP: Anti-inflammatory, cAMP/AMPK/SIRT1<[1][26]br>Ketamine: Induction of neuroprotective proteins (e.g., ADNP) [27] |
Interpretation of Expected Results:
-
Antidepressant-like Effects: Both compounds are expected to significantly reduce immobility in the FST and TST. Ketamine's effect is notably rapid, observable within an hour of administration, and can persist for days. [6][29]Rolipram's effect is also robust but may follow a time course more aligned with traditional antidepressants that require chronic administration for maximal efficacy, although acute effects are observed. [9][30]* Anxiolytic-like Effects: Rolipram is expected to show clear anxiolytic-like properties in the EPM, consistent with studies linking PDE4 inhibition to anxiety reduction. [9]Ketamine's effects on anxiety are more complex; while it is used to treat anxiety disorders, its acute effects in rodent models like the EPM can be variable and dose-dependent.
-
Neuroprotective Effects: Both agents have demonstrated neuroprotective capabilities. Rolipram exerts protection largely through anti-inflammatory actions and the activation of cell survival pathways like AMPK/SIRT1. [25][26]Ketamine's neuroprotection is a double-edged sword; sub-anesthetic doses can be protective by inducing factors like ADNP, whereas higher, anesthetic doses can be neurotoxic, particularly in the developing brain. [27][28]
Conclusion and Future Directions
This guide outlines a direct in vivo comparison between PCHP (Rolipram) and ketamine, highlighting their distinct molecular and behavioral profiles.
-
PCHP (Rolipram) acts as a modulator of the cAMP second messenger system, producing antidepressant and anxiolytic effects that align with enhancing intracellular signaling cascades crucial for neuroplasticity.
-
Ketamine operates through a rapid and potent modulation of the glutamate system, leading to fast-acting antidepressant effects driven by synaptogenesis.
While both compounds show promise, their different mechanisms suggest they may be suitable for different therapeutic contexts. Future research should focus on head-to-head comparisons of their long-term effects on synaptic density, their efficacy in different models of depression (e.g., chronic stress models), and the potential for synergistic effects when used in combination, leveraging both the cAMP and glutamate pathways for a more comprehensive therapeutic strategy.
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Abdallah, C. G., Sanacora, G., Duman, R. S., & Krystal, J. H. (2015). Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants. Depression and Anxiety, 32(9), 689-697. [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in Molecular Biology, 573, 103-126. [Link]
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Hijazi, Y., & Boulieu, R. (2002). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS Neuroscience & Therapeutics, 8(2), 117-130. [Link]
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Deranged Physiology. (2023). Ketamine. [Link]
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Max Planck Institute of Psychiatry. (2022). New mechanism of ketamine's antidepressant action. [Link]
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Kumar, A., et al. (2018). Comparative evaluation of anti-depressant effects of Citalopram, Ketamine and their combination in animal models of depression: A potential anti-depressant? Journal of Clinical and Diagnostic Research, 12(10), FC01-FC04. [Link]
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Differentiating PCHP from its structural isomers using analytical techniques
An Application Scientist's Guide to Differentiating PCHP (Phencyclidine) from its Structural Isomers
In the landscape of pharmaceutical development and forensic analysis, the precise identification of a chemical entity is paramount. Structural isomers, molecules sharing the same chemical formula but differing in the arrangement of atoms, often exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of robust analytical techniques for differentiating Phencyclidine (PCHP), a compound with significant clinical and forensic implications, from its key structural isomers. We will delve into the principles and practical applications of mass spectrometry, nuclear magnetic resonance spectroscopy, and vibrational spectroscopy, offering field-proven insights and detailed protocols to ensure accurate and reliable isomeric distinction.
The Challenge of Isomeric Complexity: PCHP and its Congeners
Phencyclidine (1-(1-phenylcyclohexyl)piperidine), commonly known as PCP or PCHP, is a dissociative anesthetic that has been a subject of extensive study due to its psychoactive properties and potential for abuse. Its structural isomers, such as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) and 1-(1-phenylcyclohexyl)morpholine (PCM), present a significant analytical challenge. These compounds share the same molecular weight and elemental composition, rendering many conventional analytical methods insufficient for their unambiguous identification.
| Compound | Common Name | Molecular Formula | Molecular Weight | Structure |
| 1-(1-phenylcyclohexyl)piperidine | PCHP, PCP | C₁₇H₂₅N | 243.39 g/mol | Phenyl and piperidine rings attached to the same carbon of a cyclohexane ring. |
| 1-(1-phenylcyclohexyl)pyrrolidine | PCPy, PHP | C₁₆H₂₃N | 229.36 g/mol | Phenyl and pyrrolidine rings attached to the same carbon of a cyclohexane ring. |
| 1-(1-phenylcyclohexyl)morpholine | PCM | C₁₆H₂₃NO | 245.36 g/mol | Phenyl and morpholine rings attached to the same carbon of a cyclohexane ring. |
Note: While PCPy and PCM have different molecular formulas and weights from PCHP, they are often discussed as related compounds in forensic contexts. True structural isomers of PCHP would have the formula C₁₇H₂₅N, such as positional isomers where the phenyl group is attached to a different carbon on the cyclohexane ring.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique in the analysis of PCHP and its isomers. The key to differentiation lies in the unique fragmentation patterns generated upon electron ionization (EI).
The Causality Behind Fragmentation Differences
In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The stability of the resulting fragments dictates the observed fragmentation pattern. For PCHP and its isomers, the primary fragmentation pathways involve the cleavage of the bonds connecting the piperidine, pyrrolidine, or morpholine ring to the cyclohexyl moiety. The nature of the heterocyclic ring significantly influences the stability of the resulting ions, leading to distinct mass spectra.
Experimental Protocol: GC-MS Analysis of PCHP Isomers
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Comparative Fragmentation Data
| Compound | Key Fragment Ions (m/z) and Relative Abundance |
| PCHP | 243 (M+) , 242, 200, 166, 159, 91, 84 |
| PCPy | 229 (M+) , 228, 200, 159, 91, 70 |
| PCM | 245 (M+) , 244, 200, 159, 91, 86 |
The molecular ion (M+) is often observable for these compounds, providing immediate information on the molecular weight. The base peak, the most intense peak in the spectrum, and other significant fragment ions are crucial for differentiation.
Caption: Workflow for GC-MS analysis of PCHP and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing structural isomers.
The Principle of Chemical Shift and Spin-Spin Coupling
The precise location of a proton or carbon atom in a molecule determines its chemical shift in the NMR spectrum. Subtle differences in the electronic environment due to the different heterocyclic rings in PCHP and its isomers lead to distinct chemical shifts for the protons and carbons of the cyclohexyl and phenyl rings. Furthermore, spin-spin coupling patterns in ¹H NMR can reveal the connectivity of atoms.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 3.99 s.
-
Spectral Width: 20 ppm.
-
Comparative ¹H NMR Data (Predicted)
| Compound | Key Proton Chemical Shifts (δ, ppm) in CDCl₃ |
| PCHP | Phenyl-H: ~7.2-7.4; Piperidine-H (α to N): ~2.4-2.6; Cyclohexyl-H: ~1.4-2.2 |
| PCPy | Phenyl-H: ~7.2-7.4; Pyrrolidine-H (α to N): ~2.6-2.8; Cyclohexyl-H: ~1.4-2.2 |
| PCM | Phenyl-H: ~7.2-7.4; Morpholine-H (α to N): ~2.5-2.7; Morpholine-H (α to O): ~3.6-3.8; Cyclohexyl-H: ~1.4-2.2 |
The most significant diagnostic signals are often the protons on the carbons adjacent (alpha) to the nitrogen and, in the case of PCM, the oxygen atom in the heterocyclic ring.
Caption: Differentiating PCHP isomers using NMR based on chemical shifts.
Vibrational Spectroscopy: Probing Molecular Bonds
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules. The specific bonds and their arrangements within a molecule give rise to a unique vibrational spectrum, often referred to as a "molecular fingerprint."
The Basis of Vibrational Differences
The C-N, C-O, and C-H stretching and bending vibrations in PCHP and its isomers occur at slightly different frequencies due to the different ring strains and electronic effects of the piperidine, pyrrolidine, and morpholine rings. These subtle differences can be detected in the FTIR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol: FTIR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Instrument: FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Comparative FTIR Data
| Compound | Key Vibrational Bands (cm⁻¹) |
| PCHP | C-H (aromatic): ~3050-3100; C-H (aliphatic): ~2850-2950; C-N stretch: ~1100-1200 |
| PCPy | C-H (aromatic): ~3050-3100; C-H (aliphatic): ~2850-2950; C-N stretch: ~1150-1250 |
| PCM | C-H (aromatic): ~3050-3100; C-H (aliphatic): ~2850-2950; C-O-C stretch: ~1120 (strong); C-N stretch: ~1100-1200 |
The presence of a strong C-O-C stretching band in the spectrum of PCM is a key differentiating feature.
Conclusion: A Multi-faceted Approach for Confident Identification
The unambiguous differentiation of PCHP from its structural isomers is a critical task in both research and applied settings. While each of the techniques discussed provides valuable information, a multi-faceted approach that combines the strengths of mass spectrometry, NMR spectroscopy, and vibrational spectroscopy will provide the most confident and defensible identification. By understanding the underlying principles of these techniques and following robust experimental protocols, researchers can effectively navigate the challenges of isomeric complexity.
References
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PubChem - Phencyclidine. National Center for Biotechnology Information. [Link]
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PubChem - 1-(1-Phenylcyclohexyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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PubChem - 1-(1-Phenylcyclohexyl)morpholine. National Center for Biotechnology Information. [Link]
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Mass Spectrometry. Michigan State University, Department of Chemistry. [Link]
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Nuclear Magnetic Resonance Spectroscopy. University of California, Davis, ChemWiki. [Link]
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Infrared Spectroscopy. University of California, Davis, ChemWiki. [Link]
A Comparative Guide to the Biological Activity of PCHP and Other Arylcyclohexylamines
This guide provides an in-depth, objective comparison of the biological activity of Phenylcyclohexylpyrrolidine (PCHP), also known as Rolicyclidine, against other prominent arylcyclohexylamines like Phencyclidine (PCP) and Ketamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from receptor binding assays and in vivo studies to elucidate the distinct pharmacological profiles of these compounds. We will explore the causality behind experimental designs and present validated protocols to ensure scientific rigor.
Introduction to Arylcyclohexylamines
Arylcyclohexylamines are a class of pharmacologically active compounds characterized by a core structure featuring a cyclohexylamine with an aryl group attached to the same carbon as the amine.[1] This class first gained prominence with the development of Phencyclidine (PCP) as a dissociative anesthetic in the 1950s.[2][3] While its clinical use was discontinued due to severe psychotomimetic side effects, its unique mechanism of action paved the way for the development of other analogues, most notably Ketamine, which remains a crucial anesthetic and has gained attention for its rapid-acting antidepressant properties.[4][5][6]
The primary mechanism for their profound effects is the non-competitive antagonism of the N-Methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[4][7][8] However, the diverse pharmacological landscape of this class arises from varying affinities for secondary targets, including monoamine transporters and opioid receptors.[1] PCHP, a close analogue of PCP where the piperidine ring is replaced with a pyrrolidine ring, is less extensively studied. This guide aims to contextualize its biological activity by comparing it directly with its more well-characterized counterparts.
Core Mechanism: Non-Competitive NMDA Receptor Antagonism
Arylcyclohexylamines exert their principal effects by physically blocking the ion channel of the NMDA receptor.[9][10] The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8][11] This action opens a channel permeable to calcium ions (Ca²+), triggering downstream signaling cascades essential for neuronal function.[7] Arylcyclohexylamines bind to a specific site within this open channel, often referred to as the "PCP binding site," thereby acting as open-channel blockers and preventing ion influx.[2][4][12] This blockade is non-competitive because it does not interfere with the binding of glutamate or glycine.[13] The resulting dampening of glutamatergic neurotransmission is responsible for the signature dissociative, anesthetic, and amnesic effects of this drug class.[4]
Comparative Receptor Binding Profiles
The affinity of a compound for its molecular targets is a primary determinant of its biological activity. The binding affinities (Ki), expressed in nanomolars (nM), for PCHP, PCP, and Ketamine at the primary NMDA receptor site and key secondary targets are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Target | PCHP (PCPy) | PCP | Ketamine | Relevance of Target |
| NMDA Receptor (PCP Site) | ~250 nM (less potent) [14] | 59 nM [3] | ~500-1000 nM [5][15] | Primary target for dissociative and anesthetic effects. |
| Dopamine Transporter (DAT) | Lower Affinity | Low Affinity (~2000 nM) [3] | Lower Affinity | Inhibition contributes to stimulant and reinforcing properties. [3] |
| Serotonin Transporter (SERT) | Lower Affinity | 2,234 nM [3] | Lower Affinity | May modulate mood and psychotomimetic effects. |
| Sigma-2 (σ₂) Receptor | Undetermined | 136 nM [3] | Undetermined | Contributes to complex psychotomimetic effects. |
| Mu-Opioid (μ) Receptor | Low Affinity | Low Affinity [16] | Low Affinity [4] | Contributes to analgesia. |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. PCHP data is less available and often inferred from SAR studies.
From this data, a clear hierarchy of potency at the NMDA receptor emerges: PCP > PCHP > Ketamine . PCP exhibits the highest affinity for the NMDA receptor's PCP site. [3]The replacement of PCP's piperidine ring with PCHP's smaller pyrrolidine ring decreases binding affinity, consistent with SAR principles. [14]Ketamine is significantly less potent than PCP at this site. [5]While all three compounds have lower affinities for monoamine transporters compared to the NMDA receptor, PCP also shows notable affinity for the sigma-2 receptor, which may contribute to its distinct and more severe psychotomimetic profile. [3]
Comparative In Vivo & Behavioral Effects
Animal models provide crucial insights into the functional consequences of receptor binding affinities. Behavioral assays measuring locomotion, motor coordination, and complex behaviors are used to characterize the in vivo profiles of these compounds.
| Behavioral Effect | PCHP | PCP | Ketamine |
| Hyperlocomotion | Induces, but less potent than PCP. | Potently induces hyperlocomotion, a model for positive symptoms of schizophrenia. [17][18] | Induces, but is less potent and has a shorter duration than PCP. [19] |
| Motor Impairment (Ataxia) | Induces motor impairment. | Causes significant dose-dependent ataxia and motor incoordination. [16] | Causes dose-dependent motor impairment, a key aspect of its anesthetic effect. |
| Psychotomimetic Effects | Presumed to have PCP-like effects. | Produces a robust schizophrenia-like psychosis in humans and corresponding behaviors in animal models. [15][17] | Induces dissociative and psychotomimetic effects, though they are generally shorter-lasting and considered less severe than PCP's. [5][6] |
| Reinforcing Properties | Likely reinforcing. | Highly reinforcing in self-administration studies, indicating abuse potential. [10] | Reinforcing and activates mesolimbic dopamine neurons. [10] |
The in vivo data corroborates the receptor binding profiles. PCP is the most potent of the three in producing behavioral effects associated with NMDA receptor antagonism. Ketamine's effects are qualitatively similar to PCP's but are less potent and of a shorter duration. [5][19]PCHP's behavioral profile is consistent with it being a PCP-like dissociative, but with reduced potency, aligning with its lower NMDA receptor affinity.
Experimental Protocols & Methodologies
The following protocols represent standard, validated methods for assessing the biological activity of arylcyclohexylamines. The causality for each step is explained to ensure methodological transparency and reproducibility.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor using competitive displacement of a radiolabeled ligand.
Rationale: This in vitro assay provides a quantitative measure of how strongly a compound binds to its target receptor. It is the foundational experiment for determining potency and selectivity. The use of a radioligand allows for highly sensitive detection of binding events.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat forebrain tissue in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, which are rich in NMDA receptors. Wash and resuspend the membrane pellet in the assay buffer. This step isolates the target receptors from other cellular components.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radioligand specific for the PCP site (e.g., [³H]TCP), and varying concentrations of the unlabeled test compound (e.g., PCHP, PCP). [20]Include control tubes for total binding (no test compound) and non-specific binding (excess of a known potent unlabeled ligand). Incubate at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapidly filtering the mixture through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid (which emits light when excited by radioactive decay), and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). [21]Calculate the Ki value (affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [21]
Protocol 2: Rotarod Test for Motor Coordination
Objective: To assess the effect of a compound on motor coordination, balance, and ataxia in rodents.
Rationale: Arylcyclohexylamines are known to impair motor function. The rotarod test provides a sensitive and quantitative measure of this deficit. A drug-induced decrease in the time an animal can remain on the rotating rod indicates motor impairment.
Step-by-Step Methodology:
-
Acclimation and Training: For 2-3 days prior to testing, train the mice or rats on the rotarod apparatus at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). This ensures the animals are familiar with the task and that any deficits observed on the test day are due to the drug, not novelty or stress.
-
Drug Administration: On the test day, administer the test compound (PCHP, PCP, etc.) or a vehicle control via a chosen route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Testing: Place the animal on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). This progressive challenge allows for a more sensitive detection of motor deficits.
-
Data Recording: Record the latency to fall from the rod for each animal. A fall is defined as the animal falling off or clinging to the rod and making two full passive rotations without attempting to walk. [21]A maximum cut-off time (e.g., 300 seconds) is typically employed.
-
Data Analysis: Compare the mean latency to fall for each drug-treated group against the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA). A statistically significant decrease in fall latency indicates drug-induced motor impairment.
Conclusion and Future Directions
The comparative analysis reveals a clear pharmacological hierarchy among PCHP, PCP, and Ketamine, primarily driven by their differential affinities for the NMDA receptor.
-
PCP stands as the most potent ligand at the NMDA receptor's PCP site, with significant activity at the sigma-2 receptor, correlating with its powerful and complex in vivo effects.
-
PCHP (PCPy) is a less potent NMDA receptor antagonist than PCP. Its profile suggests it is a classic arylcyclohexylamine dissociative, but one that requires higher doses than PCP to achieve similar effects. This makes it a valuable tool for studying structure-activity relationships related to the amine moiety.
-
Ketamine is the least potent of the three at the NMDA receptor, which, combined with its pharmacokinetic profile, results in a shorter duration of action and a different clinical and behavioral profile compared to PCP. [5] For researchers, this guide underscores the importance of considering the full receptor activity profile when selecting a compound. While all three are NMDA receptor antagonists, their varying potencies and secondary target affinities lead to distinct behavioral outcomes. PCHP may be particularly useful for experiments designed to probe the effects of moderate, rather than maximal, NMDA receptor blockade. Further direct characterization of PCHP's binding at a wider array of targets and more extensive in vivo studies are necessary to fully elucidate its unique place within the arylcyclohexylamine class.
References
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A Senior Scientist's Guide to Evaluating Antibody Specificity for 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and validating the specificity of antibodies targeting 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP), a key metabolite of Phencyclidine (PCP). We will move beyond simple checklists to explain the scientific rationale behind essential validation protocols, empowering you to generate robust, reliable, and defensible data.
Introduction: The "Why" Behind PCHP Antibody Validation
Phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse, is extensively metabolized in the body.[1][2] One of its primary metabolites is this compound, or PCHP.[3][4][5][6] The detection of PCHP in biological samples like hair, urine, or saliva serves as a crucial indicator of PCP consumption, making it a molecule of significant interest in forensic toxicology and clinical monitoring.[4][6][7]
The development of immunoassays for PCHP detection hinges on a single, critical component: a highly specific antibody. An antibody that cross-reacts with the parent compound (PCP) or other structurally related metabolites can lead to ambiguous or false-positive results, compromising the integrity of toxicological findings. Therefore, this guide is designed not as a comparison of existing commercial products—as bespoke antibodies are often required for such specific small molecules—but as a rigorous, methodological framework for any researcher developing or commissioning an anti-PCHP antibody. Our goal is to ensure that the antibody you use is truly specific for its target.
The Core Challenge: Specificity in a World of Look-Alikes
Small molecules like PCHP, known as haptens, are not immunogenic on their own. To generate an antibody response, they must be chemically conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]).[8][9] This process, while necessary, is the root of the primary validation challenge: ensuring the resulting antibody specifically recognizes the unique structural features of PCHP while ignoring its molecular relatives.
The main culprits for potential cross-reactivity are the parent drug, PCP, and another major metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol (PPC).[3][10] As illustrated below, these molecules share a common phenylcyclohexylpiperidine backbone, with differences only in the hydroxylation site. A poorly selective antibody may bind to this common core, failing to distinguish the specific metabolite of interest.
Caption: Structural relationships and the antibody specificity challenge.
Methodologies for Quantitative Specificity Assessment
A multi-pronged approach is essential for robustly validating antibody specificity.[11][12][13] We will focus on two gold-standard quantitative methods: Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Specificity Screening
The competitive enzyme-linked immunosorbent assay (ELISA) is a powerful method for quantifying the concentration of a small molecule and is the ideal first step in assessing antibody specificity.
Principle of the Assay: In this format, a PCHP-protein conjugate (e.g., PCHP-BSA) is immobilized onto a microplate well. A limited amount of the anti-PCHP antibody is pre-incubated with a sample containing free PCHP (the analyte). This mixture is then added to the well. The free PCHP in the sample competes with the immobilized PCHP-BSA for the antibody's binding sites. The more free PCHP in the sample, the less antibody will be available to bind to the plate. The amount of antibody bound to the plate is then detected with a secondary, enzyme-labeled antibody, which generates a colorimetric signal. The signal is therefore inversely proportional to the concentration of free PCHP in the sample.[14][15][16]
Caption: Workflow for a competitive ELISA to test antibody specificity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of PCHP-BSA conjugate (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[14]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST). Incubate for 1-2 hours at room temperature (RT). This step is critical to prevent non-specific binding of the antibody to the plate surface.
-
Competition Reaction:
-
Prepare serial dilutions of your standards and test compounds: PCHP (for the standard curve), PCP, and PPC (for cross-reactivity testing).
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the anti-PCHP antibody (at a pre-determined optimal concentration). Incubate this mixture for 1 hour at RT.
-
Discard the blocking solution from the coated plate and wash 3 times.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the coated plate. Incubate for 1-2 hours at RT.[15]
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG if the primary is rabbit). Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
Data Analysis and Interpretation:
-
IC50 Value: Plot the absorbance against the log of the PCHP concentration. Use a four-parameter logistic regression to fit the curve. The IC50 is the concentration of PCHP that causes a 50% reduction in the maximum signal. A lower IC50 indicates a higher affinity of the antibody for PCHP.
-
Cross-Reactivity (%CR): Calculate the IC50 for each potential cross-reactant (PCP, PPC). Use the following formula to determine the percentage of cross-reactivity: %CR = (IC50 of PCHP / IC50 of Cross-Reactant) x 100
-
Goal: A highly specific antibody will have a very low IC50 for PCHP and very high IC50 values (i.e., low %CR) for PCP and PPC.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding
SPR is a label-free technology that provides high-quality kinetic data on molecular interactions, including affinity (Kᴅ) and association/dissociation rates (kₐ/kₑ).[17][18][19]
Principle of the Assay: In a typical SPR experiment for a small molecule, the antibody is immobilized on the surface of a sensor chip. The analyte (PCHP or a cross-reactant) is then flowed over the surface. Binding of the analyte to the antibody causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU). This allows for precise measurement of how fast the analyte binds (association) and how fast it comes off (dissociation).[18][20]
Caption: General workflow for an SPR-based antibody specificity test.
Experimental Protocol: SPR Kinetic Analysis
-
Antibody Immobilization: Covalently immobilize the anti-PCHP antibody onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of ~2000-5000 RU. This creates a stable surface for repeated measurements.[21]
-
Analyte Preparation: Prepare precise serial dilutions of PCHP, PCP, and PPC in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Kinetic Analysis Cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a specific concentration of the analyte (e.g., PCHP) for a defined period (e.g., 120 seconds) to monitor the binding event.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the antibody for an extended period (e.g., 300-600 seconds).
-
Regeneration: Inject a pulse of a regeneration solution (e.g., glycine-HCl, pH 2.0) to strip all bound analyte from the antibody, preparing the surface for the next cycle.
-
-
Execution: Repeat the cycle for each concentration of PCHP and for key concentrations of the cross-reactants (PCP and PPC).
Data Analysis and Interpretation:
-
Sensorgrams: The real-time binding data is presented as a sensorgram (RU vs. time).
-
Kinetic Constants: Fit the sensorgrams from the PCHP serial dilutions to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).
-
Affinity (Kᴅ): The Kᴅ represents the concentration of analyte at which half the antibodies are occupied at equilibrium. A lower Kᴅ value signifies a higher binding affinity. A highly specific antibody should have a Kᴅ in the low nanomolar (nM) or even picomolar (pM) range for PCHP.
-
Specificity: For PCP and PPC, significant binding should not be observed at relevant concentrations. If binding does occur, the Kᴅ will be much higher (weaker affinity) than for PCHP. The ratio of Kᴅ values provides a quantitative measure of specificity.
Synthesizing the Data: A Comparative Framework
After performing these assays, the data should be compiled into a clear, comparative format. This allows for an objective, evidence-based selection of the best antibody candidate.
Table 1: Hypothetical Performance Data for Three Anti-PCHP Antibody Candidates
| Parameter | Antibody A | Antibody B | Antibody C | Ideal Performance |
| Competitive ELISA | ||||
| IC50 for PCHP (ng/mL) | 5.2 | 25.8 | 6.1 | Low |
| % Cross-Reactivity (PCP) | 45% | 2% | 95% | < 5% |
| % Cross-Reactivity (PPC) | 38% | 4% | 88% | < 5% |
| Surface Plasmon Resonance (SPR) | ||||
| Affinity (Kᴅ) for PCHP | 1.5 nM | 8.2 nM | 1.8 nM | Low nM or pM |
| Affinity (Kᴅ) for PCP | 210 nM | >1000 nM | 2.1 nM | High (or No Binding) |
| Affinity (Kᴅ) for PPC | 185 nM | >1000 nM | 2.5 nM | High (or No Binding) |
Interpretation of Hypothetical Data:
-
Antibody A: Shows high affinity for PCHP but suffers from significant cross-reactivity with both PCP and PPC. It would be unsuitable for specific detection.
-
Antibody B: While having a slightly lower affinity for PCHP compared to A and C, it demonstrates excellent specificity with minimal cross-reactivity. This is a strong candidate for a reliable assay.
-
Antibody C: Has high affinity for PCHP but is completely non-specific, binding almost equally well to PCP and PPC. This antibody is unacceptable.
Conclusion and Final Recommendations
The validation of an antibody's specificity, particularly for a small molecule like PCHP, is a non-negotiable step in assay development. Relying on a single method is insufficient for making a confident assessment.
-
Start with Competitive ELISA: It is a cost-effective, high-throughput method to screen multiple candidates and quickly identify those with promising specificity profiles.
-
Confirm with SPR: Use SPR to obtain precise, real-time kinetic and affinity data for your lead candidate(s). This provides orthogonal validation and deeper insight into the binding mechanism.[13]
-
Define Your Criteria: An ideal anti-PCHP antibody for forensic or research use should exhibit high affinity (low nM Kᴅ) for PCHP and negligible cross-reactivity (<5%) with PCP and other relevant metabolites at physiologically relevant concentrations.
By adhering to this rigorous, multi-faceted validation strategy, you can proceed with confidence, knowing your immunoassay is built upon a foundation of specificity and scientific integrity.
References
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Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323–7346. [Link]
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Wikipedia contributors. (2023). Phencyclidine. Wikipedia. [Link]
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Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. The Journal of Histochemistry and Cytochemistry, 57(1), 1–5. [Link]
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Namera, A., et al. (2002). Simultaneous Determination of Phencyclidine and Its Metabolites in Rat Urine by High-Performance Liquid Chromatography. Analytical Sciences, 18(1), 109-112. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Day, Y. S., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 309(1), 18-26. [Link]
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mzCloud. (2018). 1 1 Phenylcyclohexyl 4 hydroxypiperidine. mzCloud. [Link]
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Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]
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Cusabio. (n.d.). How to Validate An Antibody? Cusabio. [Link]
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Darwish, I. A., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212046. [Link]
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Asghar, M. T., et al. (2024). Internal Validation of the Anti-Human Hemoglobin Antibody for Enhanced Human Blood Detection at the PFSA DNA and Serology Laboratory, Pakistan. Monoclonal Antibodies in Immunodiagnosis and Immunotherapy. [Link]
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Nabeshima, T., et al. (1983). Behavioral effects of phencyclidine and its major metabolite, (trans)4-phenyl-4-(1-piperidinyl)cyclohexanol, in mice. European Journal of Pharmacology, 91(2-3), 291-294. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
This document provides essential, immediate safety and logistical information for the proper management and disposal of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP). As a primary metabolite of Phencyclidine (PCP), a Schedule II controlled substance, PCHP demands a rigorous disposal protocol that satisfies the stringent requirements of both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
Part 1: Foundational Understanding: Hazard Profile and Regulatory Framework
A scientifically sound disposal procedure begins with a thorough understanding of the material's chemical nature and the regulations that govern its handling. Simply following a generic chemical waste protocol is insufficient and non-compliant for PCHP.
Chemical and Toxicological Profile
This compound is an analytical reference standard and a major metabolite of PCP.[1][2] While a Safety Data Sheet (SDS) may indicate low immediate physical hazards under the Globally Harmonized System (GHS), its pharmacological activity as an arylcyclohexylamine that elicits PCP-like stimuli in animal models necessitates that it be handled as a particularly hazardous substance.[1][4] The potential for neurological effects mandates stringent exposure controls and a conservative approach to waste management that goes beyond basic hazard assessments.
Table 1: Key Chemical and Regulatory Identifiers for PCHP
| Property | Value | Source(s) |
| CAS Number | 60232-85-1 | [1][4] |
| Molecular Formula | C₁₇H₂₅NO | [1][2] |
| Primary Hazard | Pharmacologically active metabolite/analog of a Schedule II controlled substance. | [1][5] |
| Regulatory Oversight | Drug Enforcement Administration (DEA), Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA). | [5][6][7] |
| DEA Disposal Standard | Must be rendered "non-retrievable." | [8][9] |
The Dual Regulatory Mandate: DEA and EPA
The disposal of PCHP is uniquely complex because it falls under two distinct and equally important regulatory frameworks.
-
Drug Enforcement Administration (DEA): As an analog of PCP, PCHP must be managed in a way that prevents diversion. The DEA's "Secure and Responsible Drug Disposal Act" and associated regulations (21 CFR) are paramount.[9] The core principle is that the substance must be rendered "non-retrievable," meaning it is permanently altered and cannot be reused.[5][8] The DEA has stated that high-temperature incineration is the only method it has reviewed that meets this standard.[5]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), PCHP is considered a laboratory chemical waste.[10][11] This invokes the "cradle-to-grave" responsibility for hazardous waste management, which includes proper identification, labeling, storage, and disposal through licensed facilities.[6] Any material contaminated with PCHP, including solvents, reaction mixtures, and labware, is considered hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires that laboratories develop a Chemical Hygiene Plan (CHP) that includes specific procedures for handling "particularly hazardous substances."[12][13] Given its pharmacological activity, PCHP falls into this category, requiring documented Standard Operating Procedures (SOPs) for its safe handling and disposal to protect laboratory personnel.[14][15]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic, documented workflow is critical for ensuring compliance and safety. The following protocol integrates the requirements of the DEA, EPA, and OSHA.
Caption: PCHP Disposal Decision and Action Workflow.
Protocol Steps Explained:
-
Waste Identification and Segregation:
-
Causality: Segregation is the most critical first step. Mixing PCHP, a piperidine derivative, with incompatible waste streams (e.g., strong acids or oxidizers) could lead to uncontrolled reactions.[16] Furthermore, mixing it with non-controlled waste complicates the disposal process and violates DEA chain-of-custody principles.
-
Procedure:
-
At the point of generation, immediately classify any material containing PCHP as "Hazardous Waste" and "Controlled Substance Analog Waste."
-
Dedicate separate, clearly marked waste containers for solid PCHP, liquid PCHP solutions, and PCHP-contaminated labware (sharps, gloves, etc.).
-
-
-
Containerization and Labeling:
-
Causality: Proper containerization prevents leaks and spills, while accurate labeling is an EPA and OSHA requirement that ensures safe handling and proper routing by waste management personnel.[6][17][18]
-
Procedure:
-
-
On-Site Accumulation:
-
Causality: EPA regulations strictly govern the amount of hazardous waste that can be stored and for how long.[20] Storing waste in a designated Satellite Accumulation Area (SAA) ensures it remains under the control of trained laboratory personnel.[19]
-
Procedure:
-
Store the labeled waste containers in a designated SAA, which must be at or near the point of generation and under the direct control of laboratory staff.[6][20]
-
The SAA must be inspected weekly for leaks or container degradation.[19]
-
Follow your institution's guidelines for transferring full containers to the Central Accumulation Area (CAA) for pickup by a licensed vendor. Time limits for storage in a CAA are strict (e.g., 90 or 180 days depending on generator status).[6]
-
-
-
Final Disposal via Licensed Vendor:
-
Causality: This is the only legally and ethically acceptable method for final disposal. A DEA-registered reverse distributor or a fully licensed hazardous waste contractor is equipped to handle the transport, documentation, and final destruction in accordance with all federal and state laws.[5][21]
-
Procedure:
-
Do not attempt to treat or destroy PCHP waste in the laboratory. Chemical neutralization methods for piperidine derivatives can be complex and are not guaranteed to meet the DEA's "non-retrievable" standard.[22][23]
-
Arrange for pickup with your institution's Environmental Health & Safety (EHS) office, which coordinates with a licensed vendor.
-
Provide an accurate inventory of the waste. The vendor will manage the waste manifest, a legal document that tracks the waste from your lab to its final destination.[6]
-
The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, ensuring compliance with the DEA's destruction requirement.[5][24][25]
-
Retain all disposal records, including manifests and Certificates of Destruction, as required by your institution and regulatory agencies.[21]
-
-
Part 3: Emergency Procedures and Spill Management
Preparedness is a key component of laboratory safety. A clear, rehearsed spill response plan is mandatory.
Protocol for PCHP Spills
Caption: Step-by-Step Spill Response Protocol for PCHP.
-
Immediate Response: Alert all personnel in the immediate vicinity and evacuate if necessary.[18]
-
Control and Suit Up: If the spill is small and you are trained to handle it, don the appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[26]
-
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[18] Do not use combustible materials like paper towels on a solvent-based spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[18]
-
Decontamination: Clean the spill area according to your institution's approved procedures.
-
Disposal and Reporting: Label the container with all cleanup materials as "Hazardous Waste" and manage it according to the core disposal workflow described above. Report the incident to your supervisor and EHS office.
By implementing this comprehensive, regulation-aware disposal strategy, researchers and institutions can ensure the safe and compliant management of this compound, protecting both laboratory personnel and the community while upholding scientific integrity.
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Navigating the Uncharted: A Guide to Safely Handling 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)
For the pioneering researchers and drug development professionals dedicated to advancing science, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these is 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP), an analytical reference standard and a primary monohydroxylated metabolite of Phencyclidine (PCP). While a Safety Data Sheet (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), a deeper dive into its structural lineage and the principles of chemical safety necessitates a more cautious and rigorous approach.[1] This guide provides essential, immediate safety and logistical information, moving beyond boilerplate templates to offer a procedural and logical framework for handling PCHP with the diligence it warrants.
The Precautionary Principle in Practice
Given that PCHP is an arylcyclohexylamine and a metabolite of PCP, it is prudent to handle it as potentially hazardous until more comprehensive toxicological data becomes available.[2] The overarching principle guiding this protocol is the minimization of exposure through all potential routes—inhalation, dermal contact, and ingestion.[3] A thorough risk assessment should be the foundational step before any handling of a new or unfamiliar chemical.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling compounds of unknown or uncertain toxicity. While one source may suggest minimal PPE, the structural relationship to PCP, a compound with known hazards, calls for a more robust selection of protective gear.[8][9] The following table outlines the recommended PPE for handling PCHP.
| Body Area | Recommended PPE | Rationale and Best Practices |
| Hands | Nitrile or Neoprene Gloves | Provides a barrier against chemical permeation.[10] Double-gloving is recommended, especially during procedures with a higher risk of splashes. Inspect gloves for any signs of damage before use and change them frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[11][12] |
| Eyes | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses may not provide adequate protection.[10] |
| Body | Laboratory Coat | A buttoned lab coat provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory | N95-rated (or higher) Dust Mask | Recommended when handling the solid form of PCHP to prevent inhalation of airborne particles.[8][9] For procedures that may generate aerosols, a respirator with an appropriate chemical cartridge may be necessary. |
Operational Plan: A Step-by-Step Guide to Handling PCHP
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following steps provide a clear and logical progression for the handling of PCHP, from initial preparation to post-procedure cleanup.
-
Preparation and Designated Work Area :
-
Before handling PCHP, ensure that a designated area, preferably within a chemical fume hood, is prepared.[10]
-
Verify that the fume hood's airflow is functioning correctly.
-
Gather all necessary equipment and reagents to minimize movement in and out of the designated area.
-
Ensure that an emergency eyewash and safety shower are readily accessible.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling and Weighing :
-
When handling the solid, crystalline form of PCHP, perform all manipulations within the chemical fume hood to contain any airborne particles.[10]
-
Use appropriate tools for transfer, such as a chemical spatula.
-
If preparing solutions, add the solid PCHP to the solvent slowly to avoid splashing.
-
-
Post-Handling and Decontamination :
-
After handling is complete, decontaminate all surfaces in the designated work area with an appropriate solvent.
-
Carefully remove and dispose of all contaminated disposable materials in a designated waste container.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[12]
-
Disposal Plan: Responsible Management of PCHP Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13][14] PCHP waste should be segregated and clearly labeled to prevent accidental mixing with incompatible substances.[14]
-
Solid Waste :
-
Contaminated disposables such as gloves, wipes, and weigh boats should be collected in a clearly labeled, sealed plastic bag or container.
-
This container should be designated for "PCHP Waste" or "Arylcyclohexylamine Waste."
-
-
Liquid Waste :
-
Solutions containing PCHP should be collected in a dedicated, sealed, and properly labeled waste container.
-
Do not mix PCHP waste with other chemical waste streams unless compatibility has been verified.
-
-
Empty Containers :
-
Original containers of PCHP should be triple-rinsed with a suitable solvent.[15]
-
The rinsate should be collected and disposed of as liquid PCHP waste.
-
After rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policy.[15]
-
-
Disposal Pathway :
Visualizing the Workflow: Safe Handling of PCHP
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: A workflow diagram illustrating the safe handling of PCHP.
Conclusion
The responsible handling of novel chemical entities is a cornerstone of safe and effective research. By adopting a precautionary approach to the handling of this compound, researchers can mitigate potential risks and ensure a safe laboratory environment for all. This guide provides a comprehensive framework for achieving that goal, grounded in the principles of scientific integrity and proactive risk management.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
